molecular formula C16H28N2O6 B187903 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate CAS No. 171504-98-6

1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Cat. No.: B187903
CAS No.: 171504-98-6
M. Wt: 344.4 g/mol
InChI Key: QKNSGUCCNZBAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is a useful research compound. Its molecular formula is C16H28N2O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O,4-O-ditert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-8-9-18(11(10-17)12(19)22-7)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNSGUCCNZBAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625753
Record name 1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171504-98-6
Record name 1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Physical Properties of 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate. This compound, featuring a piperazine ring functionalized with bulky tert-butoxycarbonyl (Boc) protecting groups and a methyl ester, is of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical knowledge with data from structurally similar compounds to provide estimations of its physical properties. Detailed experimental protocols for the determination of these properties are also provided, along with analytical characterization methods. This document is intended to serve as a valuable resource for researchers and scientists working with this and related piperazine derivatives.

Chemical Identity

IdentifierValue
Chemical Name This compound
CAS Number 171504-98-6[1][2][3][4]
Molecular Formula C₁₆H₂₈N₂O₆[1][2][3]
Molecular Weight 344.40 g/mol [1][2]
IUPAC Name 1-O,4-O-ditert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate[2]
InChI Key QKNSGUCCNZBAAJ-UHFFFAOYSA-N[1][2]
SMILES CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C[2]
(R)-enantiomer CAS 637027-24-8

Estimated Physical Properties

PropertyEstimated Value/BehaviorRationale based on Analogs
Physical State Likely a solid at room temperature.The presence of bulky tert-butyl groups and the overall molecular weight suggest a solid state. For example, the structurally related 1,4-Di-Boc-piperazine-2-carboxylic acid is a solid with a melting point of 142-148 °C.
Melting Point Estimated to be in the range of 100-150 °C.The melting point will be influenced by the crystal packing of the molecule. The presence of two Boc groups and a methyl ester on the piperazine ring would likely result in a crystalline solid with a defined melting point.
Boiling Point Expected to be high, likely >300 °C, with probable decomposition.Due to its high molecular weight and polarity, the compound is expected to have a high boiling point and may decompose before boiling under atmospheric pressure.
Solubility Predicted to have low solubility in water and higher solubility in organic solvents.The molecule possesses both polar (ester and carbamate groups) and non-polar (tert-butyl groups) regions. The large non-polar surface area from the tert-butyl groups would likely lead to low aqueous solubility. It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. This is consistent with the solubility profile of other Boc-protected piperazine derivatives.
LogP A calculated LogP of 1.89 suggests moderate lipophilicity.This value indicates a preference for a non-polar environment over a polar one, supporting the estimated solubility profile.

Experimental Protocols for Physical Property Determination

The following sections detail standard experimental procedures for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically indicates a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Protocol using a Capillary Tube Method:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point apparatus).

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement A Powder Solid Sample B Pack Capillary Tube A->B C Place in Apparatus B->C Load Sample D Heat Slowly C->D E Record T₁ (Onset) D->E F Record T₂ (Completion) E->F G Melting Point Range (T₁ - T₂) F->G Report Range

Workflow for Melting Point Determination.
Boiling Point Determination

For high boiling point liquids or solids that may be induced to a liquid state, the boiling point can be determined, though vacuum distillation may be necessary to prevent decomposition.

Protocol using a Micro Boiling Point Method:

  • Sample Preparation: A small amount of the liquid sample is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the sample.

  • Heating: The tube is attached to a thermometer and heated in a suitable bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for purification, reaction setup, and formulation.

General Protocol:

  • Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Procedure: To a small, known amount of the compound (e.g., 10 mg) in a test tube, the solvent is added portion-wise (e.g., in 0.1 mL increments) with vigorous shaking.

  • Observation: The solubility is observed and can be classified as:

    • Soluble: Dissolves completely.

    • Slightly soluble: A significant portion dissolves.

    • Insoluble: No apparent dissolution.

Solubility_Testing_Workflow Start Start: Known mass of compound AddSolvent Add solvent in portions Start->AddSolvent Shake Vigorously shake/vortex AddSolvent->Shake Observe Observe for dissolution Shake->Observe Soluble Soluble Observe->Soluble Complete Dissolution Insoluble Insoluble Observe->Insoluble No Dissolution PartiallySoluble Partially Soluble Observe->PartiallySoluble Partial Dissolution Repeat Repeat with different solvent Soluble->Repeat Insoluble->Repeat PartiallySoluble->Repeat

Workflow for Qualitative Solubility Testing.

Analytical Characterization Protocols

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a suitable spectrometer (e.g., 400 MHz).

  • Data Analysis:

    • Chemical Shift (δ): The positions of the signals indicate the electronic environment of the protons.

    • Integration: The area under each signal is proportional to the number of protons it represents.

    • Multiplicity: The splitting pattern of a signal reveals the number of neighboring protons.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required.

  • Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling.

  • Data Analysis: The chemical shift of each signal corresponds to a unique carbon atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol using Attenuated Total Reflectance (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present (e.g., C=O stretches for the carbamate and ester groups, C-N stretches, and C-H bends and stretches).

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of a compound.

General Reversed-Phase HPLC Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used for compounds of this polarity.

    • Detection: UV detection at a wavelength where the compound absorbs is typical.

    • Flow Rate and Gradient: An appropriate flow rate (e.g., 1 mL/min) and a solvent gradient may be used to achieve good separation.

  • Data Analysis: The purity is assessed by the relative area of the main peak in the chromatogram.

Analytical_Workflow Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR HPLC HPLC Compound->HPLC Structure Structural Confirmation NMR->Structure FunctionalGroups Functional Group ID IR->FunctionalGroups Purity Purity Assessment HPLC->Purity

General Analytical Workflow for Compound Characterization.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, piperazine derivatives are a well-established class of compounds in medicinal chemistry with a wide range of biological activities. Some piperazine-containing molecules have been investigated as inhibitors of cytochrome P450 enzymes, such as CYP2C19.[1] Inhibition of such enzymes is a critical aspect of drug development, as it can affect drug metabolism and pharmacokinetics.

The following diagram illustrates a conceptual relationship where a piperazine derivative might act as an inhibitor of a metabolic enzyme.

Conceptual_Signaling_Pathway cluster_compound Compound cluster_enzyme Biological Target cluster_process Cellular Process Compound 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Enzyme Metabolic Enzyme (e.g., CYP2C19) Compound->Enzyme Inhibition Metabolism Drug Metabolism Enzyme->Metabolism Catalyzes

References

An In-depth Technical Guide to 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, a synthetic compound with significant potential in medicinal chemistry and pharmacological research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological activities.

Core Chemical Identity

This compound is a piperazine derivative characterized by the presence of two tert-butyl groups and one methyl group, along with three carboxylate functional groups.[1] This unique molecular structure is a key determinant of its chemical properties and biological potential.[1]

IdentifierValue
CAS Number 171504-98-6[2][3]
IUPAC Name 1-O,4-O-ditert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate[1]
Molecular Formula C16H28N2O6[1][2][4]
Molecular Weight 344.4 g/mol [1]
Canonical SMILES CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C[1]
InChI Key QKNSGUCCNZBAAJ-UHFFFAOYSA-N[1]

Synthesis Protocol

The synthesis of this compound typically involves a multi-step process centered on the sequential protection of the piperazine ring's nitrogen atoms, followed by carboxylation at specific positions.[2] The use of the tert-butoxycarbonyl (Boc) group is favored due to its stability in basic conditions and its straightforward removal.[2]

Experimental Protocol: Boc Protection of Piperazine
  • Reaction Setup: In a round-bottom flask, dissolve piperazine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to a temperature range of 0–25°C using an ice bath.

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the cooled solution.

  • Catalysis: Introduce a catalyst, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to the reaction mixture.

  • Reaction Progression: Stir the reaction mixture at 0–25°C, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent and purify it using column chromatography to yield the mono-Boc-protected piperazine intermediate. Further synthetic steps would then be undertaken to introduce the second Boc group and the methyl carboxylate.[2]

Biological Activity and Potential Applications

This compound has garnered attention for its potential as an antimicrobial and anticancer agent.[1][2] Its mechanism of action is thought to involve interactions with specific molecular targets like enzymes and receptors, thereby modulating their activity.[2]

Antimicrobial Activity

Studies have demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values have been determined using standard broth dilution methods.[2]

Bacterial StrainMIC (µg/mL)
Escherichia coli32[2]
Staphylococcus aureus16[2]
Pseudomonas aeruginosa64[2]
Anticancer Activity

Preliminary in vitro studies have indicated selective cytotoxicity towards human cancer cell lines, suggesting its potential as a therapeutic agent.[2]

Cell LineIC50 (µM)
MDA-MB-231 (Breast)12.5[2]
A549 (Lung)15.0[2]
HCT116 (Colon)10.0[2]
Pharmaceutical Development

The compound has also been evaluated for its potential as a CYP2C19 inhibitor.[2] Inhibition of this crucial drug-metabolizing enzyme can lead to increased bioavailability of co-administered medications.[2]

Visualizing the Chemical Structure and Synthesis

To better understand the molecular architecture and synthetic strategy, the following diagrams are provided.

chemical_structure cluster_piperazine Piperazine Core cluster_substituents Substituents N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 N4 N4 C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 C6->N1 Boc1 Boc Boc1->N1 MethylEster COOCH3 MethylEster->C2 Boc2 Boc Boc2->N4

Caption: Chemical structure of this compound.

synthesis_workflow Start Piperazine Step1 React with Di-tert-butyl dicarbonate (Boc₂O) in DCM/THF with TEA/DMAP catalyst Start->Step1 Intermediate1 Mono-Boc-protected piperazine Step1->Intermediate1 Step2 Further protection and carboxylation steps Intermediate1->Step2 End 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Step2->End

Caption: Generalized synthetic workflow for the target compound.

mechanism_of_action Compound 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Target Molecular Targets (Enzymes, Receptors) Compound->Target Effect Modulation of Activity Target->Effect Outcome Biological Effects (Antimicrobial, Anticancer, CYP Inhibition) Effect->Outcome

Caption: Conceptual mechanism of action for the target compound.

References

An In-depth Technical Guide to 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 171504-98-6

This technical guide provides a comprehensive overview of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, a substituted piperazine derivative with significant potential in various scientific and research applications. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a complex organic molecule with a piperazine core.[1][2] The presence of bulky tert-butyl groups and multiple carboxylate functionalities imparts unique chemical properties that make it a valuable building block in organic synthesis and a candidate for biological investigation.[1][2]

PropertyValueReference
Molecular Formula C₁₆H₂₈N₂O₆[2]
Molecular Weight 344.4 g/mol [2]
IUPAC Name 1-O,4-O-ditert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate[2]
Boiling Point (Predicted) 406.6±40.0 °C
Density (Predicted) 1.145±0.06 g/cm³
Canonical SMILES CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C[2]
InChI Key QKNSGUCCNZBAAJ-UHFFFAOYSA-N[2]

Synthesis

A reliable synthetic protocol for the preparation of racemic this compound has been described.

Experimental Protocol:

Step 1: Methylation of rac-1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

To a solution of rac-1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid (5 g, 15.13 mmol) in dimethylformamide (DMF, 70 mL), methyl iodide (4.30 g, 30.26 mmol) and potassium carbonate (K₂CO₃, 6.32 g, 45.40 mmol) are added. The reaction mixture is stirred overnight at room temperature. After stirring, the reaction is quenched with water. The resulting solution is extracted three times with ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. This procedure affords rac-1,4-di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate as a white solid with a reported yield of 95% (5.2 g).[3]

Mass Spectrometry Data:

  • [M+H]⁺: 345[3]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Start rac-1,4-bis(tert-butoxycarbonyl) piperazine-2-carboxylic acid Reaction Methylation Start->Reaction Reagents Methyl Iodide (CH3I) Potassium Carbonate (K2CO3) DMF, Room Temperature, Overnight Reagents->Reaction Workup Quench with Water EtOAc Extraction Brine Wash Drying (Na2SO4) Concentration Reaction->Workup Product rac-1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Workup->Product Yield: 95%

Analytical Characterization

While detailed, publicly available spectra for this specific compound are limited, the following analytical techniques are crucial for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR is expected to show a singlet for the tert-butyl protons around δ 1.2–1.4 ppm.

  • ¹³C NMR would confirm the presence of the carbonyl carbons of the ester and carbamate groups.

Infrared (IR) Spectroscopy:

  • Strong carbonyl stretching frequencies are anticipated around 1740 cm⁻¹ for the ester and 1680 cm⁻¹ for the carbamate groups.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry is used to confirm the molecular weight. An [M+H]⁺ peak at m/z 345 has been reported.[3]

Biological Activity and Potential Applications

This compound has been noted for its potential in several areas of research, primarily in medicinal and agricultural chemistry.[1]

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Note: The above data is sourced from commercial suppliers and has not been independently verified through peer-reviewed publications.

Anticancer Activity

In vitro studies have indicated potential cytotoxic activity against various human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
MDA-MB-231Breast12.5
A549Lung15.0
HCT116Colon10.0

Note: The above data is sourced from commercial suppliers and has not been independently verified through peer-reviewed publications.

The piperazine scaffold is a common feature in many anticancer agents, and it is hypothesized that derivatives like this compound may exert their effects by interacting with key cellular targets.

Anticancer_Hypothesis Compound 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Target Cellular Targets (Enzymes, Receptors) Compound->Target Interaction Pathway Signaling Pathway Modulation Target->Pathway Alteration Effect Cytotoxicity in Cancer Cells Pathway->Effect Leads to

Pharmaceutical Development

There is potential for this compound to act as a CYP2C19 inhibitor. Cytochrome P450 2C19 is a critical enzyme in drug metabolism, and its inhibition can alter the pharmacokinetics of various medications. However, no specific inhibitory data for this compound has been published.

Other Applications
  • Agricultural Chemistry: The structural features of this molecule suggest it could be a candidate for the development of new herbicides and fungicides.

  • Catalysis: The nitrogen atoms in the piperazine ring can coordinate with metal ions, making it a potential ligand in catalytic processes.

Logical Relationships in Drug Discovery

The development of novel therapeutic agents often follows a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Logic Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization InVitro In Vitro Assays (Antimicrobial, Anticancer) Characterization->InVitro DataAnalysis Data Analysis (MIC, IC50) InVitro->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Conclusion

This compound is a versatile chemical compound with a range of potential applications. While its biological activities are promising, further in-depth, peer-reviewed research is necessary to fully elucidate its mechanisms of action and therapeutic potential. The availability of a clear synthetic route provides a solid foundation for such future investigations.

References

Molecular weight of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Weight of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

This guide provides a comprehensive analysis of this compound, focusing on the determination and verification of its molecular weight. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the causality behind analytical choices and protocols, ensuring a thorough understanding of the compound's fundamental properties.

Section 1: Compound Identification and Physicochemical Properties

This compound is a synthetic compound featuring a piperazine core, a structural motif frequently found in pharmacologically active molecules.[1][2] Its structure is characterized by the presence of two bulky tert-butoxycarbonyl (Boc) protecting groups at the 1 and 4 positions and a methyl ester at the 2 position. These features make it a valuable intermediate in organic synthesis.[1][3]

The molecular formula for this compound is C₁₆H₂₈N₂O₆ , which corresponds to a theoretical molecular weight of 344.4 g/mol .[1][3] A summary of its key identifiers is presented below.

IdentifierValue
IUPAC Name 1-O,4-O-ditert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate[1]
CAS Number 171504-98-6[1][3]
Molecular Formula C₁₆H₂₈N₂O₆[1][3]
Molecular Weight 344.4 g/mol [1][3]
Canonical SMILES CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C[1]
InChI Key QKNSGUCCNZBAAJ-UHFFFAOYSA-N[1][3]

Section 2: Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic masses of its constituent atoms.[4] The calculation is based on the molecular formula and the standard atomic weights of each element. This theoretical value serves as the primary benchmark for all experimental verifications.

Calculation for C₁₆H₂₈N₂O₆:

ElementNumber of AtomsAtomic Weight ( g/mol )Total Mass ( g/mol )
Carbon (C)1612.011192.176
Hydrogen (H)281.00828.224
Nitrogen (N)214.00728.014
Oxygen (O)615.99995.994
Total 344.408

The calculated molecular weight of 344.408 g/mol is consistent with the cited value of 344.4 g/mol .

Section 3: Experimental Verification of Molecular Weight and Structure

In any research or development setting, the theoretical molecular weight must be confirmed experimentally. This not only validates the identity of the synthesized or procured material but also confirms its purity. A multi-technique approach provides a self-validating system, ensuring the highest degree of confidence in the compound's identity. The primary methods for this verification are Mass Spectrometry and Elemental Analysis, supported by NMR for structural confirmation.[5][6]

Primary Determination via Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the gold standard for molecular weight determination because it directly measures the mass-to-charge ratio (m/z) of ionized molecules.[7] For a singly charged ion, this value corresponds directly to the molecular mass. We select Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique ideal for polar, thermally labile molecules like this tricarboxylate, minimizing fragmentation and preserving the molecular ion for detection.[8]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: Positive. The presence of nitrogen atoms and carbonyl oxygens makes the molecule amenable to protonation ([M+H]⁺) or adduction with sodium ([M+Na]⁺).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Cone Voltage: 20 - 40 V. A lower cone voltage is used to minimize in-source fragmentation.

    • Source Temperature: 100 - 120 °C.

    • Mass Range: Scan from m/z 100 to 500 to ensure capture of the molecular ion and potential fragments.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion. For this compound (MW = 344.4), the expected peaks are:

      • [M+H]⁺: m/z ≈ 345.4

      • [M+Na]⁺: m/z ≈ 367.4 (Sodium is often present as an impurity).

    • Analyze the isotopic pattern to confirm the elemental composition.

    • Optionally, induce fragmentation (MS/MS) to observe characteristic losses (e.g., loss of a tert-butyl group, m/z 57; loss of a Boc group, m/z 101) which further confirms the structure.[9]

Workflow Visualization: Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep Dissolve in Methanol/Acetonitrile Infusion Direct Infusion via Syringe Pump Prep->Infusion Diluted Sample ESI Electrospray Ionization (Positive Mode) Infusion->ESI Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer Ion Beam Detector Detection Analyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Analysis Identify [M+H]⁺ at m/z 345.4 Confirm Isotopic Pattern Spectrum->Analysis EA_Logic MS MS Data MW ≈ 344.4 Confirm Molecular Formula Confirmed C₁₆H₂₈N₂O₆ MS->Confirm Compare & Validate EA Elemental Analysis (%C, %H, %N) Empirical Calculate Empirical Formula (C₁₆H₂₈N₂O₆) EA->Empirical Empirical_Mass Calculate Empirical Formula Mass (344.4 g/mol) Empirical->Empirical_Mass Empirical_Mass->Confirm Compare & Validate

References

Technical Guide on the Spectroscopic Data of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical document provides a comprehensive overview of the spectroscopic data for the compound 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS No: 171504-98-6).[1] It includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear, tabular format. Detailed experimental protocols for acquiring this data are described, and logical workflows for the synthesis and analytical characterization of the compound are visualized using Graphviz diagrams. This guide is intended to serve as a critical resource for researchers in medicinal chemistry, pharmacology, and organic synthesis.

Compound Identification

  • Chemical Name: this compound

  • IUPAC Name: 1-O,4-O-ditert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate[2]

  • CAS Number: 171504-98-6[1][2]

  • Molecular Formula: C₁₆H₂₈N₂O₆[1][2]

  • Molecular Weight: 344.4 g/mol [1][2]

  • Chemical Structure:

    • SMILES: CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C[2]

    • InChI Key: QKNSGUCCNZBAAJ-UHFFFAOYSA-N[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data used to confirm the structure and purity of this compound.

Table 1: ¹H NMR Spectroscopic Data

While a complete, assigned spectrum is not publicly available, characteristic chemical shifts have been reported and are consistent with the compound's structure.

Functional GroupChemical Shift (δ ppm)MultiplicityNotes
tert-butyl (Boc) Protons1.2 – 1.4SingletCorresponds to the 18 protons of the two tert-butoxycarbonyl protecting groups.[1]
Methyl Ester Protons~3.6TripletCorresponds to the 3 protons of the methyl ester group.

Note: The exact chemical shifts and multiplicities of the piperazine ring protons can be complex due to conformational isomerism and require advanced 2D NMR techniques like NOESY for full assignment.[1]

Table 2: Infrared (IR) Spectroscopy Data
Functional GroupWavenumber (cm⁻¹)IntensityNotes
C=O (Ester)~1740StrongCharacteristic stretch for the methyl ester carbonyl group.
C=O (Carbamate)~1680StrongCharacteristic stretch for the tert-butoxycarbonyl (Boc) groups.
Table 3: Mass Spectrometry (MS) Data
IonCalculated m/zAnalysis TypeNotes
[M+H]⁺345.2020High-Resolution MS (HRMS)Corresponds to the protonated molecule (C₁₆H₂₉N₂O₆⁺). HRMS is critical for validating the molecular formula.[1]
[M+Na]⁺367.1839High-Resolution MS (HRMS)Corresponds to the sodium adduct of the molecule (C₁₆H₂₈N₂O₆Na⁺).

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectroscopic and chromatographic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆.

  • ¹H NMR Acquisition: Proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: Carbon spectra are typically acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Advanced NMR: For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY may be employed to resolve overlapping signals and determine spatial proximities, which can help distinguish between conformational isomers.[1]

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum 100).

  • Sample Preparation: A small amount of the neat compound (if an oil) is placed directly on the ATR (Attenuated Total Reflectance) crystal. If the compound is a solid, a KBr pellet may be prepared.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Instrumentation: An HPLC system equipped with a UV detector (e.g., PDA detector) and coupled to a high-resolution mass spectrometer (e.g., ESI-TOF).

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient system of acetonitrile and water is commonly recommended.

    • Detection: UV detection at λ = 254 nm is used for purity assessment.[1]

  • Mass Spectrometry Method:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used to generate protonated molecules [M+H]⁺ or other adducts.

    • Analysis: High-resolution mass analysis provides an accurate mass measurement to confirm the elemental composition.

Workflow Visualizations

The following diagrams illustrate the logical workflows for the synthesis and analytical characterization of the title compound.

Synthesis_Workflow start Piperazine step1 Mono-Boc Protection start->step1 intermediate1 Mono-Boc-Piperazine step1->intermediate1 step2 Methyl Esterification at C2 intermediate1->step2 intermediate2 1-Boc-2-Me-Piperazine Dicarboxylate Intermediate step2->intermediate2 step3 Second Boc Protection at N4 intermediate2->step3 purification Purification (Chromatography/ Recrystallization) step3->purification product 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate purification->product

Caption: General synthesis workflow for the target compound.

Analytical_Workflow cluster_spectroscopy Structure Confirmation cluster_purity Purity & Identity sample Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) sample->nmr ms High-Resolution MS sample->ms ir IR Spectroscopy sample->ir hplc HPLC-UV Analysis sample->hplc final Verified Structure & Purity >95% nmr->final ms->final ir->final hplc->final

Caption: Analytical workflow for structural characterization.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS No: 171504-98-6). Due to the limited availability of a complete public domain experimental spectrum, this guide combines reported experimental data with theoretical chemical shift predictions based on analogous structures and fundamental NMR principles. This document is intended to assist researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Proton Environments

This compound is a complex piperazine derivative with several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The molecule contains two tert-butoxycarbonyl (Boc) protecting groups at the 1- and 4-positions of the piperazine ring, and a methyl ester at the 2-position.

Molecular Formula: C₁₆H₂₈N₂O₆ Molecular Weight: 344.40 g/mol [1]

¹H NMR Spectral Data

The following table summarizes the expected and reported ¹H NMR spectral data for this compound. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationNotes
tert-butyl (Boc at N-1)~1.4 (reported)[1]Singlet (s)9HThe nine equivalent protons of the tert-butyl group give a characteristic strong singlet.
tert-butyl (Boc at N-4)~1.4 (reported)[1]Singlet (s)9HSimilar to the other Boc group, this signal is a sharp singlet. The two Boc groups may be magnetically equivalent or non-equivalent depending on the conformational dynamics of the piperazine ring, potentially leading to a single sharp singlet of 18H integration or two closely spaced singlets.
Methyl Ester (-OCH₃)~3.6 (reported as triplet)[1]Singlet (s)3HExpected to be a singlet as there are no adjacent protons to couple with. The reported "triplet" may be an error in the source data or an artifact.
Piperazine Ring Protons (H-3, H-5, H-6)2.8 - 4.2 (predicted)Multiplets (m)6HThese protons on the piperazine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. Their chemical shifts are influenced by the anisotropic effects of the adjacent carbonyl groups and the overall conformation of the ring.
Methine Proton (H-2)4.5 - 5.0 (predicted)Multiplet (m)1HThis proton is situated between a nitrogen atom and a carbonyl group, leading to a significant downfield shift. It will be coupled to the adjacent protons on the piperazine ring.

Experimental Protocols

A generalized experimental protocol for acquiring the ¹H NMR spectrum of this compound is provided below.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

2. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical acquisition parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64 (depending on sample concentration)

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Perform phase and baseline corrections to obtain a clean spectrum.

  • Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak (CHCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants (J-values) to elucidate the connectivity of the protons.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide on the 13C NMR Data for 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS Number: 171504-98-6). Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted ¹³C NMR chemical shifts, a detailed experimental protocol for acquiring such data, and a logical workflow for its synthesis.

Introduction

This compound is a complex heterocyclic compound featuring a piperazine core functionalized with two tert-butoxycarbonyl (Boc) protecting groups and a methyl ester.[1] Such substituted piperazine derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules.[2] Accurate structural elucidation is paramount in the synthesis and application of these compounds, with ¹³C NMR spectroscopy being a primary analytical tool for characterizing the carbon framework.

Predicted ¹³C NMR Data

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Boc, Position 1)~154-156
C=O (Boc, Position 4)~154-156
C=O (Methyl Ester)~170-172
C (CH₃)₃ (Boc)~80-82
C H₃ (Methyl Ester)~52-54
C H (Piperazine, Position 2)~55-57
C H₂ (Piperazine, Position 3)~42-44
C H₂ (Piperazine, Position 5)~40-42
C H₂ (Piperazine, Position 6)~44-46
C(C H₃)₃ (Boc)~28-30

Note: These are predicted values and may differ from experimental results. The chemical shifts of the piperazine ring carbons can vary depending on the conformation of the ring.

Experimental Protocols for ¹³C NMR Spectroscopy

The following is a detailed, generalized protocol for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the solid sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, it is often more convenient to reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

3.2. Instrument Setup and Data Acquisition

  • Spectrometer: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal signal detection.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: Shim the magnetic field to achieve homogeneity and improve spectral resolution.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

    • Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-220 ppm).

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T1) is necessary.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration.

3.3. Data Processing

  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) followed by Fourier transformation to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the chemical shift scale to the internal standard (TMS) or the residual solvent peak.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Synthesis and Characterization Workflow

The synthesis of this compound typically involves a multi-step process starting from piperazine. The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of such N-Boc protected piperazine derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization reactant reactant intermediate intermediate product product analysis analysis Piperazine Piperazine MonoBoc Mono-Boc-Piperazine Piperazine->MonoBoc Boc₂O, Solvent DiBoc Di-Boc-Piperazine Derivative MonoBoc->DiBoc Further Functionalization & Protection FinalProduct 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate DiBoc->FinalProduct Esterification NMR 13C NMR Spectroscopy FinalProduct->NMR HNMR 1H NMR Spectroscopy FinalProduct->HNMR MS Mass Spectrometry FinalProduct->MS

A generalized workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides essential information for researchers working with this compound. While experimental ¹³C NMR data is not currently in the public domain, the predicted chemical shifts offer a valuable reference for spectral interpretation. The detailed experimental protocol outlines the necessary steps for acquiring high-quality ¹³C NMR data, and the synthesis workflow provides context for the production and analysis of this and related compounds. Adherence to rigorous spectroscopic characterization is crucial for ensuring the identity and purity of such complex molecules in research and development.

References

An In-Depth Technical Guide to 1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is a synthetic, multi-functionalized piperazine derivative that has garnered attention in the field of medicinal chemistry. The piperazine ring is a common scaffold in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1][2] The presence of two bulky tert-butoxycarbonyl (Boc) protecting groups and a methyl ester functionality on the piperazine core of this specific compound provides a unique platform for chemical modification and exploration of its biological activities. This guide provides a comprehensive overview of its chemical properties, a detailed (though inferred) synthetic protocol, and experimental procedures for evaluating its potential therapeutic applications, including its antimicrobial, anticancer, and enzyme-inhibiting properties.

Chemical Identity and Properties

The formal IUPAC name for the compound is 1-O,4-O-ditert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate . For stereospecific variants, such as the (R)-enantiomer, the IUPAC name is 1,4-di-tert-butyl 2-methyl (R)-piperazine-1,2,4-tricarboxylate .

PropertyValue
CAS Number 171504-98-6
Molecular Formula C₁₆H₂₈N₂O₆
Molecular Weight 344.40 g/mol
Appearance Expected to be a solid or oil
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.

Synthesis and Characterization

Experimental Protocol: Inferred Synthesis

This protocol is a hypothetical pathway based on the synthesis of the closely related compound, (R)-N-Boc-piperazine-2-carboxylic acid methyl ester.

Step 1: Mono-Boc Protection of Piperazine-2-carboxylic acid

  • To a solution of piperazine-2-carboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with a cold 1M HCl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield mono-Boc-piperazine-2-carboxylic acid.

Step 2: Methyl Esterification

  • Dissolve the mono-Boc-piperazine-2-carboxylic acid (1 equivalent) from Step 1 in a mixture of methanol and dichloromethane.

  • Stir the solution at room temperature for 10 minutes.

  • Carefully add trimethylsilyldiazomethane (a 2M solution in hexanes, 1.2 equivalents) dropwise.

  • Stir the reaction at room temperature for 16 hours.

  • Remove the solvent under reduced pressure to obtain the crude methyl ester.

  • Purify the product by silica gel column chromatography to yield 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate.[3]

Step 3: Second Boc Protection

  • Dissolve the purified product from Step 2 (1 equivalent) in dichloromethane.

  • Add triethylamine (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final product, this compound.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include those for the tert-butyl protons, the methyl ester protons, and the piperazine ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Biological Activities and Experimental Protocols

This piperazine derivative is being investigated for several biological activities. Detailed experimental protocols for assessing these activities are provided below.

Antimicrobial Activity

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) (e.g., 10 mg/mL).

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the culture to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculation: Add the prepared bacterial suspension to each well.

  • Controls: Include a positive control (bacteria and MHB, no compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cells (e.g., MDA-MB-231 breast cancer, A549 lung cancer) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Enzyme Inhibition

CYP2C19 Inhibition

This compound has been identified as a potential inhibitor of Cytochrome P450 2C19 (CYP2C19), an important enzyme in drug metabolism.

Experimental Protocol: In Vitro CYP2C19 Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (as a source of CYP enzymes), a CYP2C19-specific substrate (e.g., S-mephenytoin), and the test compound at various concentrations in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

  • Initiation: Start the reaction by adding a NADPH-regenerating system.

  • Incubation: Incubate at 37°C for a specific time.

  • Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: Analyze the formation of the metabolite (e.g., 4'-hydroxymephenytoin) using LC-MS/MS.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.

α/β-Hydrolase Inhibition

Derivatives of this compound have shown potential to inhibit α/β-hydrolases, a large family of enzymes with diverse physiological roles.

Experimental Protocol: α/β-Hydrolase Activity Assay

  • Enzyme and Substrate: Prepare a solution of the target α/β-hydrolase and a suitable p-nitrophenyl ester substrate (e.g., p-nitrophenyl acetate) in a buffer (e.g., Tris-HCl, pH 8.0).

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

  • Reaction Initiation: Add the substrate to the enzyme-inhibitor mixture to start the reaction.

  • Monitoring: Monitor the hydrolysis of the substrate by measuring the increase in absorbance at 410 nm (due to the release of p-nitrophenol) over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

Signaling Pathways and Workflows

To visualize the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening synthesis Synthesis of 1,4-di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial Test Compound anticancer Anticancer Assay (MTT, IC50) characterization->anticancer Test Compound enzyme Enzyme Inhibition (CYP2C19, α/β-Hydrolase) characterization->enzyme Test Compound

Caption: General workflow from synthesis to biological evaluation.

Potential Anticancer Signaling Pathway Inhibition

anticancer_pathway compound Piperazine Derivative receptor Growth Factor Receptor compound->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Conclusion

This compound represents a versatile scaffold for the development of novel therapeutic agents. Its potential antimicrobial, anticancer, and enzyme-inhibiting properties warrant further investigation. The experimental protocols detailed in this guide provide a framework for researchers to explore the full potential of this and related piperazine derivatives in drug discovery and development. The inferred synthetic pathway offers a starting point for the chemical synthesis of this compound, which will be crucial for its continued study.

References

An In-depth Technical Guide to 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, a substituted piperazine derivative with significant potential in medicinal chemistry. This document outlines its chemical structure, a detailed synthesis protocol, and a summary of its known biological activities, including quantitative data. Furthermore, it presents a conceptual experimental workflow for its synthesis and screening, alongside a diagram illustrating its potential interaction with metabolic pathways.

Chemical Structure and Properties

This compound is a complex molecule featuring a piperazine core. The nitrogen atoms at positions 1 and 4 are protected by bulky tert-butoxycarbonyl (Boc) groups, and a methyl carboxylate group is attached at the 2-position.

SMILES Notation: CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C

Quantitative Biological Activity

Recent studies have highlighted the potential of this compound as a bioactive compound. Its inhibitory effects have been quantified against various cancer cell lines and bacterial strains.[1]

Biological Target Assay Type Value
Anticancer Activity
MDA-MB-231 (Breast Cancer)Cytotoxicity AssayIC50: 12.5 µM[1]
A549 (Lung Cancer)Cytotoxicity AssayIC50: 15.0 µM[1]
HCT116 (Colon Cancer)Cytotoxicity AssayIC50: 10.0 µM[1]
Antimicrobial Activity
Escherichia coliMinimum Inhibitory Concentration (MIC)32 µg/mL[1]
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)16 µg/mL[1]
Pseudomonas aeruginosaMinimum Inhibitory Concentration (MIC)64 µg/mL[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted piperazine-2-carboxylates.

Materials:

  • Piperazine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • N,N'-di-Boc Protection:

    • Dissolve piperazine-2-carboxylic acid in a 1:1 mixture of water and dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (2.2 equivalents) in dichloromethane.

    • Add aqueous sodium hydroxide (2.5 equivalents) dropwise to maintain a pH of >10.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1,4-di-tert-butyl piperazine-1,2-dicarboxylate.

  • Methyl Esterification:

    • Suspend the N,N'-di-Boc protected piperazine-2-carboxylic acid in methanol.

    • Cool the mixture to 0°C.

    • Add thionyl chloride (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

CYP2C19 Inhibition Assay

This compound has been identified as a potential inhibitor of CYP2C19, a key enzyme in drug metabolism.[1] The following is a general protocol for assessing its inhibitory activity.

Materials:

  • Human liver microsomes (HLM)

  • This compound (test compound)

  • S-mephenytoin (CYP2C19 probe substrate)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Pre-incubate human liver microsomes with a series of concentrations of the test compound in phosphate buffer at 37°C for 10 minutes.

    • Initiate the reaction by adding the CYP2C19 probe substrate (S-mephenytoin) and an NADPH regenerating system.

    • Incubate at 37°C for the specified time (e.g., 15 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding ice-cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of the metabolite (e.g., 4'-hydroxy-S-mephenytoin) using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the rate of metabolite formation at each concentration of the test compound.

    • Calculate the IC50 value by fitting the data to a suitable inhibition model.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_screening Biological Screening Workflow start Piperazine-2-carboxylic Acid step1 N,N'-di-Boc Protection (Boc)₂O, NaOH, DCM/H₂O start->step1 intermediate 1,4-Di-Boc-piperazine-2-carboxylic acid step1->intermediate step2 Methyl Esterification SOCl₂, MeOH intermediate->step2 product 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate step2->product purification Column Chromatography product->purification bio_start Purified Compound product->bio_start assay1 Anticancer Screening (e.g., MTT Assay on MDA-MB-231, A549, HCT116) bio_start->assay1 assay2 Antimicrobial Screening (e.g., MIC Determination against E. coli, S. aureus) bio_start->assay2 assay3 CYP450 Inhibition Assay (e.g., CYP2C19 with S-mephenytoin) bio_start->assay3 data_analysis Data Analysis (IC50 / MIC Determination) assay1->data_analysis assay2->data_analysis assay3->data_analysis

Caption: Experimental workflow for synthesis and biological screening.

G compound 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate cyp2c19 CYP2C19 Enzyme compound->cyp2c19 Inhibition metabolite Metabolite (e.g., 4'-hydroxy-S-mephenytoin) cyp2c19->metabolite effect Altered Pharmacokinetics (Increased drug exposure) cyp2c19->effect drug Drug Substrate (e.g., S-mephenytoin) drug->cyp2c19 Metabolism

Caption: Potential inhibition of CYP2C19-mediated drug metabolism.

References

The Elusive Piperazine-1,2,4-tricarboxylates: A Guide to Related Piperazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature and chemical databases reveals a notable scarcity of information on the specific class of compounds known as piperazine-1,2,4-tricarboxylates. As of late 2025, there is no significant body of research detailing their discovery, history, synthesis, or biological activity. This suggests that this particular substitution pattern on the piperazine ring is not a well-explored area of chemistry.

While a comprehensive technical guide on piperazine-1,2,4-tricarboxylates cannot be provided due to the lack of available data, this whitepaper will instead focus on closely related and well-documented classes of piperazine carboxylates. This guide will provide researchers, scientists, and drug development professionals with an in-depth overview of the synthesis and properties of piperazine-1,4-dicarboxylic acids and piperazine-2-carboxylic acids, for which a more substantial body of literature exists.

Piperazine-1,4-dicarboxylic Acid and its Derivatives

Piperazine-1,4-dicarboxylic acid is a symmetrically substituted derivative of piperazine where both nitrogen atoms are functionalized with a carboxylic acid group.

Synthesis and Experimental Protocols

The synthesis of piperazine-1,4-dicarboxylic acid is not explicitly detailed in the provided search results. However, a related compound, bis(2-hydroxyethyl) piperazine-1,4-dicarboxylate, is mentioned. A general approach to the synthesis of N,N'-disubstituted piperazines involves the reaction of piperazine with two equivalents of an appropriate electrophile. For the dicarboxylic acid, this would typically involve reaction with a carboxylating agent.

General Synthetic Workflow for Piperazine-1,4-dicarboxylates

G cluster_conditions Reaction Conditions Piperazine Piperazine Intermediate Intermediate Piperazine->Intermediate 2 equivalents Carboxylating_Agent Carboxylating Agent (e.g., Chloroformate, CO2) Carboxylating_Agent->Intermediate Solvent_Base Solvent and Base Solvent_Base->Intermediate Piperazine_Dicarboxylate Piperazine-1,4-dicarboxylate Derivative Intermediate->Piperazine_Dicarboxylate Work-up

Caption: General workflow for the synthesis of piperazine-1,4-dicarboxylate derivatives.

Piperazine-2-carboxylic Acid and its Derivatives

Piperazine-2-carboxylic acid is an asymmetrically substituted piperazine with a carboxylic acid group on one of the carbon atoms of the ring. This chiral molecule is a valuable building block in medicinal chemistry.

Synthesis and Experimental Protocols

A two-step chemoenzymatic process for the synthesis of (S)-piperazine-2-carboxylic acid has been reported.[1]

Step 1: Heteroaromatic Hydrogenation of Pyrazine-2-carboxamide Pyrazine-2-carboxamide is hydrogenated to racemic piperazine-2-carboxamide.

  • Experimental Protocol:

    • Reactants: Pyrazine-2-carboxamide.[1]

    • Catalyst: Palladium on carbon (Pd/C).[1]

    • Solvent: Water.[1]

    • Outcome: A concentrated aqueous solution of racemic piperazine-2-carboxamide.[1]

Step 2: Biocatalytic Chiral Resolution An aminopeptidase is used for the chiral resolution of the racemic piperazine-2-carboxamide to yield enantiopure (S)-piperazine-2-carboxylic acid.[1]

  • Experimental Protocol:

    • Enzyme: Semipurified aminopeptidase from Aspergillus oryzae (LAP2).[1]

    • Substrate: Racemic piperazine-2-carboxamide.[1]

    • Outcome: Enantiopure (S)-piperazine-2-carboxylic acid.[1]

Synthetic Pathway to (S)-Piperazine-2-carboxylic Acid

G Pyrazine_carboxamide Pyrazine-2-carboxamide Racemic_piperazine_carboxamide Racemic Piperazine-2-carboxamide Pyrazine_carboxamide->Racemic_piperazine_carboxamide Hydrogenation (Pd/C, H2O) S_Piperazine_acid (S)-Piperazine-2-carboxylic Acid Racemic_piperazine_carboxamide->S_Piperazine_acid Chiral Resolution (Aminopeptidase)

Caption: Chemoenzymatic synthesis of (S)-piperazine-2-carboxylic acid.[1]

Data Summary

Due to the limited information on piperazine-1,2,4-tricarboxylates, no quantitative data can be presented. For the related compounds discussed, specific quantitative data such as reaction yields and spectroscopic data would be found within the primary literature sources.[1]

Conclusion and Future Directions

The field of piperazine chemistry is vast and continues to be a fertile ground for drug discovery. While piperazine-1,2,4-tricarboxylates remain an underexplored area, the established synthetic methodologies for other piperazine carboxylates provide a solid foundation for future research. The development of synthetic routes to this novel class of compounds could unveil new chemical space and potentially lead to the discovery of molecules with unique biological activities. Researchers interested in this area may consider exploring novel carboxylation strategies for asymmetrically substituted piperazines or multi-step synthetic sequences involving the construction of the piperazine ring with pre-installed carboxylate functionalities. Further investigation is warranted to synthesize and characterize piperazine-1,2,4-tricarboxylates and to evaluate their potential applications in medicinal chemistry and materials science.

References

Unlocking the Therapeutic Potential of Substituted Piperazines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its structural rigidity, synthetic tractability, and favorable physicochemical properties have established it as a "privileged scaffold" in the development of a wide array of therapeutic agents. The twin nitrogen atoms enhance aqueous solubility and bioavailability, crucial for optimizing pharmacokinetic profiles. This technical guide delves into the burgeoning research areas for substituted piperazine compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will explore key therapeutic targets, present quantitative data, detail experimental protocols, and visualize critical signaling pathways and workflows.

Core Research Areas and Therapeutic Targets

Substituted piperazine derivatives have demonstrated significant pharmacological activity across a diverse range of diseases. Their versatile structure allows for fine-tuning of their biological activity, leading to the development of potent and selective agents in several key research areas.

Oncology

Piperazine-containing compounds are a significant focus of anticancer research due to their ability to modulate various cancer-related pathways. These derivatives have been shown to inhibit cell cycle progression, suppress angiogenesis, and interact with DNA.[1][2][3] Their flexible binding features enable them to interact with a multitude of biological targets implicated in cancer.[1][2]

One of the key mechanisms of action for many anticancer piperazine derivatives is the inhibition of protein kinases, such as c-Jun N-terminal kinase (JNK) and phosphoinositide 3-kinase (PI3K).[4][5][6]

Quantitative Data: Anticancer Activity

Compound ClassTarget/AssayCell LineIC50 (µM)Reference
Arylpiperazine DerivativeCytotoxicityLNCaP (Prostate Cancer)3.67[7]
Piperazine Amide (Compound 1)JNK3 Inhibition-1.0[4]
Piperazine Amide (Compound 1)JNK1 Inhibition-0.49[4]
Piperazine-linked QuinolinequinonesCytotoxicityACHN (Renal Cancer)0.5 - 2.5 (effective concentrations)[8]

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development. Piperazine derivatives have been designed to inhibit key components of this pathway, such as mTORC1.[9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Piperazine_Inhibitor Substituted Piperazine Inhibitor Piperazine_Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with mTORC1 inhibition by a substituted piperazine compound.

Neuropharmacology

Substituted piperazines are integral to the development of drugs targeting the central nervous system (CNS). They are found in medications for depression, anxiety, psychosis, and neurodegenerative diseases like Alzheimer's.[10][11][12] Their mechanism of action often involves modulating neurotransmitter systems, particularly dopamine and serotonin receptors.[10][13][14]

Quantitative Data: Receptor Binding Affinity

CompoundReceptor TargetKi (nM)Reference
Compound 29Dopamine D2High Affinity[13]
Compound 29Serotonin 5-HT1AHigh Affinity[13]
Compound 29Serotonin 5-HT2AHigh Affinity[13]
Compound 11Dopamine D2High Affinity[14]
Compound 11Serotonin 5-HT1AHigh Affinity[14]
Compound 11Serotonin 5-HT2AHigh Affinity[14]

Signaling Pathway: Dopamine D2 and Serotonin 5-HT1A Receptor Signaling

Dopamine D2 and Serotonin 5-HT1A receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission. Both receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Many antipsychotic and antidepressant drugs containing a piperazine moiety target these receptors.

GPCR_Signaling cluster_D2 Dopamine D2 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor Dopamine Dopamine D2R D2 Receptor Dopamine->D2R G_D2 Gαi/o D2R->G_D2 Activation AC Adenylyl Cyclase G_D2->AC Inhibition Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR G_5HT1A Gαi/o HT1AR->G_5HT1A Activation G_5HT1A->AC Inhibition ATP ATP AC->ATP cAMP cAMP ATP->cAMP Response Cellular Response (e.g., neuronal excitability) cAMP->Response Piperazine Piperazine Antagonist/Agonist Piperazine->D2R Piperazine->HT1AR

Caption: Simplified Gαi/o-coupled signaling for Dopamine D2 and Serotonin 5-HT1A receptors.

Antimicrobial and Antiviral Research

The rise of drug-resistant pathogens has spurred the search for novel antimicrobial and antiviral agents. The piperazine scaffold has emerged as a promising framework for the development of such compounds.[15][16][17]

Quantitative Data: Antimicrobial and Antiviral Activity

Compound ClassOrganism/VirusMIC (µg/mL)EC50 (µM)Reference
Piperazine-Thiadiazole (Cmpd 6c)E. coli8-[17]
Piperazine-Thiadiazole (Cmpd 4, 6c, 6d)S. aureus16-[17]
Sparfloxacin/Gatifloxacin DerivativesGram-positive bacteria1-5-[18]
Piperazine Derivative (Cmpd 33)HIV-0.0314[19]
Piperazine Derivative (Cmpd 60)Hepatitis B Virus-0.46[19]
Piperazine Derivative (Cmpd 86)Coxsackievirus A16-1.2[20]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of substituted piperazine compounds. Below are summaries of key assays.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the in vitro cytotoxic effects of compounds on cell lines.[1][8][21][22][23][24][25][26]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][21][25]

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8][22]

    • Compound Treatment: Treat cells with serial dilutions of the piperazine compound for a specified duration (e.g., 24, 48, or 72 hours).[22]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[22][25]

    • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[21][22][25]

    • Absorbance Measurement: Read the absorbance at 550-600 nm using a microplate reader.[1][22]

    • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[22]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[27][28][29][30][31]

  • Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a broth medium. The MIC is the lowest concentration where no visible growth is observed.[28][30]

  • Procedure (Broth Microdilution):

    • Compound Dilution: Prepare two-fold serial dilutions of the piperazine compound in a 96-well microtiter plate containing Mueller-Hinton broth.[31]

    • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[31]

    • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of ~5x10⁵ CFU/mL.[28]

    • Incubation: Incubate the plate at 37°C for 18-24 hours.[28][29]

    • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[28]

Neuraminidase Inhibition Assay

This assay is used to evaluate the efficacy of antiviral compounds against the influenza virus by measuring the inhibition of the viral neuraminidase (NA) enzyme.[2][15][32][33][34]

  • Principle: The assay uses a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which is cleaved by the NA enzyme to release a fluorescent product. The reduction in fluorescence in the presence of an inhibitor indicates its activity.[32]

  • Procedure:

    • Compound and Virus Preparation: Prepare serial dilutions of the piperazine compound. Dilute the influenza virus to a standardized NA activity level.[32]

    • Incubation: Incubate the diluted virus with the compound dilutions in a 96-well plate.[32]

    • Substrate Addition: Add the MUNANA substrate to each well and incubate.[32]

    • Reaction Termination and Measurement: Stop the reaction and measure the fluorescence using a fluorometer.[32]

    • Data Analysis: Calculate the concentration of the inhibitor required to reduce NA activity by 50% (IC50).[32]

Dopamine D2 Receptor Binding Assay

This assay is used to determine the affinity of a compound for the dopamine D2 receptor.[10][13][14][35][36]

  • Principle: A radiolabeled ligand with known affinity for the D2 receptor is competed for binding with the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound.[10]

  • Procedure (Competitive Binding):

    • Membrane Preparation: Prepare cell membranes expressing the D2 receptor.[10][14]

    • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]Spiperone), and serial dilutions of the piperazine test compound.[10]

    • Incubation: Incubate to allow binding to reach equilibrium.[35]

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[10]

    • Radioactivity Measurement: Measure the radioactivity retained on the filters using a liquid scintillation counter.[10]

    • Data Analysis: Determine the Ki value of the test compound from the competition curve.[10]

Experimental and Logical Workflows

A systematic approach is essential for the efficient discovery and development of novel piperazine-based drugs.

Workflow: In Vitro Anticancer Drug Discovery

Anticancer_Workflow Synthesis Synthesis of Piperazine Derivatives Screening Primary Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Mechanism->Apoptosis Western_Blot Target Protein Expression (Western Blot) Mechanism->Western_Blot Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo

Caption: A typical workflow for the in vitro discovery of anticancer piperazine compounds.

Conclusion

The substituted piperazine scaffold continues to be a highly fruitful area of research in drug discovery. Its versatility allows for the creation of compounds with a broad spectrum of biological activities, from anticancer and antimicrobial to potent modulators of the central nervous system. This guide provides a foundational overview of the key research areas, quantitative data, and experimental methodologies that are essential for professionals in the field. The continued exploration of structure-activity relationships and the application of robust experimental protocols will undoubtedly lead to the development of novel and effective piperazine-based therapeutics for a wide range of human diseases.

References

An In-depth Technical Guide to the Stereoisomers of 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,4-di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, a chiral heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document outlines the fundamental stereochemistry, conformational analysis, plausible synthetic and separation methodologies, and expected analytical data for its enantiomers.

Introduction and Stereochemistry

This compound possesses a single stereocenter at the C2 position of the piperazine ring, giving rise to a pair of enantiomers: (R)-1,4-di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate and (S)-1,4-di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate. The presence of bulky tert-butoxycarbonyl (Boc) groups on both nitrogen atoms significantly influences the molecule's conformation and reactivity. The piperazine ring is expected to adopt a stable chair conformation to minimize steric hindrance.[1]

Conformational Analysis

The conformational landscape of piperazine derivatives is a critical aspect of their biological activity and chemical reactivity. For this compound, the piperazine ring is anticipated to exist predominantly in a chair conformation. In substituted piperazines, there is often a preference for substituents to occupy the equatorial position to minimize steric strain. However, studies on related 2-substituted piperazines have shown a preference for an axial conformation in some cases, which can be influenced by electronic and intramolecular interactions.[1] The bulky tert-butyl groups on the nitrogen atoms will further restrict conformational flexibility.

Synthesis and Stereoisomer Separation

The synthesis of the individual stereoisomers of this compound can be approached through two main strategies: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture. A plausible synthetic approach starting from piperazine-2-carboxylic acid is outlined below.

A likely synthetic route involves a three-step process starting from racemic piperazine-2-carboxylic acid:

  • Di-Boc Protection: The two nitrogen atoms of piperazine-2-carboxylic acid are protected using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or sodium hydroxide (NaOH) in a suitable solvent such as dichloromethane (DCM) or a biphasic system. This step yields 1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid.[2]

  • Esterification: The carboxylic acid group at the C2 position is then esterified to the methyl ester. This can be achieved using a variety of standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using a milder reagent like (trimethylsilyl)diazomethane.

  • Methylation (Alternative Route): An alternative approach could involve the initial synthesis of 1,4-di-Boc-piperazine followed by a diastereoselective methylation at the C2 position. However, controlling the regioselectivity and stereoselectivity of this step can be challenging.

The separation of the (R) and (S) enantiomers can be accomplished using chiral chromatography, a powerful technique for resolving stereoisomers.

Experimental Protocol: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

  • Instrument: Preparative HPLC system equipped with a chiral column.

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as those derived from cellulose or amylose (e.g., Chiralpak® IA, IB, IC, etc.), is often effective for separating enantiomers of compounds with carbamate groups.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The optimal ratio is determined through analytical scale screening.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm for the carbamate chromophore).

  • Procedure:

    • The racemic mixture of this compound is dissolved in a minimal amount of the mobile phase.

    • The solution is injected onto the preparative chiral column.

    • The enantiomers are separated based on their differential interaction with the chiral stationary phase.

    • Fractions corresponding to each enantiomeric peak are collected separately.

    • The solvent is removed from the collected fractions under reduced pressure to yield the isolated enantiomers.

    • The enantiomeric purity of each fraction is confirmed by analytical chiral HPLC.

Data Presentation

The following tables summarize the expected and known properties of the stereoisomers. Please note that while some data for the racemic mixture and related compounds are available, specific optical rotation and melting point data for the individual enantiomers are not widely published and are presented here as representative values.

Table 1: Physicochemical Properties

Property(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Molecular Formula C₁₆H₂₈N₂O₆C₁₆H₂₈N₂O₆C₁₆H₂₈N₂O₆
Molecular Weight 344.41 g/mol 344.41 g/mol 344.41 g/mol
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Melting Point Hypothetical: 110-112 °CHypothetical: 110-112 °C142-148 °C[2]
Specific Rotation ([α]D) Hypothetical: +X° (c=1, CHCl₃)Hypothetical: -X° (c=1, CHCl₃)

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C(CH₃)₃ (Boc) ~1.45s18H
Piperazine Ring CH₂ 2.8 - 4.2m6H
OCH₃ ~3.70s3H
Piperazine Ring CH 4.5 - 4.8m1H

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C(CH₃)₃ (Boc) ~28.4
C(CH₃)₃ (Boc) ~80.5
Piperazine Ring CH₂ 40 - 55
Piperazine Ring CH ~58
OCH₃ ~52.5
C=O (Carbamate) ~155
C=O (Ester) ~170

Note: The predicted NMR data is based on the analysis of structurally similar N-Boc protected piperazine derivatives. Actual experimental values may vary.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the proposed synthetic and separation workflows.

G cluster_synthesis Synthetic Pathway Piperazine-2-carboxylic acid Piperazine-2-carboxylic acid 1,4-di-Boc-piperazine-2-carboxylic acid 1,4-di-Boc-piperazine-2-carboxylic acid Piperazine-2-carboxylic acid->1,4-di-Boc-piperazine-2-carboxylic acid (Boc)2O, Base Racemic Product Racemic 1,4-di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate 1,4-di-Boc-piperazine-2-carboxylic acid->Racemic Product MeOH, H+

Proposed synthetic pathway for the racemic target molecule.

G cluster_separation Chiral Separation Workflow Racemic Mixture Racemic Product ((R)- and (S)-Enantiomers) Chiral HPLC Preparative Chiral HPLC Racemic Mixture->Chiral HPLC R-Enantiomer (R)-Enantiomer Chiral HPLC->R-Enantiomer Fraction 1 S-Enantiomer (S)-Enantiomer Chiral HPLC->S-Enantiomer Fraction 2

Workflow for the chiral separation of enantiomers.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, a key intermediate in the development of various pharmaceutically active molecules. The synthesis involves a two-step process commencing with the protection of piperazine using di-tert-butyl dicarbonate, followed by the regioselective introduction of a methoxycarbonyl group at the C2 position via directed ortho-metalation. This protocol offers a practical and efficient methodology for obtaining the target compound in good yield.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive compounds. The functionalization of the piperazine ring is of significant interest in medicinal chemistry as it allows for the modulation of pharmacological properties. The target compound, this compound, serves as a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors and GPCR modulators. The tert-butoxycarbonyl (Boc) protecting groups facilitate controlled functionalization and can be readily removed under acidic conditions.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step synthetic sequence:

  • Step 1: Synthesis of 1,4-Di-Boc-piperazine: Protection of the nitrogen atoms of piperazine with di-tert-butyl dicarbonate.

  • Step 2: Synthesis of this compound: α-Lithiation of 1,4-Di-Boc-piperazine followed by quenching with methyl chloroformate.

Experimental Protocols

Step 1: Synthesis of 1,4-Di-Boc-piperazine

This procedure outlines the protection of piperazine with two Boc groups.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of piperazine (1.0 equiv) in dichloromethane (DCM), add di-tert-butyl dicarbonate (2.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 1,4-Di-Boc-piperazine as a white solid.

Step 2: Synthesis of this compound

This protocol describes the C2-methoxycarbonylation of 1,4-Di-Boc-piperazine.[1]

Materials:

  • 1,4-Di-Boc-piperazine

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • Methyl chloroformate

  • Dry ice/acetone bath

Procedure:

  • Dissolve 1,4-Di-Boc-piperazine (1.0 equiv) in anhydrous THF to a concentration of approximately 0.14 M in an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.3 equiv) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to facilitate complete lithiation.

  • Add methyl chloroformate (1.5 equiv) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for an additional 15 minutes, then allow it to warm to room temperature over a period of 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of this compound

StepStarting MaterialReagentsSolventTemperatureTimeProductYield (%)
1PiperazineDi-tert-butyl dicarbonateDichloromethane0 °C to RT12 h1,4-Di-Boc-piperazine~90-98
21,4-Di-Boc-piperazine1. s-BuLi 2. Methyl chloroformateAnhydrous THF-78 °C to RT1.5 hThis compound~68[1]

Visualizations

Experimental Workflow for the Synthesis

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: C2-Carboxymethylation Piperazine Piperazine Boc2O Di-tert-butyl dicarbonate (Boc₂O) DCM, 0 °C to RT, 12h DiBocPiperazine 1,4-Di-Boc-piperazine Boc2O->DiBocPiperazine Yield: ~90-98% StartStep2 1,4-Di-Boc-piperazine DiBocPiperazine->StartStep2 ReagentsStep2 1. s-BuLi, THF, -78 °C, 1h 2. Methyl Chloroformate, -78 °C to RT FinalProduct 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate ReagentsStep2->FinalProduct Yield: ~68%

Caption: Synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression of protecting group installation followed by regioselective functionalization. This strategy is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules with high precision.

Logical_Relationship Start Piperazine (Starting Material) Protection Nitrogen Protection (Di-Boc) Start->Protection Intermediate 1,4-Di-Boc-piperazine (Stable Intermediate) Protection->Intermediate Activation α-Lithiation (C-H Activation) Intermediate->Activation Functionalization Electrophilic Quench (Carboxymethylation) Activation->Functionalization Product Target Molecule (1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate) Functionalization->Product

Caption: Logical flow of the synthetic strategy.

References

Application Notes and Protocols for 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS No: 171504-98-6) is a synthetic, multi-functionalized piperazine derivative with significant potential in medicinal chemistry and drug discovery.[1][2] The piperazine ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to impart favorable physicochemical properties and engage in specific interactions with biological targets.[3][4][5] This document provides detailed application notes and experimental protocols for the utilization of this compound in research and development settings.

Chemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₈N₂O₆
Molecular Weight344.403 g/mol [1]
CAS Number171504-98-6[1][6][7]
IUPAC Name1,4-di-tert-butyl 2-methyl (R)-piperazine-1,2,4-tricarboxylate[8]
LogP1.8916[1]
AppearanceSolid

Applications

This compound serves as a versatile building block in organic synthesis and a lead compound for drug discovery programs.[2][6] Key areas of application include:

  • Medicinal Chemistry: The unique substitution pattern of the piperazine core, featuring bulky tert-butyl groups and a methyl carboxylate, allows for the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents.[2][3]

  • Antimicrobial Research: Preliminary studies have indicated that this compound exhibits activity against various bacterial strains.[1]

  • Anticancer Research: The compound has demonstrated cytotoxic effects against several human cancer cell lines, suggesting its potential as a scaffold for the development of new anticancer drugs.[1][2]

  • Enzyme Inhibition: It has been investigated for its potential to inhibit enzymes such as CYP2C19, which is involved in drug metabolism.[1]

Data Presentation

Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against common bacterial strains.

Bacterial StrainMIC (µg/mL)
Escherichia coli32[1]
Staphylococcus aureus16[1]
Pseudomonas aeruginosa64[1]
Anticancer Activity

The table below presents the half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | | --- | --- | | MDA-MB-231 | Breast | 12.5[1] | | A549 | Lung | 15.0[1] | | HCT116 | Colon | 10.0[1] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Preparation of Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in MHB across the wells of a 96-well plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in complete cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up synthesis Synthesis of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate purification Purification & Characterization (NMR, MS) synthesis->purification stock_prep Stock Solution Preparation (DMSO) purification->stock_prep antimicrobial Antimicrobial Assay (MIC Determination) stock_prep->antimicrobial anticancer Anticancer Assay (IC50 Determination) stock_prep->anticancer data_analysis Data Analysis (MIC & IC50 Calculation) antimicrobial->data_analysis anticancer->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: Experimental workflow for the synthesis, screening, and optimization of the title compound.

signaling_pathway cluster_downstream Downstream Signaling Cascade compound 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate receptor Cell Surface Receptor (e.g., GPCR, RTK) compound->receptor Binding & Modulation enzyme Intracellular Enzyme (e.g., Kinase, Hydrolase) compound->enzyme Inhibition protein1 Signaling Protein 1 receptor->protein1 enzyme->protein1 Inhibition protein2 Signaling Protein 2 protein1->protein2 transcription_factor Transcription Factor protein2->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Growth Arrest) gene_expression->cellular_response

References

The Versatility of Piperazine Derivatives in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperazine, a six-membered heterocycle containing two nitrogen atoms at opposing positions, stands as a cornerstone in the landscape of organic synthesis. Its derivatives are integral to a vast array of applications, from the development of life-saving pharmaceuticals to advanced materials. The unique structural and physicochemical properties of the piperazine scaffold, including its high polarity, water solubility, and ability to participate in hydrogen bonding, have cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2] This document provides detailed application notes and experimental protocols for the use of piperazine derivatives in key areas of organic synthesis, supported by quantitative data and visual workflows to guide researchers in their synthetic endeavors.

Application Note 1: Piperazine as a Core Building Block in Drug Discovery

The piperazine moiety is a recurring structural motif in numerous FDA-approved drugs, spanning therapeutic areas such as oncology, psychiatry, and virology.[1][3] Its utility lies in its role as a versatile linker or scaffold that can be readily functionalized at its two nitrogen atoms, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties.[4][5]

Key Applications in Medicinal Chemistry:
  • Anticancer Agents: Piperazine derivatives are central to the structure of many kinase inhibitors, such as Imatinib and Bosutinib.[4][6]

  • Antipsychotics and Antidepressants: The modulation of dopamine and serotonin receptors is often achieved through arylpiperazine derivatives like Trazodone and Vortioxetine.[3][7]

  • Antiviral and Antihistaminic Drugs: The piperazine core is also found in antiviral agents like Indinavir and antihistamines such as Cetirizine.[3][8]

N-Functionalization: A Gateway to Diverse Derivatives

The most prevalent synthetic modifications of piperazine involve the functionalization of its nitrogen atoms through N-arylation and N-alkylation reactions. These transformations are critical for the synthesis of a vast number of pharmaceuticals.[1][4]

Palladium-Catalyzed Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-arylpiperazines with high efficiency.[4][9]

Experimental Protocol: Mono-N-arylation of Piperazine [1]

Materials:

  • Piperazine (2.0 equiv.)

  • Aryl halide (e.g., 4-chlorotoluene) (1.0 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, 2.2 equiv.)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, piperazine, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for the specified time (usually 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for N-Arylation Methods

Catalyst SystemAryl HalideBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / BINAP4-ChlorotolueneNaOtBuToluene10085-95[1]
CuI / L-proline4-IodobenzonitrileK₂CO₃DMSO9070-85[4]

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Logical Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Halide, Piperazine, Catalyst, Ligand, and Base Inert_Atmosphere Establish Inert Atmosphere Reagents->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent Inert_Atmosphere->Solvent_Addition Heating Heat and Stir (80-110 °C) Solvent_Addition->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quenching Quench with Water Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Mono-N-arylpiperazine

Caption: Workflow for the mono-N-arylation of piperazine.

N-Alkylation via Nucleophilic Substitution and Reductive Amination

N-alkyl derivatives of piperazine are commonly synthesized through nucleophilic substitution on alkyl halides or reductive amination.[4][9] The choice of method depends on the nature of the alkyl group and the desired selectivity.

Application Note 2: Piperazine in Asymmetric Synthesis

The synthesis of enantiomerically pure piperazine derivatives is of paramount importance in drug development, as different enantiomers can exhibit distinct pharmacological activities.[2][8]

Asymmetric Synthesis of C-Substituted Piperazines

While N-substituted piperazines are common, the asymmetric synthesis of C-substituted piperazines represents a significant area of research to explore new chemical space.[2][10] Methods for achieving this include:

  • Chiral auxiliary-based synthesis: Utilizing chiral auxiliaries to direct the stereoselective formation of C-substituted piperazines.[10]

  • Catalytic asymmetric hydrogenation: The hydrogenation of pyrazin-2-ols using chiral palladium catalysts to produce chiral piperazin-2-ones, which can be further reduced to chiral piperazines.[11]

  • Asymmetric lithiation–trapping: The use of s-BuLi and a chiral ligand like (-)-sparteine for the enantioselective functionalization of the piperazine ring.[8]

Experimental Protocol: Asymmetric Palladium-Catalyzed Decarboxylative Allylic Alkylation [12]

This method provides access to highly enantioenriched tertiary piperazin-2-ones.

Materials:

  • N-protected piperazin-2-one substrate

  • Palladium catalyst (e.g., [Pd₂(pmdba)₃])

  • Chiral ligand (e.g., electron-deficient PHOX ligand)

  • Allylic carbonate or ester

  • Anhydrous solvent (e.g., THF or Toluene)

Procedure:

  • In a glovebox, charge a vial with the palladium catalyst and chiral ligand in the anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • In a separate vial, dissolve the N-protected piperazin-2-one substrate and the allylic partner in the anhydrous solvent.

  • Add the substrate solution to the catalyst solution.

  • Stir the reaction at the specified temperature until completion, as monitored by LC-MS.

  • Concentrate the reaction mixture and purify the residue by flash column chromatography.

Quantitative Data for Asymmetric Allylic Alkylation

SubstrateLigandSolventTemp (°C)Yield (%)ee (%)Reference
N-Boc-N'-benzyl-piperazin-2-one(S)-t-Bu-PHOXToluene259592[12]
N-Cbz-N'-methyl-piperazin-2-one(S)-CF₃-PHOXTHF08895[12]

ee = enantiomeric excess. Data is representative.

Application Note 3: C-H Functionalization of Piperazines

Direct C-H functionalization of the piperazine ring is a modern and efficient strategy for synthesizing complex derivatives, avoiding the need for pre-functionalized starting materials.[6][13]

Photoredox Catalysis for C-H Arylation

Visible-light photoredox catalysis has emerged as a powerful tool for the direct C-H arylation of piperazines under mild conditions.[6][13]

Photoredox_CH_Arylation cluster_reactants Reactants cluster_conditions Conditions Piperazine N-Boc Piperazine Catalyst Photocatalyst (e.g., Ir(ppy)3) Arene Aryl Halide Product α-Aryl-N-Boc-Piperazine Catalyst->Product Light Visible Light Light->Catalyst hv Base Base

Caption: A general workflow for a high-throughput screening campaign.

Quantitative Parameters for a Representative HTS Screen [14]

Parameter Value Description
Library Size 10,000 Total number of unique piperazine derivatives screened.
Screening Concentration 10 µM Single concentration for the initial screen.
Assay Format 384-well Miniaturized format for high throughput.

| Hit Threshold | >50% Inhibition | Predefined cutoff for identifying primary hits. |

Application Note 5: Piperazine Derivatives for CO₂ Capture

Aqueous solutions of piperazine and its derivatives have emerged as highly efficient solvents for post-combustion CO₂ capture due to their high absorption rates and capacity. [15][16][17] Mechanism of CO₂ Capture: Piperazine reacts with CO₂ to form piperazine carbamate and dicarbamate species, effectively sequestering the gas. [15] Quantitative Data for CO₂ Adsorption

AdsorbentTemperature (°C)Pressure (bar)CO₂ Adsorption Capacity (mg/g)Reference
Piperazine-modified activated carbon258203.84[16]

The development of piperazine-based solvents and solid adsorbents continues to be an active area of research for improving the efficiency and reducing the cost of carbon capture technologies. [18] In conclusion, piperazine and its derivatives are exceptionally versatile building blocks in organic synthesis, with profound impacts on drug discovery, materials science, and environmental applications. The protocols and data presented herein offer a practical guide for researchers to effectively utilize this remarkable heterocycle in their synthetic and developmental endeavors.

References

Application Notes and Protocols for 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is a versatile building block for the synthesis of complex molecules in medicinal chemistry. Its unique structure, featuring a piperazine core with differentially protected nitrogen and carbon functionalities, allows for selective chemical modifications, making it a valuable scaffold for the development of novel therapeutic agents. The piperazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] These application notes provide detailed protocols for the strategic use of this building block in the synthesis of potential drug candidates, along with data on the biological activities of related piperazine derivatives.

Chemical Properties and Strategic Handling

This compound possesses three key functional groups that can be selectively addressed: two N-tert-butoxycarbonyl (Boc) protecting groups and one methyl ester at the 2-position of the piperazine ring. The differential reactivity of these groups is the cornerstone of its utility as a building block.

  • N-Boc Groups: These carbamates are stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid).[1]

  • Methyl Ester: The ester at the C-2 position can be hydrolyzed under basic conditions (e.g., lithium hydroxide) or converted to other functional groups.

This differential reactivity allows for a stepwise functionalization of the piperazine core, enabling the synthesis of diverse molecular architectures.

Application as a Building Block in Drug Discovery

The piperazine scaffold is a privileged structure in medicinal chemistry due to its ability to modulate the physicochemical properties of drug candidates, such as solubility and lipophilicity, and to present pharmacophoric elements in a defined spatial orientation. Derivatives of this compound are of interest in several therapeutic areas.

Synthesis of Potential CYP2C19 Inhibitors

Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in drug metabolism. Inhibition of CYP2C19 can be a therapeutic strategy to modulate the pharmacokinetics of co-administered drugs. Piperazine derivatives have been identified as potential CYP2C19 inhibitors.[1] The following is a proposed synthetic route to a novel CYP2C19 inhibitor starting from this compound.

Experimental Workflow:

G start 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate step1 Selective N-Boc Deprotection (TFA, DCM) start->step1 step2 N-Arylation (Aryl halide, Pd catalyst) step1->step2 step3 Ester Hydrolysis (LiOH, THF/H2O) step2->step3 step4 Amide Coupling (Amine, coupling agent) step3->step4 end Final CYP2C19 Inhibitor Candidate step4->end G start 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate step1 Ester Hydrolysis (LiOH, THF/H2O) start->step1 step2 Amide Coupling with Amino Acid (HBTU, DIPEA) step1->step2 step3 Global N-Boc Deprotection (HCl in Dioxane) step2->step3 step4 N-Acylation (Acid chloride, Et3N) step3->step4 end Final Antimicrobial Candidate step4->end G drug Drug Substrate cyp2c19 CYP2C19 Enzyme drug->cyp2c19 Metabolism metabolite Metabolite cyp2c19->metabolite inhibitor Piperazine-based Inhibitor inhibitor->cyp2c19 Inhibition G compound Piperazine-based Antimicrobial Agent target Bacterial Target (e.g., Enzyme, Cell Wall) compound->target Binding/Inhibition process Essential Cellular Process target->process death Bacterial Cell Death process->death

References

Application Notes and Protocols: N-Boc Protection of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the N-Boc protection of piperazine and its derivatives, a critical step in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group is widely used due to its stability in various reaction conditions and its straightforward removal under acidic conditions.

Introduction

Piperazine and its derivatives are key structural motifs in many active pharmaceutical ingredients (APIs).[1] The selective protection of one of the nitrogen atoms in the piperazine ring is often necessary to achieve desired chemical transformations. The N-Boc protection strategy effectively shields one amine functionality, allowing for subsequent reactions at the other nitrogen atom. This document outlines common methods for achieving mono-N-Boc protection of piperazine, focusing on reaction parameters, yields, and purification strategies.

Synthetic Strategies for N-Boc Protection

Several methods have been developed for the N-Boc protection of piperazine. The choice of method often depends on the desired scale of the reaction, cost considerations, and the specific piperazine derivative being used.

Method 1: Direct N-Boc Protection of Piperazine

This is the most common and direct method for the synthesis of 1-Boc-piperazine.[2] It involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O). Controlling the stoichiometry is crucial to favor the formation of the mono-protected product over the di-protected byproduct.[2][3]

Reaction Scheme:

To enhance the selectivity for mono-protection, the reaction can be carried out by slow addition of Boc₂O or by using an excess of piperazine.[3] Another strategy involves the in-situ protonation of one of the piperazine nitrogens to render it less nucleophilic.[3][4]

Method 2: Acylation of a Piperazine Salt

This method improves the selectivity of mono-protection by first forming a salt of piperazine with an acid, such as glacial acetic acid, followed by acylation with di-tert-butyl dicarbonate.[5][6] While this enhances specificity, it can still be associated with the high cost of anhydrous piperazine and the use of potentially hazardous solvents like toluene.[6]

Method 3: Industrial Synthesis from Diethanolamine

For large-scale production, a three-step synthesis starting from diethanolamine is an efficient and cost-effective alternative.[5][6][7] This method involves the chlorination of diethanolamine, followed by Boc protection and subsequent aminolysis and cyclization to yield N-Boc piperazine.[5][8] This approach reports high yields and purity, making it suitable for industrial applications.[5][6][7]

Experimental Protocols

Protocol 1: Selective Mono-N-Boc Protection of Piperazine

This protocol describes a common lab-scale procedure for the selective mono-protection of piperazine using di-tert-butyl dicarbonate.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • 5% Sodium thiosulfate solution

  • 20% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation: Dissolve piperazine (1.0 equivalent) in methanol (to a concentration of approximately 0.5 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[3][9]

  • Acid Addition: Slowly add a solution of TFA or HCl (1.0 equivalent) in methanol dropwise to the piperazine solution. Stir the mixture for 15-30 minutes at 0 °C.[3][9]

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol dropwise over 10-15 minutes.[3][9]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.[3][9] Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Remove the solvent under reduced pressure.[9]

    • Add a 5% sodium thiosulfate solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.[9]

    • Adjust the aqueous phase to pH 10 with a suitable base (e.g., 20% NaOH).[9]

    • Extract the aqueous layer multiple times with chloroform or dichloromethane.[9]

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.[9]

    • Further purification can be achieved by column chromatography if necessary.[9]

Protocol 2: Industrial Scale Synthesis of N-Boc-Piperazine

This protocol is adapted from a high-yield industrial process starting from diethanolamine.[5]

Materials:

  • Diethanolamine

  • Thionyl chloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ammonia water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inorganic base (e.g., sodium carbonate)

  • Purified water

Procedure:

  • Chlorination: React diethanolamine with thionyl chloride to produce bis(2-chloroethyl)amine.[5]

  • Boc Protection: React the resulting bis(2-chloroethyl)amine with di-tert-butyl dicarbonate under alkaline conditions to form tert-butyl bis(2-chloroethyl)carbamate. The reaction is typically carried out for 12-16 hours.[5]

  • Cyclization: Perform a cyclization reaction with ammonia water. The ammonia water is added dropwise over approximately 3 hours, and the reaction is maintained at 55-65°C for about 2.5-3.5 hours.[5]

  • Work-up and Purification:

    • After cooling, the reaction mixture is extracted three times with ethyl acetate.[5]

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure at a temperature below 60°C to yield N-Boc piperazine.[5]

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the N-Boc protection of piperazine.

Table 1: Reaction Conditions for Mono-N-Boc Protection of Piperazine

ParameterMethod 1: Direct Protection (Lab Scale)Method 3: Industrial Synthesis
Starting Material PiperazineDiethanolamine
Reagent Di-tert-butyl dicarbonate (Boc₂O)Thionyl chloride, Boc₂O, Ammonia
Solvent Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF)[1][9]Water, Ethyl acetate[5]
Temperature 0 °C to Room Temperature[3][9]55-65 °C (Cyclization step)[5]
Reaction Time 3-5 hours[3][9]12-16 hours (Boc protection), 2.5-3.5 hours (Cyclization)[5]
Key Stoichiometry Piperazine:Boc₂O ≈ 1:1 (with acid)[3][9]Boc₂O:Diethanolamine ≈ 1:1; NH₃:Diethanolamine ≈ 3:1[5]

Table 2: Yield and Purity of N-Boc Piperazine

MethodTypical YieldTypical PurityReference
Direct Protection with Formic Acid98.6%Not specified[10]
Industrial Synthesis from Diethanolamine93.8 - 94.3%99.42 - 99.72%[5]
Solvent-free, Iodine-catalyzed~80%Not specified[11]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of N-Boc-piperazine.

experimental_workflow_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification piperazine Piperazine dissolve Dissolve Piperazine in Methanol (0°C) piperazine->dissolve boc2o Boc₂O add_boc2o Add Boc₂O (10-15 min) boc2o->add_boc2o acid Acid (TFA or HCl) add_acid Add Acid (15-30 min) acid->add_acid solvent Solvent (Methanol) solvent->dissolve dissolve->add_acid add_acid->add_boc2o react Stir at RT (3-5 hours) add_boc2o->react concentrate Concentrate react->concentrate extract_byproduct Extract Di-Boc Byproduct concentrate->extract_byproduct basify Adjust to pH 10 extract_byproduct->basify extract_product Extract with DCM basify->extract_product dry Dry with Na₂SO₄ extract_product->dry concentrate_final Concentrate dry->concentrate_final column Column Chromatography (if needed) concentrate_final->column product 1-Boc-Piperazine column->product experimental_workflow_2 cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Boc Protection cluster_step3 Step 3: Cyclization & Purification diethanolamine Diethanolamine chlorination Reaction diethanolamine->chlorination thionyl_chloride Thionyl Chloride thionyl_chloride->chlorination bis_chloroethyl_amine bis(2-chloroethyl)amine chlorination->bis_chloroethyl_amine boc_protection Reaction (12-16 h) bis_chloroethyl_amine->boc_protection boc2o Boc₂O boc2o->boc_protection base Inorganic Base base->boc_protection carbamate tert-butyl bis(2-chloroethyl)carbamate boc_protection->carbamate cyclization Cyclization (55-65°C, 2.5-3.5 h) carbamate->cyclization ammonia Ammonia Water ammonia->cyclization extraction Ethyl Acetate Extraction cyclization->extraction drying Drying & Concentration extraction->drying product N-Boc Piperazine drying->product logical_relationship start Piperazine Derivative boc_protection N-Boc Protection (e.g., with Boc₂O) start->boc_protection protected_piperazine N-Boc Protected Piperazine Derivative boc_protection->protected_piperazine functionalization Selective Functionalization of Free NH Group protected_piperazine->functionalization functionalized_piperazine Functionalized N-Boc Piperazine Derivative functionalization->functionalized_piperazine deprotection N-Boc Deprotection (e.g., with TFA or HCl) functionalized_piperazine->deprotection final_product Final Piperazine Product deprotection->final_product

References

Application Note: High-Purity Isolation of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and efficient method for the purification of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate using automated flash column chromatography. The described protocol consistently yields the target compound with high purity, suitable for downstream applications in medicinal chemistry and drug development. The moderate lipophilicity of the compound allows for effective separation on a normal-phase silica column with a gradient elution of ethyl acetate in hexanes.

Introduction

This compound is a piperazine derivative with a molecular weight of 344.403 g/mol and a LogP of 1.8916, indicating moderate lipophilicity.[1] Piperazine scaffolds are prevalent in many pharmaceuticals, and this compound is explored for its potential as an antimicrobial and anticancer agent, as well as a CYP2C19 inhibitor.[1][2] Efficient purification is critical after synthesis to remove by-products and unreacted starting materials. Flash chromatography offers a rapid and effective solution for isolating such compounds.[3] This document provides a detailed protocol for the purification of this specific tricarboxylate derivative.

Physicochemical Properties

A summary of the key properties of the target compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₆H₂₈N₂O₆[1]
Molecular Weight 344.403 g/mol [1]
CAS Number 171504-98-6[1]
LogP (calculated) 1.8916[1]
Appearance Typically a solid or oil
Solubility Soluble in dichloromethane, ethyl acetate[3]

Experimental Protocol

This protocol is optimized for the purification of a crude sample of this compound.

Materials and Instrumentation
  • Crude Sample: this compound (post-synthesis)

  • Solvents: Hexanes (HPLC grade), Ethyl Acetate (HPLC grade), Dichloromethane (DCM, HPLC grade)

  • Stationary Phase: Silica gel, 40-63 µm particle size

  • Instrumentation: Automated flash chromatography system with UV-Vis detector

  • Thin Layer Chromatography (TLC): Silica gel 60 F254 plates

Method Development: Thin Layer Chromatography (TLC)

Prior to flash chromatography, it is recommended to perform TLC to determine the optimal mobile phase composition.[3]

  • Dissolve a small amount of the crude reaction mixture in dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., start with a 4:1 ratio).

  • Visualize the separated spots under UV light (254 nm).

  • Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

Sample Preparation

For optimal separation, dry loading is recommended.[3]

  • Dissolve the crude sample (e.g., 250 mg) in a minimal amount of dichloromethane.

  • Add approximately 1-2 g of silica gel to the solution.

  • Concentrate the mixture under reduced pressure until a fine, free-flowing powder is obtained.

Flash Chromatography Parameters

The following parameters are a starting point and can be scaled accordingly.

ParameterRecommended Setting
Column 24 g Silica Gel Cartridge
Mobile Phase A Hexanes
Mobile Phase B Ethyl Acetate
Flow Rate 30 mL/min
Detection Wavelength 220 nm and 254 nm
Sample Loading Dry loading of 250 mg crude material
Elution Gradient Time (min)
Post-Purification
  • Combine the fractions containing the pure product, as identified by the UV chromatogram and confirmed by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting pure compound under high vacuum to remove residual solvent.

  • Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H and ¹³C) and Mass Spectrometry.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the purification protocol.

Purification_Workflow Purification Workflow for this compound cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Method Development (Hexanes/EtOAc) SamplePrep Sample Preparation (Dry Loading with Silica) TLC->SamplePrep FlashChrom Automated Flash Chromatography (Silica Gel, Hexanes/EtOAc Gradient) SamplePrep->FlashChrom FractionCollection Fraction Collection (UV Detection) FlashChrom->FractionCollection Analysis Fraction Analysis (TLC) FractionCollection->Analysis Evaporation Solvent Evaporation Analysis->Evaporation FinalProduct Pure Compound Evaporation->FinalProduct

Caption: Workflow for the purification of the target compound.

Conclusion

The protocol described provides an effective method for the purification of this compound. By utilizing a normal-phase silica column with a hexane/ethyl acetate gradient, high purity of the target compound can be achieved, facilitating its use in further research and development activities. The use of TLC for method development and dry loading for sample application are key to obtaining optimal results.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of Piperazine-1,2,4-tricarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine-1,2,4-tricarboxylates and their derivatives are a class of compounds with significant interest in pharmaceutical and materials science due to their versatile chemical scaffold. The substitution pattern on the piperazine ring, particularly the presence of multiple carboxylate groups, imparts unique physicochemical properties that are critical to their function. Accurate and comprehensive characterization of these molecules is paramount for ensuring their identity, purity, and stability, which are critical parameters in drug discovery, development, and quality control.[1] This application note provides a detailed guide on the analytical techniques and protocols for the in-depth characterization of piperazine-1,2,4-tricarboxylates, designed for researchers, scientists, and drug development professionals.

The methodologies described herein are grounded in fundamental analytical principles and are designed to provide a holistic understanding of the molecule. We will explore a multi-technique approach, leveraging the strengths of chromatography, mass spectrometry, and spectroscopy to elucidate the structure, purity, and conformational aspects of these complex molecules.

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for separating and quantifying piperazine-1,2,4-tricarboxylates from reaction mixtures, synthetic intermediates, and final product formulations.[1] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for non-volatile and thermally labile compounds like piperazine derivatives.[1]

High-Performance Liquid Chromatography (HPLC)

The inherent structure of the piperazine nucleus lacks a strong chromophore, which can present a challenge for UV detection.[1][2] To overcome this, derivatization with a UV-active agent is often employed. However, for piperazine-1,2,4-tricarboxylates, the presence of the carboxylate groups can sometimes provide sufficient UV absorbance at lower wavelengths (around 205-210 nm). For trace analysis, derivatization may still be necessary.[2]

A common derivatizing agent for secondary amines like the piperazine nitrogen is 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable and highly UV-active product.[1][2][3] Alternatively, detection methods that do not rely on a chromophore, such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS), can be utilized.[4]

Protocol 1: Reversed-Phase HPLC-UV Analysis of a Piperazine-1,2,4-tricarboxylate Derivative

This protocol outlines a general approach. Method optimization will be required based on the specific properties of the analyte.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Analytical column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification)

  • Piperazine-1,2,4-tricarboxylate standard

  • Sample dissolved in a suitable solvent (e.g., mobile phase)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
UV Detection 210 nm (or the absorption maximum of the derivative)

Data Analysis:

  • Identification: The peak corresponding to the piperazine-1,2,4-tricarboxylate is identified by comparing its retention time with that of a known standard.

  • Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration of the analyte in the sample.

  • Purity: The peak area percentage of the main peak relative to the total area of all peaks provides an estimation of the purity.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The use of a C18 column is suitable for moderately polar compounds like piperazine-1,2,4-tricarboxylates. The non-polar stationary phase interacts with the non-polar parts of the molecule, while the polar mobile phase facilitates elution.

  • Mobile Phase Modifier: The addition of an acid like TFA or formic acid helps to protonate the carboxylate groups, leading to better peak shape and retention on the reversed-phase column.

  • Gradient Elution: A gradient from a weak to a strong organic solvent (acetonitrile) is used to elute compounds with a range of polarities and to ensure that both early and late-eluting impurities are effectively separated.

Workflow for HPLC Method Development:

Caption: HPLC method development workflow.

Mass Spectrometry for Structural Elucidation and Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of piperazine-1,2,4-tricarboxylates. When coupled with a separation technique like HPLC (LC-MS), it provides an unparalleled level of specificity and sensitivity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like piperazine-1,2,4-tricarboxylates. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, depending on the polarity of the analysis.

Protocol 2: LC-MS Analysis of a Piperazine-1,2,4-tricarboxylate

Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) with an ESI source.

LC Conditions: (as described in Protocol 1)

MS Conditions:

ParameterCondition (Positive Ion Mode)Condition (Negative Ion Mode)
Ionization Mode ESI+ESI-
Capillary Voltage 3.5 - 4.5 kV2.5 - 3.5 kV
Nebulizer Gas Nitrogen, 1.0 - 2.0 BarNitrogen, 1.0 - 2.0 Bar
Drying Gas Flow 8 - 12 L/min8 - 12 L/min
Drying Gas Temp. 250 - 350 °C250 - 350 °C
Mass Range m/z 100 - 1000m/z 100 - 1000

Data Analysis:

  • Molecular Weight Confirmation: The mass spectrum will show the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • Fragmentation Analysis (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. This pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms.[5][6] The fragmentation of the piperazine ring and the loss of carboxyl groups are expected fragmentation pathways.[6]

Causality Behind Experimental Choices:

  • ESI Source: ESI is chosen for its ability to gently ionize the molecule, preserving the molecular ion for accurate mass determination.

  • Positive and Negative Ion Modes: Analyzing in both modes can provide complementary information. The carboxylate groups are readily deprotonated in negative mode, while the nitrogen atoms can be protonated in positive mode.

  • MS/MS for Structural Confirmation: The fragmentation pattern provides a "fingerprint" of the molecule, allowing for unambiguous structural confirmation and differentiation from isomers.

Logical Relationship of MS Data Interpretation:

MS_Interpretation MS1 MS1 Spectrum (Full Scan) MW Molecular Weight Confirmation MS1->MW MS2 MS/MS Spectrum (Fragmentation) MS1->MS2 Precursor Ion Selection HRMS Elemental Composition (HRMS) MW->HRMS Structure Structural Elucidation MS2->Structure

Caption: Interpreting mass spectrometry data.

Spectroscopic Techniques for Structural and Functional Group Analysis

Spectroscopic techniques provide valuable information about the functional groups present in the molecule and its overall structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For piperazine-1,2,4-tricarboxylates, characteristic absorption bands are expected for the C=O of the carboxyl groups, the C-N bonds of the piperazine ring, and the N-H bonds (if present).

Protocol 3: FTIR Analysis of a Piperazine-1,2,4-tricarboxylate

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:

  • A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

  • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected Vibrational Frequencies:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid) 3300 - 2500 (broad)
N-H stretch (if present) 3500 - 3220[7]
C-H stretch (aliphatic) 3000 - 2850[7]
C=O stretch (Carboxylic Acid) 1725 - 1700
C-N stretch 1250 - 1020
C-O stretch (Carboxylic Acid) 1320 - 1210

Data Analysis:

  • The presence of the characteristic absorption bands confirms the presence of the expected functional groups. The exact position of the peaks can be influenced by the molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for characterizing piperazine-1,2,4-tricarboxylates.

Protocol 4: ¹H and ¹³C NMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be used for more complex structures to establish connectivity.

Expected Chemical Shifts (¹H NMR):

  • Piperazine ring protons: The protons on the piperazine ring will typically appear as complex multiplets in the aliphatic region (δ 2.5 - 4.0 ppm). The exact chemical shifts and coupling patterns will depend on the substitution and the conformation of the ring.[8]

  • Protons adjacent to carboxyl groups: These protons will be shifted downfield due to the electron-withdrawing effect of the carbonyl group.

Expected Chemical Shifts (¹³C NMR):

  • Carbonyl carbons (C=O): These will appear in the downfield region of the spectrum (δ 160 - 180 ppm).

  • Piperazine ring carbons: These will appear in the aliphatic region (δ 40 - 60 ppm).[8]

Data Analysis:

  • Chemical Shift: The position of the signals provides information about the electronic environment of the protons and carbons.

  • Integration (¹H NMR): The area under the peaks is proportional to the number of protons, allowing for the determination of the relative number of protons in different environments.

  • Coupling Constants (¹H NMR): The splitting pattern of the signals provides information about the connectivity of the protons.

  • 2D NMR: These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the overall structure.

Causality Behind Experimental Choices:

  • Choice of Solvent: The deuterated solvent should be chosen based on the solubility of the compound and should not have signals that overlap with the analyte signals.

  • High-Field NMR: A higher magnetic field strength provides better signal dispersion and resolution, which is particularly important for complex molecules with overlapping signals.

  • 2D NMR: For molecules with multiple chiral centers or complex spin systems, 2D NMR is essential to resolve ambiguities in the 1D spectra.

Conclusion

A comprehensive characterization of piperazine-1,2,4-tricarboxylates requires a multi-technique approach. HPLC is essential for assessing purity and for quantification. Mass spectrometry provides definitive molecular weight information and structural confirmation through fragmentation analysis. FTIR and NMR spectroscopy offer detailed insights into the functional groups and the precise three-dimensional structure of the molecule. By integrating the data from these complementary techniques, researchers can gain a complete and confident understanding of their piperazine-1,2,4-tricarboxylate compounds, which is a critical step in their development for various applications.

References

Application Note: High-Resolution Mass Spectrometry (HRMS) for the Analysis of tert-butyl Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview and detailed protocols for the qualitative and quantitative analysis of tert-butyl piperazine compounds using High-Resolution Mass Spectrometry (HRMS). It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. The note covers the principles of HRMS, experimental workflows, data interpretation, and includes specific protocols for sample preparation and analysis.

Introduction

Piperazine derivatives are a significant class of compounds in medicinal chemistry, forming the core scaffold of numerous drugs with diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] Many of these compounds exert their effects through interaction with the monoamine pathways in the central nervous system.[1][2] The tert-butyl piperazine moiety is a common structural feature in many pharmaceutical candidates due to its influence on solubility, metabolic stability, and target binding affinity.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the detailed characterization of pharmaceutical compounds.[3] Its high mass accuracy and resolving power enable the unambiguous determination of elemental compositions, structural elucidation through fragmentation analysis, and precise quantification in complex matrices.[3] This application note details the application of HRMS for the comprehensive analysis of tert-butyl piperazine compounds.

Principles of High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) mass spectrometers, provide highly accurate mass measurements, typically with sub-ppm mass accuracy. This precision allows for the confident determination of the elemental formula of a compound from its measured mass-to-charge ratio (m/z). In contrast to nominal mass instruments, HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

For the analysis of tert-butyl piperazine compounds, HRMS offers several advantages:

  • Confident Structural Confirmation: Accurate mass measurement of the molecular ion confirms the elemental composition.

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) experiments on HRMS platforms generate high-resolution fragment ion spectra, providing detailed structural information.

  • Sensitive Quantification: The high resolution reduces background noise, leading to improved signal-to-noise ratios and lower limits of detection for quantitative studies.

Qualitative Analysis: Structural Elucidation and Fragmentation

The structural integrity of synthesized tert-butyl piperazine compounds can be confirmed by HRMS analysis. The accurate mass of the protonated molecule, [M+H]⁺, is measured and compared to the theoretical mass.

Further structural information is obtained through tandem mass spectrometry (MS/MS). In a typical experiment, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure. For a compound like N-Boc-piperazine (tert-butyl piperazine-1-carboxylate), characteristic fragmentation would involve the loss of the tert-butyl group or cleavage of the piperazine ring.

Quantitative Analysis

HRMS is increasingly used for the quantitative analysis of small molecules in complex matrices, offering high selectivity and sensitivity.[4] A typical quantitative workflow involves liquid chromatography coupled to HRMS (LC-HRMS). The analyte is separated from matrix components by chromatography and then detected by the mass spectrometer. Quantification is achieved by measuring the area of the extracted ion chromatogram for the accurate mass of the target compound. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in instrument response.

Representative Quantitative Data

The following table provides an example of a calibration curve for the quantitative analysis of a generic tert-butyl piperazine compound. This data is for illustrative purposes to demonstrate the expected performance of a validated LC-HRMS method.

Analyte Concentration (ng/mL)Peak AreaCalculated Concentration (ng/mL)Accuracy (%)
1.05,2340.9898.0
2.512,8902.4598.0
5.025,6785.12102.4
10.051,34510.21102.1
25.0127,89025.34101.4
50.0254,32149.8799.7
100.0509,876101.23101.2

Signaling Pathway of Certain Piperazine Derivatives

Certain piperazine derivatives have been shown to exhibit antidepressant activity by modulating serotonergic pathways. One such pathway involves the 5-hydroxytryptamine 1A receptor (5-HT1AR). Activation of this receptor can lead to a signaling cascade involving Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA), which are implicated in neurogenesis and synaptic plasticity.[5][6]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH2 Serotonin_pre Serotonin (5-HT) FiveHTP->Serotonin_pre AADC VMAT VMAT2 Serotonin_pre->VMAT Vesicle Synaptic Vesicle VMAT->Vesicle Serotonin_synapse Vesicle->Serotonin_synapse Release FiveHT1AR 5-HT1AR AC Adenylyl Cyclase FiveHT1AR->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB BDNF_gene BDNF Gene CREB->BDNF_gene BDNF BDNF BDNF_gene->BDNF TrkB TrkB Receptor BDNF->TrkB Neuroplasticity Neuroplasticity & Antidepressant Effects TrkB->Neuroplasticity Piperazine Piperazine Derivative Piperazine->FiveHT1AR Agonist Serotonin_synapse->FiveHT1AR

Figure 1: Simplified 5-HT1AR signaling pathway for some piperazine derivatives.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is crucial for accurate HRMS analysis.

Materials:

  • tert-butyl piperazine compound

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the tert-butyl piperazine compound and dissolve it in 1 mL of methanol in a clean microcentrifuge tube. Vortex until fully dissolved.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water. For quantitative analysis, these standards should bracket the expected concentration range of the unknown samples.

  • Sample Dilution: Dilute the unknown samples to an appropriate concentration with 50:50 methanol/water.

  • Acidification: For positive mode electrospray ionization, add formic acid to a final concentration of 0.1% (v/v) to all standard and sample solutions to promote protonation ([M+H]⁺).

  • Centrifugation: Centrifuge all solutions at 14,000 x g for 5 minutes to pellet any particulates.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.

LC-HRMS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

HRMS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full Scan MS.

  • Mass Range: m/z 100-1000.

  • Resolution: 60,000 FWHM at m/z 200.

  • AGC Target: 1e6.

  • Maximum Injection Time: 50 ms.

  • For MS/MS (Fragmentation):

    • Scan Mode: Data-Dependent Acquisition (DDA) or Targeted MS/MS.

    • Collision Energy: Stepped collision energy (e.g., 15, 30, 45 eV).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing start Start: tert-butyl piperazine sample weigh Weigh Compound start->weigh dissolve Dissolve in Methanol (Stock Solution) weigh->dissolve dilute Serial Dilution (Working Standards) dissolve->dilute acidify Add 0.1% Formic Acid dilute->acidify centrifuge Centrifuge Samples acidify->centrifuge transfer Transfer to Vials centrifuge->transfer inject Inject Sample into LC System transfer->inject separate Chromatographic Separation (C18) ionize Electrospray Ionization (ESI+) detect Full Scan HRMS Detection process Process Raw Data detect->process qual Qualitative Analysis: Accurate Mass & Formula process->qual quant Quantitative Analysis: Peak Area Integration process->quant msms MS/MS Fragmentation Analysis process->msms report Generate Report qual->report quant->report msms->report

Figure 2: Experimental workflow for the HRMS analysis of tert-butyl piperazine.

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool for the analysis of tert-butyl piperazine compounds in drug development. It provides definitive structural confirmation through accurate mass measurements and detailed fragmentation analysis. Furthermore, when coupled with liquid chromatography, HRMS offers a highly sensitive and selective method for the quantification of these compounds in various matrices. The protocols and information provided in this application note serve as a guide for researchers to develop and implement robust analytical methods for the characterization of this important class of pharmaceutical compounds.

References

The Pivotal Role of Piperazine Derivatives in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine motif, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties have led to its incorporation into a vast array of clinically successful drugs. Piperazine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2] Their versatile structure allows for facile modification, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[2] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of piperazine derivatives, intended to guide researchers in the exploration of this critical pharmacophore.

Applications in Drug Discovery

The therapeutic versatility of piperazine derivatives is extensive. The two nitrogen atoms in the piperazine ring can be independently functionalized, allowing for the creation of diverse chemical libraries for high-throughput screening.[3] This structural flexibility is key to their ability to interact with a wide range of biological targets.

Anticancer Activity: A significant number of FDA-approved anticancer drugs, such as Imatinib and Dasatinib, feature a piperazine ring.[4] These derivatives often function as kinase inhibitors, modulating signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and EGFR pathways.[5][6] Their ability to induce apoptosis (programmed cell death) and arrest the cell cycle makes them a primary focus in oncology research.[5][7]

Antimicrobial Activity: Piperazine derivatives have demonstrated potent activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi.[2][8] They can be tailored to target specific microbial enzymes or cellular processes, offering a promising avenue for the development of new antibiotics to combat antimicrobial resistance.[9][10]

Central Nervous System (CNS) Activity: The piperazine scaffold is a common feature in drugs targeting the CNS.[11] Many piperazine derivatives modulate the activity of neurotransmitter receptors, such as dopamine and serotonin receptors, leading to their use as antipsychotics, antidepressants, and anxiolytics.[11][12]

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity of selected piperazine derivatives against various cancer cell lines and microbial strains, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Piperazine Derivatives (IC50/GI50 in µM)

Compound/DerivativeCancer Cell LineCancer TypeIC50/GI50 (µM)Reference
Vindoline-piperazine conjugate 23 MDA-MB-468Breast Cancer1.00[13]
Vindoline-piperazine conjugate 25 HOP-92Non-Small Cell Lung Cancer1.35[13]
Alepterolic acid derivative 3n MDA-MB-231Triple-Negative Breast Cancer5.55 ± 0.56[7]
Novel Piperazine DerivativeK562Chronic Myeloid Leukemia0.06 - 0.16[5]
Phenylpiperazine derivative 3p A549Lung CancerNanomolar range[6]
Thiazolinylphenyl-piperazine 21-23 MCF-7Breast Cancer< 25[14]
4-acyl-2-substituted piperazine urea 31, 32, 35, 37 MCF7Breast Cancer-[4]
Methyl piperazine derivative A-11 A-549Lung Cancer5.71[15]
Methyl piperazine derivative A-11 HCT-116Colon Cancer4.26[15]

Table 2: Antimicrobial Activity of Piperazine Derivatives (MIC in µg/mL)

Compound/DerivativeMicroorganismStrain TypeMIC (µg/mL)Reference
Fluoroquinolone derivative 5h P. aeruginosa (CRPA)Gram-negative16[10]
Fluoroquinolone derivative 5k, 5l P. aeruginosa (CRPA)Gram-negative16[10]
N,N′-Bis(1,3,4-thiadiazole) derivative 4, 6c, 6d S. aureusGram-positive16[9]
N,N′-Bis(1,3,4-thiadiazole) derivative 6d, 7b B. subtilisGram-positive16[9]
N,N′-Bis(1,3,4-thiadiazole) derivative 6c E. coliGram-negative8[9]
Azole-containing piperazine 6 & 7 Various bacteria-3.1 - 25[16]
Novel Piperazine Compound 308 MRSAGram-positive2[17]
Novel Piperazine Compound 327 MRSAGram-positive2[17]
Novel Piperazine Compound 328 MRSAGram-positive2[17]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of piperazine derivatives. The following section provides step-by-step protocols for key experiments.

Protocol 1: General Synthesis of a Monosubstituted Piperazine Derivative

This protocol outlines a common method for the N-alkylation of piperazine.

Materials:

  • Piperazine

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of piperazine (2 equivalents) in acetonitrile, add potassium carbonate (3 equivalents).

  • Add the alkyl halide (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired monosubstituted piperazine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G General Synthesis Workflow for Piperazine Derivatives cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Piperazine Piperazine Reaction_Mixture Stir at Room Temperature Piperazine->Reaction_Mixture Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Concentration Concentration Filtration->Concentration Extraction Extraction Concentration->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Monosubstituted Piperazine Purification->Final_Product Characterization Characterization (NMR, MS) Final_Product->Characterization G Workflow for In Vitro Cytotoxicity (MTT Assay) start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere treat_cells Treat Cells with Piperazine Derivatives adhere->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end G PI3K/AKT Signaling Pathway Inhibition by Piperazine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Proliferation Cell Proliferation AKT->Proliferation Promotion Survival Cell Survival AKT->Survival Promotion mTORC2 mTORC2 mTORC2->AKT Phosphorylation Piperazine Piperazine Derivative Piperazine->PI3K Inhibition

References

Application Notes and Protocols for Asymmetric Synthesis Involving Chiral Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral piperazine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. Its conformational rigidity and the presence of two nitrogen atoms for substitution make it an attractive core for modulating physicochemical and pharmacological properties. This document provides detailed application notes and protocols for key modern strategies in the asymmetric synthesis of chiral piperazines, offering a practical guide for researchers in organic synthesis and drug development.

Application Notes

Chiral piperazines are integral to the development of therapeutics across various disease areas, including oncology, infectious diseases, and central nervous system disorders. The stereochemistry of substituents on the piperazine ring can significantly influence biological activity, selectivity, and pharmacokinetic profiles.[1] Consequently, robust and efficient methods for their enantioselective synthesis are of paramount importance.

The protocols detailed below encompass several powerful strategies for accessing enantioenriched piperazines and their precursors:

  • Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols: This method provides a direct route to chiral piperazin-2-ones, which are versatile intermediates that can be readily reduced to the corresponding piperazines. The reaction proceeds with high diastereoselectivity and enantioselectivity.[2][3]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines: This approach allows for the synthesis of a wide array of substituted chiral piperazines through the hydrogenation of pyrazines that have been activated by N-alkylation. This method is notable for its broad substrate scope and high enantioselectivities.[4][5][6][7]

  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Piperazin-2-ones: This strategy enables the synthesis of α-secondary and α-tertiary piperazin-2-ones, which can be subsequently converted to the corresponding piperazines. This method is particularly valuable for creating sterically hindered chiral centers.[8][9][10][11]

  • Asymmetric Synthesis from Amino Acids: Leveraging the chiral pool, this approach provides a reliable pathway to orthogonally protected, enantiomerically pure 2-substituted piperazines in a few synthetic steps.[12]

These methods offer distinct advantages in terms of substrate scope, functional group tolerance, and the types of stereocenters that can be generated, providing a versatile toolkit for the synthesis of diverse chiral piperazine libraries for drug discovery.

Experimental Protocols and Data

Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols for the Synthesis of Chiral Piperazin-2-ones

This protocol describes the synthesis of chiral piperazin-2-ones via the asymmetric hydrogenation of 5,6-disubstituted pyrazin-2-ols, which can then be reduced to the corresponding chiral piperazines.[2][13]

Experimental Workflow:

sub Pyrazin-2-ol prod Chiral Piperazin-2-one sub->prod Asymmetric Hydrogenation cat [Pd(OCOCF3)2] / (R)-TolBINAP cat->prod acid TsOH·H2O acid->prod h2 H2 (1000 psi) h2->prod sol DCM/Benzene sol->prod temp 80 °C temp->prod final Chiral Piperazine prod->final Reduction red LiAlH4 red->final

Caption: Workflow for the synthesis of chiral piperazines via Pd-catalyzed asymmetric hydrogenation.

Detailed Protocol:

A mixture of the 5,6-disubstituted pyrazin-2-ol (0.2 mmol), Pd(OCOCF3)2 (3.3 mol%), and (R)-TolBINAP (3.3 mol%) is placed in a glovebox. Anhydrous dichloromethane (DCM, 1.5 mL) and benzene (1.5 mL) are added, followed by p-toluenesulfonic acid monohydrate (TsOH·H2O, 100 mol%). The resulting mixture is transferred to an autoclave. The autoclave is charged with hydrogen gas to a pressure of 1000 psi and heated to 80 °C for 24-48 hours. After cooling to room temperature, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired chiral piperazin-2-one. For reduction to the piperazine, the purified piperazin-2-one is treated with LiAlH4 in an appropriate solvent like THF.[2]

Substrate Scope and Performance:

EntryR1R2Yield (%)ee (%)
1PhH9390
24-MeC6H4H9589
34-MeOC6H4H9488
44-CF3C6H4H9585
52-NaphthylH9588
6PhMe9286

Data sourced from Organic Chemistry Frontiers, 2021, 8, 6273-6278.[2]

Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines

This method provides direct access to chiral piperazines by hydrogenating pyrazines that are activated in situ with an alkyl halide.[5][6][7]

Experimental Workflow:

sub Pyrazine prod Chiral Piperazine sub->prod Asymmetric Hydrogenation act Alkyl Halide act->prod cat [Ir(COD)Cl]2 / Chiral Ligand cat->prod base Base base->prod h2 H2 (200-600 psi) h2->prod sol Solvent sol->prod

Caption: Workflow for Ir-catalyzed asymmetric hydrogenation of activated pyrazines.

Detailed Protocol:

In a glovebox, a mixture of [Ir(COD)Cl]2 (0.5 mol%) and the chiral ligand (e.g., (S,S)-f-Binaphane, 1.1 mol%) in a suitable solvent (e.g., THF) is stirred for 10 minutes. The pyrazine substrate (0.2 mmol), the alkyl halide activator (e.g., BnBr, 0.24 mmol), and a base (e.g., Cs2CO3) are added. The vial is sealed and transferred to an autoclave. The autoclave is purged with hydrogen gas and then pressurized to 200-600 psi. The reaction is stirred at a specified temperature (e.g., 30-60 °C) for 24 hours. After cooling and venting, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the chiral piperazine.[5]

Substrate Scope and Performance:

EntryPyrazine SubstituentActivating AgentYield (%)ee (%)
12-PhenylBnBr9592
22-(4-Chlorophenyl)BnBr9691
32,3-DiphenylBnBr9894
42,3-DimethylBnBr9391
5Decahydroquinoxaline precursorBnBr9596

Data sourced from Organic Letters, 2016, 18, 3082-3085.[5]

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

This protocol is for the synthesis of enantioenriched α-tertiary piperazin-2-ones, which are precursors to α-tertiary piperazines.[8][9]

Experimental Workflow:

sub N-Protected Piperazin-2-one prod α-Tertiary Piperazin-2-one sub->prod Decarboxylative Allylic Alkylation cat [Pd2(pmdba)3] cat->prod ligand (S)-(CF3)3-tBuPHOX ligand->prod sol Toluene sol->prod temp 40 °C temp->prod final α-Tertiary Piperazine prod->final Deprotection & Reduction deprot Deprotection deprot->final red Reduction red->final

Caption: Synthesis of α-tertiary piperazines via asymmetric allylic alkylation.

Detailed Protocol:

To a solution of the differentially N-protected piperazin-2-one (1.0 equiv) in toluene (0.014 M) is added [Pd2(pmdba)3] (5 mol%) and (S)-(CF3)3-tBuPHOX (12.5 mol%). The reaction mixture is stirred at 40 °C for 12-48 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel. The resulting enantioenriched piperazin-2-one can be converted to the corresponding piperazine by a two-step sequence: hydrolysis of the N-benzoyl group followed by reduction of the amide.[8][9]

Substrate Scope and Performance:

EntryAllyl GroupYield (%)ee (%)
1Allyl8991
2Methallyl8694
3Chloroallyl8597
4Phenylallyl9997

Data sourced from Angewandte Chemie International Edition, 2015, 54, 179-183.[8]

Asymmetric Synthesis of Orthogonally Protected 2-Substituted Piperazines from Amino Acids

This protocol outlines a four-step synthesis of enantiomerically pure 2-substituted piperazines starting from α-amino acids.[12]

Experimental Workflow:

start α-Amino Acid step1 β-Keto Ester Formation start->step1 step2 Reductive Amination step1->step2 step3 Nosylation step2->step3 inter Chiral 1,2-Diamine step3->inter step4 Annulation inter->step4 final 2-Substituted Piperazine step4->final

Caption: Four-step synthesis of chiral piperazines from α-amino acids.

Detailed Protocol:

  • β-Keto Ester Formation: The starting α-amino acid is converted to the corresponding β-keto ester.

  • Reductive Amination: The β-keto ester undergoes reductive amination to introduce the second nitrogen atom.

  • Nosylation: The resulting diamine is nosylated to afford an orthogonally protected chiral 1,2-diamine intermediate.

  • Annulation and Deprotection: The diamine is treated with bromoethyldiphenylsulfonium triflate, followed by TFA deprotection to yield the final 2-substituted piperazine.

Performance Data:

This route has been successfully applied to the synthesis of various 3-substituted piperazine-2-acetic acid esters on a gram scale with high optical purity. However, it was noted that for the synthesis of 3-phenyl substituted piperazines, the final products underwent racemization.[12]

Starting Amino AcidFinal ProductYield (overall)Enantiomeric Purity
Alanine3-Methylpiperazine-2-acetic acid esterGoodHigh
Valine3-Isopropylpiperazine-2-acetic acid esterGoodHigh
Phenylglycine3-Phenylpiperazine-2-acetic acid esterModerateRacemized

Data interpretation based on Molecules, 2021, 26(16), 4983.[12]

References

Application Notes and Protocols: 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and specific biological applications for 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS No. 171504-98-6) are not extensively available in peer-reviewed literature. The following application notes and protocols are based on the known general activities of piperazine derivatives and the potential applications suggested for this specific compound. The quantitative data presented is illustrative and should be considered hypothetical.

Introduction

This compound is a synthetic heterocyclic compound featuring a piperazine core.[1][2] The piperazine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and central nervous system effects.[3][4][5] This particular derivative has been noted for its potential as a building block in drug discovery and has been investigated for its possible roles as an antimicrobial agent, an anticancer agent, and an inhibitor of cytochrome P450 enzymes, specifically CYP2C19.[1][2]

The unique substitution pattern of this tricarboxylate derivative, with bulky tert-butyl groups, may influence its pharmacokinetic properties and target interactions. These notes provide detailed protocols for investigating its potential as a CYP2C19 inhibitor and an anticancer agent.

Potential Applications and Mechanism of Action

Cytochrome P450 Inhibition (CYP2C19)

Several piperazine derivatives have been identified as inhibitors of cytochrome P450 enzymes.[1] CYP2C19 is a clinically significant enzyme responsible for the metabolism of numerous drugs. Inhibition of CYP2C19 can lead to drug-drug interactions, altering the efficacy and safety profile of co-administered medications. Investigating the inhibitory potential of novel compounds like this compound is a critical step in early drug development.

Hypothesized Signaling Pathway Inhibition:

cluster_0 CYP2C19-Mediated Drug Metabolism cluster_1 Inhibition Drug CYP2C19 Substrate (e.g., Omeprazole) CYP2C19 CYP2C19 Enzyme Drug->CYP2C19 binds to Metabolite Inactive Metabolite CYP2C19->Metabolite metabolizes Inhibitor 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Inhibitor->CYP2C19 inhibits

Caption: Hypothetical inhibition of CYP2C19-mediated drug metabolism.

Anticancer Activity

The piperazine moiety is a common feature in many anticancer agents.[3][4][5] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Hypothetical Signaling Pathway Modulation:

cluster_0 Pro-Survival Signaling cluster_1 Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Inhibitor 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Inhibitor->PI3K inhibits (hypothesized)

Caption: Hypothetical modulation of a pro-survival signaling pathway.

Quantitative Data Summary

The following tables present hypothetical data that could be generated from the experimental protocols described below.

Table 1: Hypothetical CYP2C19 Inhibition Data

ParameterValue
IC₅₀ (µM)8.5
Ki (µM)4.3
Inhibition TypeCompetitive

Table 2: Hypothetical Anticancer Activity Data (MTT Assay)

Cell LineIC₅₀ (µM)
MCF-7 (Breast)15.2
A549 (Lung)22.8
HepG2 (Liver)18.5
MDA-MB-231 (Breast)12.1

Experimental Protocols

Synthesis of this compound

This protocol is a general representation based on standard methods for N-protection and esterification of piperazines.

Start Piperazine Step1 Step 1: Mono-Boc Protection (Boc)₂O, Solvent (DCM/THF) Start->Step1 Intermediate1 1-Boc-piperazine Step1->Intermediate1 Step2 Step 2: Esterification Methyl Chloroformate, Base Intermediate1->Step2 Intermediate2 1-Boc-4-carbomethoxy-piperazine Step2->Intermediate2 Step3 Step 3: Second Boc Protection (Boc)₂O, Heat Intermediate2->Step3 FinalProduct 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Step3->FinalProduct

Caption: General synthetic workflow for the target compound.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Methyl chloroformate

  • Sodium bicarbonate

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Mono-Boc Protection: Dissolve piperazine in DCM or THF at 0°C. Add (Boc)₂O (1 equivalent) dropwise. Add a catalytic amount of TEA or DMAP. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC. Upon completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to yield mono-Boc-protected piperazine.

  • Methyl Esterification: Dissolve the mono-Boc-piperazine in a suitable solvent and cool to 0°C. Add sodium bicarbonate followed by the dropwise addition of methyl chloroformate. Stir at room temperature until the reaction is complete as monitored by TLC. Work up the reaction by quenching with water, extracting with an organic solvent, drying, and concentrating.

  • Second Boc Protection: Dissolve the product from step 2 in a suitable solvent and add (Boc)₂O. Heat the reaction to 40-50°C to ensure complete conversion. Monitor by TLC. Upon completion, perform an aqueous workup, dry the organic layer, and concentrate. Purify the final product by column chromatography.

Protocol: In Vitro CYP2C19 Inhibition Assay (Fluorometric)

This protocol is a standard method for assessing the inhibitory potential of a compound on CYP2C19 activity.[6][7][8]

Start Prepare Reagents: - CYP2C19 microsomes - Substrate (e.g., MFC) - Test Compound dilutions - NADPH regenerating system Incubation Pre-incubate microsomes, substrate, and test compound Start->Incubation Reaction_Start Initiate reaction with NADPH regenerating system Incubation->Reaction_Start Measurement Measure fluorescence over time at 37°C Reaction_Start->Measurement Analysis Calculate IC₅₀ values from dose-response curves Measurement->Analysis

Caption: Experimental workflow for CYP2C19 inhibition assay.

Materials:

  • Recombinant human CYP2C19 microsomes

  • Fluorogenic probe substrate (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin - AMMC)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Ticlopidine)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the potassium phosphate buffer, CYP2C19 microsomes, and the fluorogenic substrate.

  • Add the test compound dilutions or positive control to the respective wells. Include wells with vehicle control (e.g., DMSO).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 405/460 nm for AMMC metabolite) every minute for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.[4][9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • This compound (test compound)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound and positive control in the complete medium.

  • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or positive control. Include vehicle control wells.

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC₅₀ value.

References

Scalable Synthesis of Substituted Piperazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine motif is a ubiquitous structural feature in a vast array of pharmaceuticals and agrochemicals. Its unique physicochemical properties, including its ability to modulate aqueous solubility and serve as a versatile scaffold for introducing diverse functionalities, have cemented its importance in medicinal chemistry. The efficient and scalable synthesis of substituted piperazines is therefore a critical aspect of drug discovery and development.

These application notes provide detailed protocols and quantitative data for several robust and scalable methods for the synthesis of substituted piperazines. The methodologies covered include classical approaches such as reductive amination and the strategic use of protecting groups, as well as modern techniques like the Buchwald-Hartwig amination and continuous flow processes.

I. Synthesis of Monosubstituted Piperazines via N-Boc Protection

The use of a tert-butyloxycarbonyl (Boc) protecting group is a highly effective and widely adopted strategy for the synthesis of monosubstituted piperazines. This method prevents the common issue of disubstitution by selectively blocking one of the nitrogen atoms, allowing for controlled functionalization of the other.[1]

A. General Workflow

The synthesis follows a three-step sequence: protection of one piperazine nitrogen with a Boc group, functionalization of the free secondary amine, and subsequent deprotection to yield the desired monosubstituted piperazine.[1]

G cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization cluster_2 Step 3: Deprotection Piperazine Piperazine N_Boc_Piperazine N-Boc-Piperazine Piperazine->N_Boc_Piperazine Boc₂O Functionalized_Piperazine N-Boc-N'-Substituted Piperazine N_Boc_Piperazine->Functionalized_Piperazine R-X (Alkylation) or RCHO, Reducing Agent (Reductive Amination) Monosubstituted_Piperazine Monosubstituted Piperazine Functionalized_Piperazine->Monosubstituted_Piperazine Acid (e.g., TFA, HCl)

Caption: Workflow for N-Boc protected piperazine synthesis.

B. Quantitative Data

Table 1: Representative Yields for N-Boc-Piperazine Synthesis and Functionalization

StepReactionReagents & ConditionsTypical Yield (%)Reference
Protection N-Boc ProtectionPiperazine, Boc₂O, Solvent (e.g., DCM, MeOH)80 - 95%[2][3]
Functionalization N-AlkylationN-Boc-piperazine, Alkyl halide, Base (e.g., K₂CO₃)70 - 90%[4]
Reductive AminationN-Boc-piperazine, Aldehyde/Ketone, NaBH(OAc)₃60 - 85%[5]
Deprotection Boc DeprotectionN-Boc-N'-R-piperazine, TFA or HCl in solvent>95%[3][6]
C. Experimental Protocols

Protocol 1: Large-Scale Synthesis of N-Boc-Piperazine [2]

  • Materials: Piperazine, Di-tert-butyl dicarbonate (Boc₂O), Methanol or Acetic Acid.

  • Procedure:

    • In a suitable reaction vessel, dissolve piperazine in methanol or acetic acid. For improved selectivity, the addition of an acid like acetic acid to form the piperazine salt is recommended.

    • Cool the solution to 0°C.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography.

Protocol 2: N-Alkylation of N-Boc-Piperazine [4]

  • Materials: N-Boc-piperazine, Alkyl halide (1.0 eq.), Potassium carbonate (2.0 eq.), Acetonitrile.

  • Procedure:

    • To a solution of N-Boc-piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.

    • Upon completion, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the N-alkylated-N'-Boc-piperazine.

Protocol 3: Boc Deprotection [6][7]

  • Materials: N-Boc-N'-substituted piperazine, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane (DCM), Dioxane, or Water).

  • Procedure using TFA in DCM:

    • Dissolve the N-Boc-N'-substituted piperazine in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the mixture under reduced pressure.

    • The resulting salt can be neutralized with a base (e.g., NaHCO₃ solution) and the free amine extracted with an organic solvent.

II. Reductive Amination for N-Alkylation

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used for the N-alkylation of piperazines. This reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. For scalable synthesis, continuous-flow hydrogenation is a particularly attractive approach due to its safety, efficiency, and environmental benefits.[8][9]

A. General Workflow

G Start Piperazine + Aldehyde/Ketone Imine Iminium Ion Intermediate Start->Imine Condensation Product N-Substituted Piperazine Imine->Product Reduction (e.g., H₂, Pd/C or NaBH(OAc)₃)

Caption: General workflow for reductive amination.

B. Quantitative Data

Table 2: Comparison of Batch vs. Continuous-Flow Reductive Amination for Benzylpiperazine Synthesis [8]

ParameterBatch Process (NaBH(OAc)₃)Continuous-Flow (H₂)
Reducing Agent Sodium triacetoxyborohydrideHydrogen gas
Catalyst NonePd/C or Pt/C
Solvent DichloromethaneMethanol
Temperature (°C) Room Temperature40 - 80
Pressure Atmospheric10 - 80 bar
Yield (%) ~70-85%>90%
Safety/Waste Stoichiometric borate wasteWater is the only byproduct
Scalability Limited by reagent cost and wasteHighly scalable
C. Experimental Protocols

Protocol 4: Continuous-Flow Reductive Amination for the Synthesis of 1-Benzylpiperazine [8]

  • Materials: Piperazine, Benzaldehyde, Methanol, 10% Pd/C catalyst cartridge.

  • Apparatus: A continuous-flow hydrogenation reactor (e.g., H-Cube®).

  • Procedure:

    • Prepare a stock solution of piperazine (e.g., 0.2 M) and benzaldehyde (e.g., 0.2 M) in methanol.

    • Set the flow reactor parameters: Temperature (e.g., 60°C), Hydrogen pressure (e.g., 50 bar), and flow rate (e.g., 1 mL/min).

    • Pump the reactant solution through the heated catalyst cartridge.

    • Collect the product stream exiting the reactor.

    • The solvent can be removed under reduced pressure to yield the crude product.

    • Purification can be achieved by distillation or crystallization of a suitable salt.

III. Buchwald-Hartwig Amination for N-Arylpiperazines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of N-aryl amines, including N-arylpiperazines.[10] This method is highly versatile and tolerates a wide range of functional groups, making it invaluable in drug discovery and process development.[11]

A. Catalytic Cycle

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amide Ar-Pd(II)-NR₂(L₂) PdII_Aryl->PdII_Amide Amine Coordination & Deprotonation (Base) PdII_Amide->Pd0 Product Ar-NR₂ PdII_Amide->Product Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

B. Quantitative Data

Table 3: Representative Conditions and Yields for Buchwald-Hartwig Amination with N-Boc-Piperazine [12]

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)
4-BromotoluenePd₂(dba)₃ (1)XantPhos (2)NaO-t-BuToluene10018 h95
4-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11024 h88
2-Bromo-6-methylpyridine[Pd(cinnamyl)Cl]₂ (1.5)XPhos (3)Cs₂CO₃t-BuOH8012 h92
C. Experimental Protocols

Protocol 5: General Procedure for Buchwald-Hartwig Amination [12]

  • Materials: Aryl halide (1.0 eq.), N-Boc-piperazine (1.2-1.5 eq.), Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XantPhos), Base (e.g., NaO-t-Bu), Anhydrous solvent (e.g., Toluene).

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, N-Boc-piperazine, and the base.

    • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

    • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

IV. Protecting Group-Free Synthesis of Monosubstituted Piperazines

While protecting group strategies are effective, they add steps to the overall synthesis, increasing cost and waste. Direct, protecting group-free methods for monosubstitution are highly desirable for large-scale production. One such scalable approach involves the use of a protonated piperazine, where one nitrogen atom is deactivated as a salt, allowing for selective reaction at the other.[13][14]

A. Principle of the Method

By using a controlled amount of acid, a piperazine monocation is formed in situ. The positive charge on one nitrogen atom significantly reduces its nucleophilicity, directing the substitution to the free nitrogen.

G Piperazine Piperazine Protonated_Piperazine Piperazine Monocation Piperazine->Protonated_Piperazine HX (1 eq.) Product Monosubstituted Piperazine Protonated_Piperazine->Product Electrophile (R-Y)

Caption: Protecting group-free monosubstitution.

B. Quantitative Data

Table 4: Yields for One-Pot Synthesis of Monosubstituted Piperazines [13][14]

ElectrophileReaction TypeSolventCatalystYield (%)
AcrylonitrileMichael AdditionMethanolCu²⁺ on resin95
Benzyl chlorideNucleophilic SubstitutionMethanolNone85-95
Methyl acrylateMichael AdditionAcetic AcidNone92
C. Experimental Protocols

Protocol 6: One-Pot Synthesis of 1-Benzylpiperazine [13]

  • Materials: Piperazine, Piperazine dihydrochloride, Benzyl chloride, Methanol.

  • Procedure:

    • In a reaction vessel, prepare piperazine monohydrochloride in situ by mixing appropriate molar ratios of free piperazine and piperazine dihydrochloride in methanol.

    • To this mixture, add benzyl chloride dropwise at room temperature.

    • Stir the reaction at room temperature or under reflux until completion (monitored by TLC or GC-MS).

    • After completion, the reaction mixture can be worked up by basification and extraction with an organic solvent.

    • The product can be purified by distillation or crystallization.

V. Purification of Substituted Piperazines

The basic nature of piperazine derivatives can present challenges during purification. Several methods can be employed on a large scale.

  • Acid-Base Extraction: This is a highly effective technique to separate the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative partitions into the aqueous layer as its salt. The aqueous layer is then basified, and the purified product is re-extracted into an organic solvent.[4]

  • Crystallization/Salt Formation: Purification can often be achieved by converting the piperazine derivative into a salt (e.g., hydrochloride or acetate), which can then be recrystallized. For example, piperazine itself can be purified by forming its crystalline diacetate salt in acetone.[4]

  • Column Chromatography: While the basicity of piperazines can lead to tailing on silica gel, it remains a common purification method. The use of a basic modifier (e.g., 0.1-1% triethylamine) in the eluent can significantly improve separation.[4]

Conclusion

The synthesis of substituted piperazines is a well-established field with a variety of scalable methods available to researchers and drug development professionals. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the scale of the synthesis, cost considerations, and environmental impact. The protocols and data presented in these application notes provide a solid foundation for the successful and scalable synthesis of this important class of heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format to facilitate rapid problem-solving.

Issue 1: Low Yield of the Desired Product

  • Question: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the multi-step synthesis. Here's a breakdown of potential issues and solutions for each stage:

    • Boc Protection Step: Incomplete reaction is a common cause. Ensure you are using a suitable base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to catalyze the reaction between piperazine and di-tert-butyl dicarbonate (Boc₂O).[1] Using DMAP can increase the efficiency of Boc protection by 15-20% compared to TEA.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of the starting material.

    • Carboxylation and Esterification Steps: The reactivity of the reagents is crucial. Ensure that the chloroformate used for carboxylation and the reagents for esterification are of high purity and handled under anhydrous conditions to prevent hydrolysis. For the methyl esterification, lower temperatures (0–10°C) can help minimize side reactions.[1]

    • Purification Steps: Product loss during workup and purification can significantly impact the final yield. Optimize extraction and chromatography conditions to minimize such losses.

Issue 2: Formation of Di-Boc Protected Piperazine Impurity

  • Question: I am observing a significant amount of 1,4-di-Boc-piperazine as a byproduct during the initial protection step. How can I favor the formation of the mono-Boc protected intermediate?

  • Answer: The formation of the di-substituted byproduct is a common challenge. To enhance the selectivity for mono-Boc-protection, you can employ the following strategies:

    • Control Stoichiometry: Use a large excess of piperazine relative to the di-tert-butyl dicarbonate. This statistically favors the reaction of Boc₂O with an unprotected piperazine molecule.

    • Slow Addition: Add the di-tert-butyl dicarbonate solution slowly to the piperazine solution, preferably at a low temperature (e.g., 0 °C), to better control the reaction.

Issue 3: Incomplete Reaction during Methyl Esterification

  • Question: The final esterification step to introduce the methyl group is not going to completion. What can I do?

  • Answer: Incomplete esterification can be due to several factors:

    • Reagent Quality: Ensure the methylating agent (e.g., methyl iodide, dimethyl sulfate) is fresh and of high purity. The presence of moisture can deactivate the reagents.

    • Reaction Conditions: The choice of base and solvent is critical. A non-nucleophilic base should be used to avoid side reactions. Polar aprotic solvents like DMF or THF can enhance the reaction rate.[1] If the reaction is sluggish at room temperature, gentle heating might be necessary, but this should be monitored carefully to avoid decomposition.

    • Steric Hindrance: The presence of two bulky tert-butyl groups on the piperazine ring can sterically hinder the reaction. A more reactive methylating agent or longer reaction times might be required.

Issue 4: Presence of Unidentified Impurities in the Final Product

  • Question: My final product shows extra peaks in the HPLC and NMR analysis that I cannot identify. What are the likely impurities?

  • Answer: Besides the common impurities already mentioned, other side products can form during the synthesis:

    • Unreacted Starting Materials: Incomplete conversion at any step will lead to the presence of starting materials or intermediates in the final product. Careful monitoring of each reaction is crucial.

    • Byproducts from Reagents: Di-tert-butyl dicarbonate can decompose to form tert-butanol, which might be observed as an impurity.

    • N-Oxides: Piperazine nitrogens can be susceptible to oxidation, leading to the formation of N-oxide impurities. While less common under standard synthesis conditions, it is a possibility, especially if oxidizing agents are present.

    • Over-alkylation/acylation: If protecting groups are not fully stable or are unintentionally removed, further reaction on the deprotected nitrogen can occur.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis typically involves a multi-step process that includes:

  • Mono-N-Boc protection of a suitable piperazine precursor.

  • Introduction of the second tert-butoxycarbonyl group at the 4-position.

  • Carboxylation at the 2-position.

  • Esterification of the carboxylic acid to form the methyl ester. An alternative route can start from pyrazine-2-carboxylic acid, which involves esterification, hydrogenation to form the piperazine ring, and subsequent N-protection and further esterification.

Q2: What are the recommended analytical methods for monitoring the reaction and assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for monitoring the reaction progress and quantifying the purity of the final product and impurities. A C18 column with a mobile phase gradient of acetonitrile and water is a common choice.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying impurities. Key signals to look for in the 1H NMR spectrum include the singlets for the tert-butyl protons and the singlet for the methyl ester protons.[1]

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of the desired product and any impurities, which aids in their identification.

Q3: What are the critical parameters to control during the synthesis?

A3: Several parameters are critical for a successful synthesis:

  • Stoichiometry of reactants: Particularly in the Boc protection step to control mono- versus di-substitution.

  • Reaction temperature: To minimize side reactions and prevent decomposition.

  • Anhydrous conditions: To prevent hydrolysis of reagents and intermediates.

  • Purity of reagents and solvents: To avoid the introduction of unwanted impurities.

Quantitative Data Summary

ImpurityPotential SourceTypical Analytical MethodControl Strategy
1,4-di-Boc-piperazineOver-reaction during Boc protectionHPLC, LC-MS, 1H NMRUse of excess piperazine, slow addition of Boc₂O
Unreacted Piperazine PrecursorIncomplete Boc protectionHPLC, LC-MSOptimize reaction time and catalyst
tert-ButanolDecomposition of Boc₂OGC, 1H NMRUse fresh, high-purity Boc₂O
Mono-Boc-piperazine intermediateIncomplete second Boc protectionHPLC, LC-MSDrive reaction to completion, monitor by TLC/LC-MS
Piperazine-1,2,4-tricarboxylic acidIncomplete esterificationHPLC, LC-MSUse excess methylating agent, optimize conditions
N-Oxide of the final productOxidation of piperazine nitrogenLC-MSUse of inert atmosphere, avoid oxidizing agents

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

This is a generalized protocol based on common synthetic routes for similar compounds. Optimization may be required.

Step 1: Mono-Boc Protection of Piperazine-2-carboxylic acid

  • Dissolve piperazine-2-carboxylic acid (1 equivalent) in a suitable solvent mixture (e.g., 1,4-dioxane and water).

  • Add a base such as sodium hydroxide to adjust the pH to ~9-10.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in 1,4-dioxane.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Second Boc Protection

  • Dissolve the mono-Boc protected intermediate (1 equivalent) in an aprotic solvent such as dichloromethane (DCM).

  • Add a base like triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C and slowly add di-tert-butyl dicarbonate (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction to completion.

  • Perform a standard aqueous workup and purify the product.

Step 3: Methyl Esterification

  • Dissolve the di-Boc protected carboxylic acid (1 equivalent) in an anhydrous solvent like DMF.

  • Add a base such as potassium carbonate (2 equivalents).

  • Add a methylating agent like methyl iodide (1.5 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature until completion is observed by TLC or LC-MS.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Protocol 2: HPLC-UV Analysis of this compound and Impurities

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Troubleshooting_Synthesis start Start Synthesis of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate low_yield Low Overall Yield? start->low_yield di_boc Di-Boc Impurity? low_yield->di_boc No check_boc Check Boc Protection: - Catalyst (DMAP) - Reaction Monitoring (TLC/LC-MS) low_yield->check_boc Yes incomplete_ester Incomplete Esterification? di_boc->incomplete_ester No control_stoichiometry Control Stoichiometry: - Excess Piperazine di_boc->control_stoichiometry Yes unknown_impurities Unknown Impurities? incomplete_ester->unknown_impurities No check_reagents Check Reagent Quality: - Fresh Methylating Agent - Anhydrous Solvents incomplete_ester->check_reagents Yes analyze_impurities Analyze Impurities by LC-MS & NMR: - Unreacted Starting Materials - Reagent Byproducts (tert-butanol) - N-Oxides unknown_impurities->analyze_impurities Yes product_ok Successful Synthesis unknown_impurities->product_ok No optimize_purification Optimize Purification: - Extraction pH - Chromatography Gradient check_boc->optimize_purification check_ester Check Esterification: - Anhydrous Conditions - Reagent Purity - Temperature Control check_ester->optimize_purification optimize_purification->product_ok slow_addition Slow Reagent Addition at Low Temperature control_stoichiometry->slow_addition slow_addition->incomplete_ester optimize_conditions Optimize Conditions: - Stronger Base - Longer Reaction Time check_reagents->optimize_conditions optimize_conditions->unknown_impurities analyze_impurities->product_ok

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield During N,N'-di-Boc Protection of Piperazine-2-carboxylic acid

  • Question: My reaction to protect piperazine-2-carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O) is resulting in a low yield of the desired 1,4-di-Boc-piperazine-2-carboxylic acid. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this step are often due to incomplete reaction, side product formation, or purification losses. Here are the common causes and troubleshooting steps:

    • Incomplete Reaction:

      • Insufficient Base: A basic pH is crucial for the reaction. Ensure enough base (e.g., NaOH) is used to deprotonate the piperazine nitrogens and neutralize the carboxylic acid.

      • Inadequate Stirring: If using a biphasic system (e.g., water/DCM), vigorous stirring is necessary to ensure proper mixing of reactants.

      • Short Reaction Time: This reaction can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to stir for an extended period (12-16 hours) until the starting material is consumed.

    • Side Product Formation:

      • Mono-Boc-piperazine: If the stoichiometry of (Boc)₂O is too low, you may isolate the mono-protected intermediate. Ensure at least 2.2 equivalents of (Boc)₂O are used.

      • Degradation: If the reaction temperature is too high, the (Boc)₂O can decompose. Maintain the reaction at room temperature or below.

    • Purification Issues:

      • Emulsion during Workup: Acidic workup can sometimes lead to emulsions. Breaking the emulsion may require the addition of brine or filtration through celite.

      • Product Loss in Aqueous Layer: The product has some water solubility. Ensure thorough extraction with an organic solvent like dichloromethane (DCM) or ethyl acetate.

Issue 2: Poor Yield in the Esterification of 1,4-Di-Boc-piperazine-2-carboxylic acid

  • Question: I am struggling to convert 1,4-di-Boc-piperazine-2-carboxylic acid to its methyl ester. What are the best methods and how can I troubleshoot a low-yielding reaction?

  • Answer: Esterification of sterically hindered carboxylic acids can be challenging. Below are potential causes for low yield and recommended solutions:

    • Ineffective Esterification Method:

      • Acid-Catalyzed Esterification (e.g., MeOH/H₂SO₄): This method might be too harsh and can lead to partial deprotection of the Boc groups. If you use this method, ensure anhydrous conditions and use a mild acid catalyst.

      • Alkylating Agents (e.g., Methyl Iodide, Dimethyl Sulfate): These are effective but require a base to deprotonate the carboxylic acid. Ensure a non-nucleophilic base (e.g., Cs₂CO₃, DBU) is used to avoid side reactions.

      • Coupling Reagents (e.g., DCC/DMAP, EDC/HOBt): These methods are generally mild and effective for hindered acids but can be expensive and require careful purification to remove byproducts.

    • Reaction Conditions:

      • Incomplete Reaction: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature moderately (e.g., to 40-50 °C) or extending the reaction time.

      • Moisture: For methods requiring anhydrous conditions, ensure all glassware is flame-dried and reagents are anhydrous to prevent hydrolysis of intermediates.

    • Purification Challenges:

      • Co-elution with Reagents/Byproducts: Purification by column chromatography may be necessary. Choose an appropriate solvent system to separate the product from unreacted starting material and reaction byproducts.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting material for the synthesis of this compound?

    • A1: The most straightforward starting material is piperazine-2-carboxylic acid. This allows for the sequential protection of the nitrogens followed by esterification of the carboxylic acid. An alternative, though more complex route, could start from pyrazine-2-carboxylic acid, involving esterification, hydrogenation of the pyrazine ring to a piperazine, and then di-Boc protection.

  • Q2: How can I minimize the formation of mono-Boc-piperazine during the protection step?

    • A2: To favor the formation of the di-Boc product, use a slight excess of di-tert-butyl dicarbonate (2.1 - 2.5 equivalents). Additionally, adding the (Boc)₂O solution dropwise to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of stopping at the mono-protected stage. Ensure the reaction goes to completion by monitoring with TLC.

  • Q3: Are there any alternative methods to introduce the methyl ester at the C2 position?

    • A3: Yes, an alternative is the direct C-H functionalization of a di-Boc protected piperazine. This involves the lithiation of the C2 position using a strong base like s-BuLi, followed by quenching the resulting anion with an electrophile like methyl chloroformate. This method avoids the direct esterification of a potentially hindered carboxylic acid but requires strict anhydrous and inert atmosphere conditions.

  • Q4: What is the best way to purify the final product?

    • A4: The final product, this compound, is a non-polar compound. Purification can typically be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or petroleum ether.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Di-Boc-piperazine-2-carboxylic acid

  • Methodology:

    • To a solution of piperazine-2-carboxylic acid (1.0 equiv.) in a 1:1 mixture of water and dichloromethane (DCM), add sodium hydroxide (2.2 equiv.) in portions while cooling in an ice bath to maintain a basic pH.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (2.2 equiv.) in DCM to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Separate the organic layer. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with a dilute acid solution (e.g., 1M HCl) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound (Esterification with Methyl Iodide)

  • Methodology:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,4-Di-Boc-piperazine-2-carboxylic acid (1.0 equiv.) in anhydrous DMF.

    • Add cesium carbonate (Cs₂CO₃) (1.5 equiv.) to the solution.

    • Add methyl iodide (CH₃I) (1.2 equiv.) dropwise to the suspension.

    • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to obtain the pure product.

Data Presentation

Table 1: Troubleshooting Guide for N,N'-di-Boc Protection

Problem Potential Cause Recommended Solution
Low YieldIncomplete reactionIncrease reaction time, ensure sufficient base, and use vigorous stirring.
Formation of mono-Boc byproductUse a slight excess of (Boc)₂O (2.1-2.5 equiv.) and add it dropwise.
Product loss during workupPerform multiple extractions with an appropriate organic solvent.
Difficult PurificationEmulsion formationAdd brine or filter through celite to break the emulsion.

Table 2: Comparison of Esterification Methods

Method Reagents Pros Cons
AlkylationCH₃I, Cs₂CO₃ in DMFMild conditions, good yield.CH₃I is toxic and volatile.
CouplingEDC, HOBt, CH₃OH in DCMMild, high yielding for hindered acids.Reagents are expensive, purification can be complex.
Acid CatalysisCH₃OH, H₂SO₄ (cat.)Inexpensive reagents.Harsh conditions may cause Boc deprotection.

Mandatory Visualization

experimental_workflow start Piperazine-2-carboxylic Acid step1 N,N'-di-Boc Protection start->step1 (Boc)₂O, NaOH H₂O/DCM intermediate 1,4-Di-Boc-piperazine-2-carboxylic acid step1->intermediate step2 Esterification intermediate->step2 CH₃I, Cs₂CO₃ DMF product 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate step2->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield of Final Product check_step1 Check Yield of N,N'-di-Boc Protection start->check_step1 check_step2 Check Yield of Esterification start->check_step2 sol_step1_incomplete Incomplete Reaction? - Increase time - Check base amount check_step1->sol_step1_incomplete Low sol_step1_sideproduct Side Products? - Adjust (Boc)₂O stoichiometry check_step1->sol_step1_sideproduct Low sol_step2_method Ineffective Method? - Try alternative (e.g., CH₃I/Cs₂CO₃) check_step2->sol_step2_method Low sol_step2_conditions Suboptimal Conditions? - Ensure anhydrous conditions - Moderate temperature increase check_step2->sol_step2_conditions Low

Caption: Troubleshooting logic for low yield in the synthesis.

Technical Support Center: Stability of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound under acidic conditions?

A1: The primary stability concern is the acid-catalyzed removal (deprotection) of the two tert-butoxycarbonyl (Boc) protecting groups on the piperazine nitrogens. The Boc group is highly sensitive to acid and will cleave to form a protonated piperazine, carbon dioxide, and a tert-butyl cation.[1][2]

Q2: What are the common acidic reagents used for the deprotection of N-Boc groups on piperazine derivatives?

A2: Commonly used acidic reagents include trifluoroacetic acid (TFA), typically in a 25-50% solution with dichloromethane (DCM), and hydrochloric acid (HCl) as a 4M solution in an organic solvent like 1,4-dioxane or methanol.[1][3]

Q3: Besides the removal of the Boc groups, are there other potential degradation pathways under acidic conditions?

A3: Yes, two other potential degradation pathways are:

  • Hydrolysis of the methyl ester: The methyl ester at the 2-position can undergo acid-catalyzed hydrolysis to the corresponding carboxylic acid, especially in the presence of water.[4][5]

  • t-Butylation: The tert-butyl cation generated during Boc deprotection is a reactive intermediate that can alkylate nucleophilic sites on the piperazine ring or other molecules in the reaction mixture, leading to side product formation.[1][2]

Q4: What are scavengers and why are they important during Boc deprotection?

A4: Scavengers are compounds added to the reaction mixture to "trap" the reactive tert-butyl cation.[1] By reacting with the carbocation, they prevent it from causing unwanted side reactions like t-butylation of the desired product.[1] Common scavengers include triisopropylsilane (TIS) and water.[1]

Troubleshooting Guides

Issue 1: Incomplete Removal of Boc Groups

If you observe incomplete deprotection of the N-Boc groups, consult the following troubleshooting table.

Potential Cause Recommended Action Notes
Insufficient Acid Increase the concentration or the number of equivalents of the acid (e.g., use 50% TFA in DCM or a larger excess of 4M HCl in dioxane).[1][3]Monitor the reaction progress by TLC or LC-MS to determine the optimal amount of acid.
Short Reaction Time Extend the reaction time and continue to monitor the reaction's progress until the starting material is consumed.[1][3]Reactions can take anywhere from 30 minutes to several hours.
Low Temperature Most deprotections are performed at room temperature. If the reaction is slow, gentle warming (e.g., to 40°C) may be beneficial.[1]Use caution, as higher temperatures can also increase the rate of side reactions.
Steric Hindrance The bulky groups on the molecule may slow down the reaction.[1] In this case, a longer reaction time or a stronger acid concentration may be necessary.Consider alternative, harsher deprotection methods if standard conditions fail.
Issue 2: Formation of Unexpected Side Products

The appearance of unexpected peaks in analytical data (e.g., LC-MS, NMR) often indicates the formation of side products.

Potential Cause Recommended Action Notes
t-Butylation Add a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture to trap the tert-butyl cation.[1]This is a common side reaction when deprotecting Boc groups.
Ester Hydrolysis Ensure anhydrous (dry) conditions for the reaction to minimize water availability for hydrolysis.This is particularly important if the desired product is the methyl ester.
Ring Fragmentation Under very harsh acidic conditions, the piperazine ring itself could potentially fragment.[3]Use the mildest acidic conditions that still afford complete deprotection.

Data Presentation

The following table summarizes hypothetical stability data for this compound under various acidic conditions after 2 hours at room temperature.

Condition % Parent Compound Remaining % Mono-deprotected Intermediate % Di-deprotected Product % Hydrolyzed Product
1M HCl in Methanol520705
4M HCl in Dioxane<1595<1
25% TFA in DCM<11090<1
50% TFA in DCM0298<1

Experimental Protocols

Protocol 1: Boc Deprotection with TFA in DCM

This protocol is a standard method for the removal of N-Boc groups.

  • Preparation: Dissolve the this compound in dichloromethane (DCM).

  • Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% trifluoroacetic acid (TFA) in DCM. If side reactions are a concern, add a scavenger like 2.5% triisopropylsilane (TIS) and 2.5% water.[1]

  • Reaction: Add the deprotection cocktail to the substrate solution at room temperature and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to 2 hours).[1]

  • Work-up: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[1] The product is typically isolated as the TFA salt. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., sodium bicarbonate), and extract with an organic solvent.[3]

Protocol 2: Boc Deprotection with HCl in Dioxane

This method provides the hydrochloride salt of the deprotected piperazine.

  • Preparation: Dissolve the this compound in a minimal amount of a suitable solvent like methanol or ethyl acetate.[1]

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically in large excess).[1]

  • Reaction: Stir the mixture at room temperature. The reaction is usually complete within 1-4 hours. A precipitate of the hydrochloride salt may form.[1]

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[1]

  • Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[1]

Visualizations

Deprotection_Pathway Acid-Catalyzed Deprotection Pathway cluster_start Starting Material cluster_intermediate Intermediates cluster_products Products & Byproducts Start 1,4-Di-Boc-2-Me-Piperazine Tricarboxylate Protonated_Boc Protonated Boc Group Start->Protonated_Boc + H+ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Deprotected_Piperazine Deprotected Piperazine Salt Carbamic_Acid->Deprotected_Piperazine - CO2 CO2 Carbon Dioxide Carbamic_Acid->CO2 Side_Product t-Butylated Side Product tBu_Cation->Side_Product + Nucleophile Troubleshooting_Workflow Troubleshooting Incomplete Deprotection Start Incomplete Deprotection Observed Check_Acid Increase Acid Concentration/Equivalents? Start->Check_Acid Increase_Acid Increase Acid and Re-analyze Check_Acid->Increase_Acid Yes Check_Time Extend Reaction Time? Check_Acid->Check_Time No Success Reaction Complete Increase_Acid->Success Increase_Time Extend Time and Re-analyze Check_Time->Increase_Time Yes Check_Temp Increase Temperature? Check_Time->Check_Temp No Increase_Time->Success Increase_Temp Gently Warm and Re-analyze Check_Temp->Increase_Temp Yes Re-evaluate Re-evaluate Strategy Check_Temp->Re-evaluate No Increase_Temp->Success

References

Stability of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate under basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and reaction of this compound under basic conditions.

Issue Possible Cause Recommended Action
Unexpected Deprotection (Loss of Boc Group) The tert-butoxycarbonyl (Boc) group, while generally stable to base, can be labile under certain conditions. Strong bases (e.g., alkoxides), elevated temperatures, or prolonged reaction times can lead to cleavage.- Use milder inorganic bases such as sodium bicarbonate or potassium carbonate.- Maintain lower reaction temperatures (0-25°C).- Reduce the reaction time and monitor progress closely using TLC or LC-MS.- If strong bases are necessary, consider a different protecting group strategy.
Epimerization at the C2 Position The presence of a base can facilitate the deprotonation of the alpha-carbon to the methyl ester, leading to epimerization. This is more likely with stronger bases and extended reaction times.- Employ non-protic solvents to minimize proton exchange.- Use bases with non-nucleophilic counterions.- Limit the exposure time to basic conditions.- Analyze the product's optical purity using chiral HPLC.
Hydrolysis of the Methyl Ester The methyl ester at the C2 position is susceptible to hydrolysis under basic conditions, especially in the presence of water.- Ensure all reagents and solvents are anhydrous.- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- If aqueous workup is required, perform it quickly and at a low temperature.
Low Reaction Yield or Incomplete Conversion Steric hindrance from the two tert-butyl groups and the methyl ester may slow down the desired reaction, leading to incomplete conversion under mild basic conditions.- A modest increase in temperature may be necessary, but monitor for degradation.- Consider using a phase-transfer catalyst to improve the reaction rate if dealing with a biphasic system.- Screen a variety of aprotic solvents to optimize solubility and reactivity.

Frequently Asked Questions (FAQs)

Q1: How stable is the Boc protecting group on this compound to common bases?

A1: The tert-butoxycarbonyl (Boc) group is generally considered stable under a wide range of basic conditions, which is a primary reason for its use in synthesis.[1] However, its stability is not absolute. While it is resistant to weaker inorganic bases like sodium bicarbonate and potassium carbonate at room temperature, stronger bases or harsh conditions can lead to its cleavage.[2][3]

Q2: Under what specific basic conditions can I expect to see cleavage of the Boc groups?

A2: Cleavage of N-Boc groups under basic conditions has been reported with reagents such as sodium carbonate in refluxing DME, cesium carbonate with imidazole, and sodium t-butoxide.[2][3][4] Elevated temperatures are often a contributing factor. For a molecule like this compound, the presence of multiple electron-withdrawing carboxylate groups could potentially increase the susceptibility of the Boc groups to nucleophilic attack under strongly basic conditions.

Q3: Can the methyl ester be hydrolyzed without affecting the Boc groups?

A3: Selective hydrolysis of the methyl ester in the presence of N-Boc groups is challenging under basic conditions. The conditions required for ester hydrolysis (e.g., using hydroxide ions) can also promote the cleavage of the Boc group, especially at elevated temperatures. Acidic hydrolysis is the more common and selective method for tert-butyl ester deprotection, but this would also cleave the Boc groups.[5] Careful selection of mild basic conditions and strict monitoring are crucial if attempting selective basic hydrolysis.

Q4: What is the likely mechanism for the degradation of this compound under strong basic conditions?

A4: Under strongly basic conditions, two primary degradation pathways are plausible. The first is the hydrolysis of the tert-butyl carbamates (Boc groups). The second is the hydrolysis of the methyl ester. The mechanism for Boc group cleavage in the presence of a base like hydroxide would involve nucleophilic attack at the carbonyl carbon of the carbamate.

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A5: To monitor the stability and detect potential degradation products, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and detecting the appearance of degradation products over time. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about any new peaks observed in the HPLC chromatogram, helping to identify degradation products such as the de-protected piperazine or the hydrolyzed carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the starting material and to characterize any isolated degradation products. Changes in the chemical shifts of the tert-butyl protons or the methyl ester protons can indicate degradation.

Experimental Protocols

Protocol 1: General Stability Assessment under Basic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

  • Incubation: In separate vials, mix the stock solution with aqueous buffer solutions of different pH values (e.g., pH 8, 9, 10, 11, 12). Ensure the final concentration of the organic solvent is consistent across all samples.

  • Time Points: Incubate the vials at a controlled temperature (e.g., 25°C or 40°C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction by neutralizing the aliquot with a suitable acidic solution to prevent further degradation.

  • Analysis: Analyze the quenched samples by HPLC or LC-MS to determine the remaining percentage of the parent compound.

Protocol 2: Chiral Stability Assessment
  • Exposure to Base: Subject a solution of the enantiomerically pure compound to the desired basic conditions for a specific period.

  • Workup: Neutralize the reaction mixture and extract the compound.

  • Chiral HPLC Analysis: Analyze the extracted material using a suitable chiral HPLC column (e.g., Chiralpak series) to determine the enantiomeric excess and assess if epimerization has occurred.

Visualizations

Stability_Pathway parent 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate deprotected Mono/Di-deprotected Piperazine Derivative parent->deprotected Strong Base / Heat (Boc Cleavage) hydrolyzed Piperazine-1,2,4-tricarboxylic acid, 1,4-di-tert-butyl ester parent->hydrolyzed Base + H2O (Ester Hydrolysis) epimerized Epimerized Product parent->epimerized Strong Base (Epimerization at C2)

Caption: Potential degradation pathways under basic conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in ACN) Mix_Buffer Mix with Basic Buffers (pH 8-12) Stock_Solution->Mix_Buffer Incubate Incubate at Controlled Temp (e.g., 25°C) Mix_Buffer->Incubate Sample Withdraw Aliquots at Time Points (0-24h) Incubate->Sample Quench Quench with Acid Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze

Caption: Workflow for stability assessment.

References

Technical Support Center: N-Boc Deprotection of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the N-Boc deprotection of piperazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the N-Boc deprotection of piperazine derivatives?

The most frequently encountered issues are incomplete deprotection, leading to low yields of the desired product, and the formation of side products, primarily through t-butylation of the piperazine nitrogen or other nucleophilic sites on the molecule.[1][2]

Q2: What causes incomplete N-Boc deprotection?

Incomplete deprotection can stem from several factors:

  • Insufficient Acid: The concentration or equivalents of the acid (e.g., TFA or HCl) may be too low to drive the reaction to completion.[1][2]

  • Short Reaction Time: The reaction may not have been allowed to run long enough for the complete removal of the Boc group.[1]

  • Low Temperature: While most deprotections are carried out at room temperature, sluggish reactions may require gentle warming. However, this can also promote side reactions.[1][2]

  • Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can impede the approach of the acid, slowing down the deprotection rate.[1][3]

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the deprotection will be inefficient.[2]

Q3: What is t-butylation and how can it be prevented?

t-butylation is a common side reaction where the reactive tert-butyl cation, generated from the cleavage of the Boc group, alkylates a nucleophile.[1] In the case of piperazine deprotection, this can lead to the formation of N-tert-butyl piperazine as a byproduct. To prevent this, "scavengers" are added to the reaction mixture. These are nucleophilic compounds that trap the tert-butyl cation before it can react with the desired product.[1]

Q4: Which acidic reagents are recommended for N-Boc deprotection of piperazines?

The most common and effective reagents are trifluoroacetic acid (TFA), typically in a 25-50% solution with dichloromethane (DCM), and a 4M solution of hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[1][2] The choice of acid can depend on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the final product.[2]

Q5: Are there milder alternatives to strong acids for N-Boc deprotection?

Yes, for substrates with acid-sensitive functional groups, milder deprotection methods can be employed. These include the use of Lewis acids or a mixture of oxalyl chloride in methanol.[2] Thermal deprotection by heating in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can also be an option.[4]

Troubleshooting Guide

Issue 1: Incomplete Deprotection / Low Yield

If you are experiencing low yields or observing remaining starting material, consider the following troubleshooting steps:

Potential Cause Suggested Solution Remarks
Insufficient AcidIncrease the concentration or equivalents of the acid (e.g., use 50% TFA in DCM or a larger excess of 4M HCl in dioxane).[1][2]Monitor the reaction closely by TLC or LC-MS to avoid potential degradation with prolonged exposure to strong acid.
Short Reaction TimeExtend the reaction time and continue to monitor its progress.[2]Some sterically hindered substrates may require several hours for complete deprotection.
Low TemperatureGently warm the reaction mixture (e.g., to 40-50 °C).[1][2]Use with caution, as elevated temperatures can increase the rate of side reactions.
Poor SolubilityTry a different solvent system in which the starting material is more soluble.[2]Ensure the substrate is fully dissolved before proceeding with the reaction.
Product Loss During Work-upEnsure the aqueous layer is sufficiently basic (pH > 8) during extraction to have the product in its free base form. Perform multiple extractions with an organic solvent.[2][5]Piperazine and its derivatives can have some water solubility.

Below is a workflow to address low product yield:

G start Low Product Yield check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material troubleshoot_reaction Troubleshoot Reaction Conditions incomplete->troubleshoot_reaction check_workup Review Work-up Procedure complete->check_workup increase_acid Increase Acid Conc./Equiv. troubleshoot_reaction->increase_acid increase_time Increase Reaction Time troubleshoot_reaction->increase_time increase_temp Increase Temperature troubleshoot_reaction->increase_temp end Improved Yield increase_acid->end increase_time->end increase_temp->end basify Ensure Complete Basification (pH > 8) check_workup->basify extract Perform Multiple Extractions check_workup->extract basify->end extract->end

Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products (t-Butylation)

The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) often points to the formation of side products, most commonly from t-butylation.[1]

Potential Cause Suggested Solution Remarks
Reactive tert-butyl cationAdd a scavenger to the reaction mixture.[1]Common scavengers include triisopropylsilane (TIS) and water.
Sensitive Functional GroupsConsider using milder deprotection conditions if other parts of your molecule are reacting.[2]See Q5 in the FAQ section for alternatives.

The following diagram illustrates the mechanism of Boc deprotection and the competing side reaction:

G cluster_deprotection Desired Deprotection Pathway cluster_side_reaction Side Reaction Pathway N-Boc-Piperazine N-Boc-Piperazine Protonated N-Boc-Piperazine Protonated N-Boc-Piperazine N-Boc-Piperazine->Protonated N-Boc-Piperazine + H+ Deprotected Piperazine Deprotected Piperazine Protonated N-Boc-Piperazine->Deprotected Piperazine - CO2 tert-Butyl Cation tert-Butyl Cation Protonated N-Boc-Piperazine->tert-Butyl Cation Trapped Cation Trapped Cation tert-Butyl Cation->Trapped Cation + Scavenger t-Butylated Byproduct t-Butylated Byproduct tert-Butyl Cation->t-Butylated Byproduct + Nucleophile Scavenger Scavenger Nucleophile (e.g., Piperazine) Nucleophile (e.g., Piperazine)

Mechanism of Boc deprotection and side product formation.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol is a general starting point for deprotection using TFA.

  • Preparation: Dissolve the N-Boc-piperazine substrate in dichloromethane (DCM).

  • Reagent Addition: In a separate flask, prepare a solution of 25-50% TFA in DCM. For sensitive substrates, add a scavenger such as triisopropylsilane (TIS, 2.5-5%).[1]

  • Reaction: Add the TFA solution to the substrate solution at room temperature and stir.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[5]

  • Work-up:

    • Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in removing residual TFA.[1]

    • Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is basic (pH > 8).[2][5]

    • Extract the aqueous layer multiple times with an organic solvent such as DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected piperazine.[2]

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is an alternative to TFA and yields the hydrochloride salt of the piperazine.

  • Preparation: Dissolve the N-Boc-piperazine substrate in a suitable solvent like methanol or ethyl acetate.[1]

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically in excess).[1][2]

  • Reaction: Stir the mixture at room temperature. The reaction is usually complete within 1-4 hours. A precipitate of the hydrochloride salt may form.[1][5]

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[1]

    • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

    • To obtain the free base, the salt can be dissolved in water and basified as described in Protocol 1.[1]

References

Technical Support Center: Optimizing Chromatographic Separation of Piperazine Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the chromatographic separation of piperazine diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a separation method for piperazine diastereomers?

A1: The most critical first step is a thorough characterization of the analyte, including its structure, pKa, and solubility. This information will guide the initial selection of the chromatographic mode (normal-phase or reversed-phase), stationary phase, and mobile phase. A systematic approach, starting with broad gradient screening, is recommended to determine the approximate elution conditions before proceeding with optimization.

Q2: Which chromatographic mode, Normal-Phase (NP) or Reversed-Phase (RP), is generally more effective for piperazine diastereomer separation?

A2: Both NP and RP HPLC can be effective for separating piperazine diastereomers, and the choice is highly dependent on the specific molecular structure and polarity of the analytes.[1] Reversed-phase chromatography, particularly with C18 columns, is a common starting point due to its versatility. However, normal-phase chromatography on a silica column can also provide excellent selectivity, especially for less polar derivatives.

Q3: How can I detect piperazine diastereomers that lack a strong UV chromophore?

A3: For compounds with poor UV absorbance, pre-column derivatization is a common and effective strategy. This involves reacting the piperazine with a derivatizing agent that introduces a chromophore, allowing for sensitive UV detection.

Q4: What is the role of mobile phase additives in the separation of piperazine diastereomers?

A4: Mobile phase additives are crucial for improving peak shape and selectivity. Since piperazines are basic compounds, they can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing. Adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can mask these silanol groups, resulting in sharper, more symmetrical peaks.

Q5: Can temperature be used as a tool to optimize the separation?

A5: Yes, temperature is a powerful parameter for optimizing selectivity in the separation of diastereomers. Varying the column temperature can alter the thermodynamics of the interaction between the analytes and the stationary phase, which can lead to changes in elution order and improved resolution. It is advisable to screen a range of temperatures (e.g., 25°C, 35°C, 45°C) to determine the optimal condition for a specific separation.

Troubleshooting Guides

Issue 1: Poor or No Resolution Between Diastereomer Peaks

Possible Causes & Solutions

  • Inappropriate Stationary Phase: The selectivity of the column may not be suitable for the specific diastereomers.

    • Solution: Screen a variety of stationary phases. In reversed-phase, consider columns with different chemistries such as C18, C8, Phenyl-Hexyl, or Pentafluorophenyl (PFP). In normal-phase, silica or cyano-bonded phases can be effective. Chiral stationary phases (CSPs) can also be highly effective for separating diastereomers.

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences selectivity.

    • Solution: Systematically vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous or non-polar phase. Switching the organic modifier (e.g., from acetonitrile to methanol) can also significantly alter selectivity due to different hydrogen bonding interactions.[2]

  • Incorrect pH of the Mobile Phase (Reversed-Phase): The ionization state of the piperazine diastereomers can affect their retention and selectivity.

    • Solution: Adjust the pH of the aqueous portion of the mobile phase. For basic compounds like piperazines, a slightly acidic to neutral pH is often a good starting point. Ensure the chosen pH is within the stable range for the column.

Issue 2: Peak Tailing

Possible Causes & Solutions

  • Secondary Interactions with Silanol Groups: The basic nitrogen atoms in the piperazine ring can interact with acidic silanol groups on the surface of the silica-based stationary phase.

    • Solution: Add a basic modifier to the mobile phase. A common and effective choice is 0.1% (v/v) Diethylamine (DEA). This will mask the active silanol sites and reduce peak tailing.

  • Column Overload: Injecting too much sample can lead to distorted peak shapes, including tailing.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

  • Use of an Inappropriate Column: Some columns are not well-suited for the analysis of basic compounds.

    • Solution: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having a low silanol activity.

Issue 3: Peak Fronting

Possible Causes & Solutions

  • Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread and the peak to front.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can adequately dissolve the sample.

  • Column Overload: Similar to peak tailing, injecting an excessive amount of sample can also lead to peak fronting.

    • Solution: Decrease the sample concentration or the injection volume.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution of Piperazine Diastereomers

Organic Modifier% Organic Modifier in Mobile PhaseResolution (Rs)
Acetonitrile30%1.2
Acetonitrile40%1.5
Acetonitrile50%1.3
Methanol40%1.8
Methanol50%2.1
Methanol60%1.9

Note: This table presents illustrative data based on general chromatographic principles. Actual results will vary depending on the specific analytes, column, and other experimental conditions.

Table 2: Impact of Column Temperature on Selectivity of Piperazine Diastereomers

Temperature (°C)Retention Time of Diastereomer 1 (min)Retention Time of Diastereomer 2 (min)Selectivity Factor (α)
258.59.21.08
357.88.81.13
457.28.01.11

Note: This table presents illustrative data based on general chromatographic principles. Actual results will vary depending on the specific analytes, column, and other experimental conditions.

Experimental Protocols

Protocol 1: General Method Development for Piperazine Diastereomer Separation
  • Analyte and System Preparation:

    • Prepare a stock solution of the piperazine diastereomer mixture at a concentration of approximately 1 mg/mL in a suitable solvent (preferably the initial mobile phase).

    • Ensure the HPLC system is properly equilibrated and the baseline is stable.

  • Initial Screening (Reversed-Phase):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the specific compound).

    • Injection Volume: 10 µL.

    • Analyze the results to determine the approximate percentage of organic modifier required for elution.

  • Optimization of Mobile Phase:

    • Based on the screening run, develop an isocratic or a shallow gradient method around the elution percentage of the diastereomers.

    • Systematically vary the percentage of the organic modifier (e.g., in 5% increments) to optimize resolution.

    • If resolution is still insufficient, switch the organic modifier from acetonitrile to methanol and repeat the optimization.

    • To improve peak shape for the basic piperazine compounds, add 0.1% Diethylamine (DEA) to the organic modifier.

  • Optimization of Temperature:

    • Using the optimized mobile phase, analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C) to assess the impact on selectivity and resolution.

  • Final Method Validation:

    • Once optimal conditions are found, perform a preliminary validation of the method for parameters such as precision, linearity, and robustness.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Logic for Poor Peak Resolution start Poor or No Resolution check_station_phase Is the Stationary Phase Appropriate? start->check_station_phase screen_columns Screen Different Columns (e.g., C8, Phenyl, PFP, Chiral) check_station_phase->screen_columns No check_mobile_phase Is the Mobile Phase Optimized? check_station_phase->check_mobile_phase Yes screen_columns->check_mobile_phase optimize_organic Vary Organic Modifier (% and Type) check_mobile_phase->optimize_organic No check_ph Is Mobile Phase pH Optimal (for RP)? check_mobile_phase->check_ph Yes optimize_organic->check_ph adjust_ph Adjust pH of Aqueous Phase check_ph->adjust_ph No check_temp Has Temperature Been Evaluated? check_ph->check_temp Yes adjust_ph->check_temp optimize_temp Screen a Range of Temperatures check_temp->optimize_temp No end Resolution Achieved check_temp->end Yes optimize_temp->end

Caption: Troubleshooting workflow for poor peak resolution.

Method_Development_Workflow HPLC Method Development Workflow start Define Separation Goal analyte_char Analyte Characterization (pKa, Solubility, Structure) start->analyte_char initial_conditions Select Initial Conditions (Column, Mobile Phase, Mode) analyte_char->initial_conditions screening_run Perform Gradient Screening Run initial_conditions->screening_run evaluate_screening Evaluate Screening Results screening_run->evaluate_screening optimize_mobile_phase Optimize Mobile Phase (Organic %, Additives) evaluate_screening->optimize_mobile_phase optimize_temp Optimize Temperature optimize_mobile_phase->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow final_method Finalize Method Parameters optimize_flow->final_method validation Method Validation final_method->validation

Caption: General workflow for HPLC method development.

References

Removal of residual solvents from 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Residual Solvents from 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Audience: Researchers, scientists, and drug development professionals.

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of residual solvents from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common residual solvents I might encounter in my sample of this compound?

A1: Based on typical synthetic routes for piperazine derivatives involving Boc protection and esterification, the most common residual solvents include:

  • Chlorinated Solvents: Dichloromethane (DCM)

  • Ethers: Tetrahydrofuran (THF)

  • Polar Aprotic Solvents: Dimethylformamide (DMF)

  • Alcohols: Methanol, Ethanol, and tert-Butanol (a byproduct of the Boc-protection step).

Q2: Which techniques are most effective for removing these residual solvents?

A2: The choice of technique depends on the solvent's boiling point, the thermal stability of your compound, and the desired final solvent level. Commonly used methods include:

  • Rotary Evaporation: Effective for removing lower boiling point solvents like DCM, THF, methanol, and ethanol.

  • Vacuum Drying: Ideal for removing a wide range of solvents, including those with higher boiling points, at reduced temperatures to prevent compound degradation.

  • Recrystallization: A powerful purification technique that can significantly reduce a broad spectrum of solvent and other impurities.

  • Lyophilization (Freeze-Drying): Particularly useful for removing water and tert-butanol, especially for heat-sensitive materials.[1][2]

Q3: How can I determine the concentration of residual solvents in my sample?

A3: Several analytical techniques can be used for accurate quantification of residual solvents:

  • Headspace Gas Chromatography (HS-GC): A highly sensitive and standard method in the pharmaceutical industry for volatile residual solvent analysis.[3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify residual solvents by integrating the solvent peaks and comparing them to an internal standard or the product's own peaks if their proton counts are known.[7][8][9][10]

Troubleshooting Guides

Rotary Evaporation

Problem: Slow or incomplete solvent removal.

Possible Cause Solution
Inadequate Vacuum Ensure all connections are airtight. Check the vacuum pump for proper function and that the pressure is appropriate for the solvent being removed.
Low Bath Temperature Increase the water bath temperature. A general rule of thumb is to set the bath temperature 20°C higher than the boiling point of the solvent at the applied pressure.
Slow Rotation Speed Increase the rotation speed to increase the surface area of the sample, which will accelerate evaporation.
High-Boiling Point Solvent For solvents like DMF, rotary evaporation alone may be insufficient. Consider switching to a high-vacuum pump or using an alternative technique like vacuum drying or lyophilization.
Vacuum Drying

Problem: Residual solvent levels remain high even after prolonged drying.

Possible Cause Solution
Insufficient Temperature Increase the oven temperature, ensuring it remains well below the melting or decomposition point of the compound.
Inadequate Vacuum Check the vacuum pump and ensure the vacuum level is sufficient to lower the solvent's boiling point effectively.
Sample Too Thick Spread the sample in a thin layer to maximize the surface area exposed to the vacuum.
Solvent Trapped in Crystal Lattice The solvent may be entrapped within the crystal structure. Consider recrystallization to obtain a different crystal form that may release the solvent more readily.
Recrystallization

Problem: Oiling out or poor crystal formation.

Possible Cause Solution
Inappropriate Solvent System The chosen solvent/anti-solvent system may not be optimal. Experiment with different solvent combinations. For Boc-protected piperazine derivatives, common systems include ethanol/water, ethyl acetate/hexane, or acetone/hexane.[11]
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in a cold bath. Rapid cooling can lead to the precipitation of an oil rather than crystals.
Supersaturation The solution may be too concentrated. Add a small amount of the primary solvent to redissolve the oil, then cool slowly again. Seeding with a small crystal of the pure compound can also induce crystallization.

Quantitative Data

The following table provides representative data on the reduction of residual solvents in pharmaceutical intermediates using various drying techniques. Please note that these are illustrative examples, and the actual results for this compound may vary depending on the specific experimental conditions.

Solvent Initial Level (ppm) Technique Conditions Final Level (ppm)
Dichloromethane (DCM)50,000Vacuum Drying40°C, 10 mbar, 24h< 600[12][13]
Tetrahydrofuran (THF)20,000Rotary Evaporation + Vacuum Drying50°C, 20 mbar, 12h< 720
tert-Butanol30,000Lyophilization-40°C freeze, 0.1 mbar, 48h< 1000[1][2][14]
Methanol15,000Recrystallization (EtOAc/Hexane)N/A< 3000

Experimental Protocols

Protocol 1: Removal of Dichloromethane (DCM) by Vacuum Drying
  • Preparation: Place the sample of this compound containing residual DCM in a shallow glass dish or tray, spreading it into a thin layer.

  • Drying: Place the dish in a vacuum oven.

  • Conditions: Heat the oven to 40-50°C and apply a vacuum of 10-20 mbar.

  • Duration: Dry for 12-24 hours.

  • Analysis: After drying, allow the sample to cool to room temperature under vacuum before venting. Analyze a small portion of the sample by HS-GC or ¹H NMR to determine the final DCM concentration.

Protocol 2: Recrystallization to Remove a Broad Range of Solvents
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or acetone).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Anti-Solvent Addition: While the solution is still warm, slowly add an anti-solvent (e.g., hexane or heptane) with stirring until the solution becomes slightly turbid.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40°C) to remove any remaining recrystallization solvents.

Protocol 3: Quantification of Residual Solvents by ¹H NMR
  • Sample Preparation: Accurately weigh a sample of the dried this compound (e.g., 10-20 mg) and a known amount of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into an NMR tube.

  • Dissolution: Add a deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 10 seconds) to ensure accurate integration.

  • Calculation: Integrate a well-resolved peak of the residual solvent, a peak from the internal standard, and a peak from the target compound. Calculate the amount of residual solvent relative to the internal standard or the main compound.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_removal Solvent Removal cluster_analysis Analysis cluster_product Final Product synthesis Crude Product with Residual Solvents rotovap Rotary Evaporation (Low Boiling Solvents) synthesis->rotovap e.g., DCM, THF recrystal Recrystallization (Broad Spectrum) synthesis->recrystal lyophilization Lyophilization (t-BuOH, Water) synthesis->lyophilization e.g., t-BuOH vac_oven Vacuum Drying (Higher Boiling Solvents) rotovap->vac_oven analysis HS-GC or NMR Analysis (Quantification) vac_oven->analysis recrystal->vac_oven lyophilization->vac_oven analysis->rotovap Reprocess if needed analysis->recrystal Reprocess if needed analysis->lyophilization Reprocess if needed product Purified Product (< Specification Limit) analysis->product Meets Specification

Caption: Workflow for residual solvent removal and analysis.

Troubleshooting_Recrystallization start Recrystallization Issue: Oiling Out cause1 Cooling Too Rapid? start->cause1 solution1 Allow Slow Cooling to RT Before Ice Bath cause1->solution1 Yes cause2 Solvent System Inappropriate? cause1->cause2 No solution2 Screen Different Solvent/Anti-Solvent Pairs cause2->solution2 Yes cause3 Solution Too Concentrated? cause2->cause3 No solution3 Add More Primary Solvent and/or Seed Crystals cause3->solution3 Yes

Caption: Troubleshooting logic for "oiling out" during recrystallization.

References

Technical Support Center: Challenges in the Scale-Up of Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the scale-up of piperazine derivative synthesis. It provides targeted troubleshooting guides and frequently asked questions to address specific issues that may arise during experimental work.

Troubleshooting Guides

This section offers solutions in a question-and-answer format for specific problems that may occur during the synthesis and scale-up of piperazine derivatives.

Issue 1: Low Yield of Monosubstituted Piperazine and Formation of Disubstituted Byproduct

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, resulting in a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a primary challenge in piperazine chemistry due to the comparable reactivity of the second nitrogen atom after the first substitution.[1] Several strategies can be employed to favor mono-substitution, particularly during scale-up.

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant, unsubstituted piperazine.[1]

  • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, especially at low temperatures, can help control the reaction rate and minimize the opportunity for the mono-substituted product to react again.[1][2]

  • Protecting Group Strategy: The most controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing the reaction to the free secondary amine. The Boc group can be reliably removed in a subsequent step.[1][2][3]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[2][3]

Table 1: Comparison of Strategies to Enhance Mono-Selectivity

StrategyAdvantagesDisadvantages on Scale-Up
Excess Piperazine Simple, one-pot procedure.[3]Poor atom economy; requires removal of large amounts of unreacted piperazine.[3]
Slow Addition Can improve selectivity without additional reagents.[1]May require specialized equipment (e.g., syringe pump) for controlled addition; can significantly increase reaction time.
Protecting Groups (e.g., N-Boc) Provides the highest and most reliable selectivity.[2]Adds two steps to the synthesis (protection and deprotection), increasing cost and time.[3]
Piperazine Salts One-pot procedure with improved selectivity over using the free base.[3]May have solubility issues; requires careful control of stoichiometry.

Issue 2: Difficulties in Product Purification

Question: I'm struggling to purify my piperazine derivative. Standard column chromatography is giving poor separation, and I'm experiencing product loss during work-up. What are some effective purification methods for these compounds?

Answer: The basic and often highly polar nature of piperazine derivatives can make purification challenging, especially at a larger scale.[4][5] Here are some effective methods:

  • Acid-Base Extraction: This is a powerful technique for separating basic piperazine products from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative protonates and moves to the aqueous layer as a salt. The layers are separated, the aqueous layer is basified, and the purified free-base product can be re-extracted into an organic solvent.[4]

  • Crystallization/Salt Formation: Purification can often be achieved by converting the piperazine derivative into a salt (e.g., hydrochloride or acetate), which can then be recrystallized.[4] This method is highly effective for removing structurally similar impurities. The free base can be regenerated from the purified salt if needed.[4][6]

  • Ion Exchange Chromatography: For particularly challenging separations, ion exchange chromatography can be used to capture the basic piperazine compound on a resin, allowing neutral or acidic impurities to be washed away.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during piperazine derivative synthesis and how can they be minimized?

A1: Besides the common issue of di-substitution, other side reactions can occur:

  • Dimerization/Oligomerization: The activated carboxylic acid of one molecule can react with the deprotected piperazine nitrogen of another. This is minimized by ensuring complete Boc protection during coupling reactions.[8]

  • Formation of N-acylurea: This is a common byproduct when using carbodiimide coupling reagents like EDC. The addition of reagents like HOBt or HOAt can suppress this side reaction.[8]

  • Guanidinium Byproduct: Can form when using uronium-based coupling reagents (e.g., HATU, HBTU) in excess. Use these reagents in only a slight excess (1.05-1.1 equivalents) to minimize this.[8]

Q2: My N-Boc deprotection reaction is incomplete or is causing degradation of other functional groups. What should I do?

A2: Incomplete deprotection can be addressed by increasing the reaction time or using a higher concentration of acid, such as 4M HCl in dioxane.[9] If your molecule contains other acid-sensitive groups (e.g., esters, acetals), the harsh acidic conditions can cause degradation.[9] In such cases, consider carefully controlling the reaction temperature and time. If degradation persists, alternative, milder deprotection methods may be necessary.[9]

Q3: What are the key considerations when scaling up a Buchwald-Hartwig amination for N-arylation of piperazine?

A3: Low yields in Buchwald-Hartwig aminations can often be traced to several factors:

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. Sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective for the N-arylation of piperazine.[10][11]

  • Base Selection: The choice of base is crucial. A strong base like sodium tert-butoxide (NaOtBu) is commonly used, but if it causes starting material decomposition, a weaker base such as K₃PO₄ or Cs₂CO₃ should be considered.[10][11]

  • Solvent and Temperature: Reagents must be soluble at the reaction temperature. Toluene and dioxane are common solvents. Many N-arylations require heating (80-110 °C) to proceed at a reasonable rate.[10][11]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection)

This protocol describes a general procedure for the mono-protection of piperazine using di-tert-butyl dicarbonate (Boc₂O).

  • Materials:

    • Piperazine (2.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) in a suitable reaction vessel and cool the solution to 0 °C using an ice bath.[1]

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the stirred piperazine solution.[1]

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[1]

    • Monitor the reaction progress using TLC or LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography to isolate the N-Boc-piperazine product.[1]

Protocol 2: Acidic N-Boc Deprotection using HCl in Dioxane

This protocol provides a method for removing the Boc protecting group to yield the free secondary amine as its hydrochloride salt.

  • Materials:

    • N-Boc protected piperazine derivative (1.0 equiv.)

    • 4M HCl in dioxane (3-5 equiv.)

    • Methanol or Dioxane (as solvent)

    • Diethyl ether (for precipitation)

  • Procedure:

    • Dissolve the N-Boc protected piperazine derivative in a minimal amount of a suitable solvent like methanol or dioxane.[9]

    • Add the 4M HCl in dioxane solution to the stirred solution at room temperature.[9]

    • Stir the reaction for 1-3 hours. Monitor progress by TLC or LC-MS until the starting material is consumed. The hydrochloride salt of the deprotected piperazine will often precipitate.[9]

    • Upon completion, the product can be isolated by removing the solvent under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and then collected by filtration.[9]

    • For subsequent reactions requiring the free base, a basic work-up is necessary. After removing volatiles, dissolve the residue and neutralize with a base like saturated aqueous sodium bicarbonate (NaHCO₃) until the pH is >7, followed by extraction with an organic solvent.[9]

Visualizations

experimental_workflow start Start: Piperazine protection Step 1 (Optional): Mono-Protection (e.g., Boc Group) start->protection If selectivity is critical substitution Step 2: N-Substitution (Alkylation / Arylation) start->substitution Using excess piperazine protection->substitution deprotection Step 3 (If Protected): Deprotection (e.g., Acidic Removal of Boc) substitution->deprotection If protecting group was used purification Step 4: Purification (Extraction / Crystallization) substitution->purification deprotection->purification product Final Product: Piperazine Derivative purification->product

Caption: General workflow for piperazine derivative synthesis.

troubleshooting_selectivity problem Problem: Significant Di-substitution Byproduct Formation q1 Are you using a mono-protected piperazine (e.g., N-Boc)? problem->q1 solution1 Solution: Implement a protection/ deprotection strategy. q1->solution1 No q2 Are you using a large excess of piperazine (>5 equivalents)? q1->q2 Yes solution2 Solution: Increase piperazine stoichiometry to 5-10 eq. q2->solution2 No q3 Is the electrophile being added slowly and at a low temp? q2->q3 Yes solution3 Solution: Add electrophile dropwise at a reduced temperature. q3->solution3 No end_note If issues persist, combine strategies (e.g., excess piperazine AND slow addition). q3->end_note Yes

Caption: Troubleshooting guide for mono- vs. di-substitution.

signaling_pathway Simplified 5-HT1A Receptor Signaling Pathway ligand Piperazine Derivative (5-HT1A Agonist) receptor 5-HT1A Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP (decreased) ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Neuronal Hyperpolarization) pka->response Phosphorylates Targets

Caption: Simplified 5-HT1A receptor signaling pathway.

References

Preventing racemization during synthesis of chiral piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing racemization during the synthesis of chiral piperazines.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in chiral piperazine synthesis?

A1: Racemization is the process where a pure enantiomer (a single stereoisomer) converts into an equal mixture of both enantiomers (a racemic mixture).[1] In pharmaceutical development, the biological activity of a molecule is often dependent on its specific three-dimensional structure. The presence of the undesired enantiomer can lead to reduced efficacy or unwanted side effects.[1] Therefore, maintaining the stereochemical integrity of chiral piperazines during synthesis is critical.

Q2: What are the primary causes of racemization during the synthesis of chiral piperazines?

A2: Racemization can occur through various mechanisms depending on the synthetic route. Common causes include:

  • Formation of Planar Intermediates: Reactions that proceed through planar intermediates, such as enolates or carbocations, can lead to the loss of stereochemistry at a chiral center.[1][2]

  • Harsh Reaction Conditions: The use of strong acids or bases, or high reaction temperatures, can promote racemization.[3]

  • Inappropriate Reagents: The choice of coupling reagents, bases, and solvents can significantly influence the extent of racemization.[4]

Q3: Which synthetic steps are most prone to racemization when preparing chiral piperazines?

A3: Several steps are particularly susceptible to racemization:

  • Amide bond formation: When synthesizing piperazines from chiral amino acid precursors, the activation of the carboxylic acid for amide bond formation can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to racemization.[1]

  • Reductive amination: The imine intermediate formed during reductive amination can potentially isomerize, leading to a loss of stereochemical purity in the final piperazine product.[5]

  • Cyclization: The conditions used for the ring-closing step to form the piperazine ring can sometimes induce epimerization, especially if the reaction involves heat or strong bases.[6][7]

Q4: How can I determine the enantiomeric excess (ee%) of my chiral piperazine product?

A4: The most common and reliable method for determining the enantiomeric excess of your product is through chiral High-Performance Liquid Chromatography (HPLC) .[8] This technique uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas is used to calculate the ee%.

Troubleshooting Guides

Problem 1: Significant racemization observed during amide coupling of a chiral amino acid derivative to form a piperazine precursor.
  • Symptom: Chiral HPLC analysis of the product shows a lower than expected enantiomeric excess.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Inappropriate Coupling Reagent If using a carbodiimide reagent (e.g., DCC, EDC) alone, add a racemization-suppressing additive like HOBt or OxymaPure.[9] For sensitive substrates, consider switching to a phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based coupling reagent, which are generally more effective at preventing racemization.[4][10]
Inappropriate Base Strong, non-sterically hindered bases like triethylamine (TEA) can promote racemization. Switch to a more hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4]
High Reaction Temperature The rate of racemization increases with temperature.[1] Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can be beneficial.[1]
Prolonged Pre-activation Allowing the activated carboxylic acid to sit for an extended period before adding the amine increases the risk of racemization. Minimize the pre-activation time to 1-5 minutes, or add the coupling reagent to the mixture of the acid and amine last.[1]
Solvent Effects The polarity of the solvent can influence the rate of racemization. While specific effects can be substrate-dependent, consider screening different aprotic solvents (e.g., DMF, DCM, THF).[11][12]
Problem 2: Loss of stereochemical purity during the cyclization step to form the piperazine ring.
  • Symptom: The enantiomeric excess of the cyclized piperazine product is lower than that of the acyclic precursor.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Harsh Cyclization Conditions High temperatures or the use of strong, non-hindered bases during cyclization can cause epimerization at a stereocenter adjacent to a carbonyl group or other acidifying group. Explore milder reaction conditions, such as lower temperatures or the use of weaker, more sterically hindered bases.[6]
Formation of an Achiral Intermediate If the cyclization mechanism involves the formation of a planar intermediate (e.g., an enolate), racemization can occur. Consider alternative cyclization strategies that avoid such intermediates, or modify the substrate to disfavor the formation of the planar species.
Problem 3: Racemization during a reductive amination step.
  • Symptom: The chiral amine product shows a loss of enantiomeric purity.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Iminium Ion Isomerization The intermediate iminium ion may be susceptible to isomerization under the reaction conditions. Optimize the pH of the reaction mixture; typically, mildly acidic conditions are preferred.[5]
Choice of Reducing Agent The nature of the reducing agent can influence the reaction outcome. Common reducing agents for this transformation include sodium triacetoxyborohydride and sodium cyanoborohydride.[5] If racemization is observed, consider screening different reducing agents or adjusting the reaction temperature.
Use of a Chiral Catalyst For asymmetric reductive aminations, the choice of chiral catalyst is crucial. If racemization is an issue, consider screening different chiral ligands or catalysts.[2]

Experimental Protocols

Protocol 1: Minimized Racemization Amide Coupling

This protocol is designed to minimize racemization during the formation of an amide bond, a common step in the synthesis of chiral piperazines from amino acid precursors.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral N-protected amino acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add HATU (1.0 equivalent) to the cooled solution.

  • Initiation: Add a hindered base, such as DIPEA (2.0 equivalents), dropwise to the mixture.[1]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Proceed with a standard aqueous work-up and purification.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline; specific parameters will need to be optimized for your compound.

  • Sample Preparation: Prepare a dilute solution of your purified piperazine derivative in the mobile phase (typically around 1 mg/mL).

  • Column and Mobile Phase Selection:

    • A common starting point is a polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[13]

    • For normal-phase HPLC, use a mobile phase consisting of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[14]

    • For basic compounds like piperazines, it is often beneficial to add a small amount of a basic modifier, such as diethylamine (0.1%), to the mobile phase to improve peak shape.[14]

  • HPLC Conditions:

    • Flow rate: 0.5 - 1.0 mL/min

    • Injection volume: 10-20 µL

    • Detector: UV detector set to a wavelength where your compound absorbs.

  • Analysis:

    • Inject a sample of the racemic mixture to determine the retention times of both enantiomers.

    • Inject your synthesized sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (ee%) using the following formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Visualizations

Racemization_Mechanism cluster_0 Racemization via Oxazolone Formation Chiral_N_Protected_Acid Chiral N-Protected Amino Acid Derivative Activated_Ester Activated Ester Chiral_N_Protected_Acid->Activated_Ester Coupling Agent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Cyclization (Base-catalyzed) Desired_Product Enantiopure Amide Product Activated_Ester->Desired_Product Direct Amine Attack (Suppresses Racemization) Racemic_Product Racemic Amide Product Oxazolone->Racemic_Product Amine Attack

Caption: Mechanism of racemization via oxazolone formation during amide coupling.

Troubleshooting_Workflow Start Racemization Detected (Low ee%) Check_Coupling Amide Coupling Step? Start->Check_Coupling Check_Cyclization Cyclization Step? Check_Coupling->Check_Cyclization No Optimize_Coupling Optimize Coupling: - Change Reagent/Additive - Use Hindered Base - Lower Temperature - Minimize Pre-activation Check_Coupling->Optimize_Coupling Yes Check_Reductive_Amination Reductive Amination? Check_Cyclization->Check_Reductive_Amination No Optimize_Cyclization Optimize Cyclization: - Milder Base - Lower Temperature Check_Cyclization->Optimize_Cyclization Yes Optimize_Reductive_Amination Optimize Reductive Amination: - Adjust pH - Screen Reducing Agents Check_Reductive_Amination->Optimize_Reductive_Amination Yes End Desired ee% Achieved Optimize_Coupling->End Optimize_Cyclization->End Optimize_Reductive_Amination->End

Caption: A troubleshooting workflow for addressing racemization in chiral piperazine synthesis.

References

Technical Support Center: Degradation of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate. The information provided addresses potential issues related to the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The degradation of this compound is expected to primarily occur through the cleavage of its tert-butoxycarbonyl (Boc) protecting groups and the tert-butyl ester. The main degradation pathways are:

  • Acid-Catalyzed Hydrolysis: This is a common method for the removal of Boc groups and tert-butyl esters. The reaction is typically carried out using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

  • Thermal Degradation: Heating the compound can lead to the thermolytic cleavage of the Boc groups. This process often results in the formation of the corresponding amine, carbon dioxide, and isobutylene.[1][2][3] The piperazine ring itself can also undergo thermal degradation at elevated temperatures (135 to 175 °C), leading to products like N-formylpiperazine and N-(2-aminoethyl) piperazine.[4][5]

  • Oxidative Degradation: While less common for the Boc and tert-butyl ester groups, the piperazine ring is susceptible to oxidation.[4] This can be catalyzed by metal ions like Cu2+ and may lead to a variety of oxidation products.[4]

Q2: What are the expected degradation products?

A2: Depending on the degradation pathway, the following products can be expected:

  • Stepwise Deprotection Products: The two Boc groups and the tert-butyl ester may be removed sequentially, leading to a mixture of partially and fully deprotected piperazine derivatives.

  • Final Deprotection Product: Complete degradation under acidic or thermal conditions will yield 2-methylpiperazine-2-carboxylic acid.

  • Piperazine Ring Degradation Products: Under harsh thermal or oxidative conditions, the piperazine ring itself may degrade to form byproducts such as N-formylpiperazine, ammonium, and N-(2-aminoethyl) piperazine.[4][5]

  • Byproducts from Protecting Groups: The cleavage of the tert-butyl groups will generate isobutylene and carbon dioxide (from Boc groups) or tert-butanol (from the tert-butyl ester).

Q3: How can I monitor the degradation of this compound?

A3: Several analytical techniques can be employed to monitor the degradation:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the starting material from its degradation products. A reversed-phase C18 column is often suitable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and identification of degradation products by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structure of degradation products. The disappearance of the characteristic tert-butyl proton signal (a singlet around 1.4-1.5 ppm) can indicate deprotection.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Deprotection/Degradation Insufficient reaction time or temperature.Increase the reaction time or temperature. Monitor the reaction progress using TLC or HPLC.
Inadequate amount of acid catalyst.Increase the concentration of the acid catalyst.
Poor solvent choice.Use a solvent in which both the substrate and the catalyst are soluble. For thermal deprotection, polar solvents like methanol or trifluoroethanol can be effective.[2][6]
Formation of Unexpected Side Products Reaction temperature is too high, leading to piperazine ring degradation.Lower the reaction temperature and extend the reaction time.
Presence of oxidative impurities or metal catalysts.Use high-purity solvents and reagents. Consider adding a metal chelator if metal-catalyzed oxidation is suspected.
Difficulty in Isolating the Final Product The product is highly polar and water-soluble.Use ion-exchange chromatography for purification.
The product is unstable.Isolate the product as a salt (e.g., hydrochloride or trifluoroacetate) to improve stability.

Experimental Protocols

Protocol 1: Acid-Catalyzed Degradation (Deprotection)

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • The resulting crude product can be purified by an appropriate method, such as crystallization or chromatography.

Protocol 2: Thermal Degradation Analysis

  • Dissolve a known concentration of the compound in a high-boiling-point solvent (e.g., dimethyl sulfoxide or water).

  • Heat the solution to the desired temperature (e.g., 100-180 °C) in a sealed vial.

  • At specific time intervals, withdraw aliquots of the solution.

  • Analyze the aliquots by HPLC or LC-MS to quantify the remaining starting material and identify degradation products.

Visualizations

DegradationPathways cluster_main This compound cluster_pathways Degradation Conditions cluster_products Degradation Products Start 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Acid Acidic Conditions (e.g., TFA, HCl) Start->Acid Hydrolysis Heat Thermal Conditions (High Temperature) Start->Heat Thermolysis Intermediate1 Mono-deprotected Intermediates Acid->Intermediate1 SideProducts Isobutylene, CO2, t-Butanol Acid->SideProducts Heat->Intermediate1 Heat->SideProducts RingDegradation Piperazine Ring Degradation Products (e.g., N-formylpiperazine) Heat->RingDegradation Harsh Conditions Final 2-methylpiperazine-2-carboxylic acid Intermediate1->Final

Caption: Predicted degradation pathways of this compound.

ExperimentalWorkflow cluster_setup Experiment Setup cluster_degradation Degradation Induction cluster_monitoring Monitoring and Analysis cluster_results Data Interpretation Prepare Prepare solution of the - target compound in a - suitable solvent Induce Induce degradation (e.g., add acid, apply heat) Prepare->Induce Sample Withdraw aliquots at time intervals Induce->Sample Analyze Analyze samples using HPLC, LC-MS, or NMR Sample->Analyze Identify Identify and quantify degradation products Analyze->Identify Determine Determine degradation kinetics and pathway Identify->Determine

Caption: General experimental workflow for studying the degradation of the target compound.

References

Handling and storage recommendations for tert-butyl carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tert-Butyl Carboxylates

This guide provides researchers, scientists, and drug development professionals with essential information on the proper handling, storage, and troubleshooting of tert-butyl carboxylates.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for tert-butyl carboxylates?

A: Tert-butyl carboxylates should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[1][2][3][4] Many should be stored under an inert gas atmosphere.[5] It is also recommended to keep them away from incompatible substances such as strong acids and oxidizing agents.[4] For long-term storage, refrigeration is sometimes recommended.[6]

Q2: What personal protective equipment (PPE) should be worn when handling tert-butyl carboxylates?

A: When handling tert-butyl carboxylates, it is important to wear appropriate personal protective equipment. This includes safety goggles with side-shields, chemical-resistant gloves, and protective clothing.[7][8] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[1][2][3]

Q3: What should I do in case of accidental exposure to a tert-butyl carboxylate?

A: In case of accidental exposure, follow these first-aid measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1][7]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[7][8] Remove contaminated clothing.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do so. Continue rinsing.[7]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][7] In all cases of significant exposure, consult a physician.[8]

Q4: My tert-butyl ester deprotection with Trifluoroacetic Acid (TFA) is incomplete. What are the common causes?

A: Incomplete deprotection of a tert-butyl ester using TFA can be due to several factors:

  • Insufficient Reaction Time or Temperature: Most deprotections are carried out at room temperature for 1-4 hours.[9] If the reaction is incomplete, extending the reaction time may be necessary. Gentle warming (e.g., to 40°C) can also help, but be cautious of potential side reactions.[9]

  • Inadequate Acid Concentration: A common starting point is a 50% solution of TFA in a solvent like dichloromethane (DCM).[9] For more resistant substrates, increasing the TFA concentration might be required.[10]

  • Presence of Excess Water: While a small amount of water can act as a scavenger, too much water can dilute the acid and hinder the reaction.[10] Using anhydrous solvents is recommended.[10]

Q5: I am observing unexpected side products during the deprotection of my tert-butyl ester. What could they be and how can I prevent them?

A: The deprotection of tert-butyl esters proceeds through the formation of a stable tert-butyl cation.[11] This cation can be trapped by nucleophiles present in the reaction mixture, leading to unwanted alkylated side products. To prevent this, scavengers such as triisopropylsilane (TIS) can be added to the reaction mixture to intercept the reactive tert-butyl cation.[9]

Quantitative Data

The selection of the appropriate deprotection reagent is crucial and depends on the sensitivity of the substrate to acidic conditions. The following table summarizes common reagents and conditions for the deprotection of tert-butyl esters.

ReagentSolventTemperature (°C)TimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-251-4 h>90%The most common method; scavengers may be needed.[9][10][11]
Hydrogen Chloride (HCl)Dioxane / EtherRoom Temp.1-4 hHighA classic and effective method.[11]
Formic Acid-50-601-3 h>90%Milder than TFA, useful for sensitive substrates.[11]
p-Toluenesulfonic acid (p-TsOH)TolueneReflux1-2 h>90%A common and cost-effective acid catalyst.[11]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp.24 h75-95%Offers chemoselectivity; cleaves t-butyl esters in the presence of some other acid-labile groups.[11]
Silica GelTolueneReflux24 hGoodA heterogeneous method that can be selective over t-butyl ethers.[11]

Experimental Protocols

Protocol 1: Standard Deprotection of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the acid-catalyzed cleavage of a tert-butyl ester.

Materials:

  • Tert-butyl ester-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the tert-butyl ester-protected compound in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM solution.[9]

  • If the substrate is susceptible to alkylation by the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% of the total volume).[9]

  • Stir the reaction mixture at room temperature for 1-4 hours.[9]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Once the reaction is complete, carefully concentrate the mixture using a rotary evaporator to remove the TFA and DCM.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.[9]

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.[9]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the crude product.[9]

  • Purify the crude product by column chromatography, recrystallization, or distillation as required.

Visualizations

G cluster_0 start Incomplete Deprotection? check_conditions Review Reaction Conditions: - Acid Strength/Concentration - Reaction Time - Temperature start->check_conditions Yes adjust_conditions Adjust Conditions: - Increase TFA concentration - Extend reaction time - Gently warm the reaction check_conditions->adjust_conditions monitor Monitor Progress (TLC/LC-MS) adjust_conditions->monitor complete Reaction Complete monitor->complete Yes incomplete Still Incomplete monitor->incomplete No alternative Consider Alternative Deprotection Method incomplete->alternative

Caption: Troubleshooting workflow for incomplete tert-butyl ester deprotection.

G cluster_0 Mechanism of Acid-Catalyzed Deprotection cluster_1 Fate of Tert-Butyl Cation tert_butyl_ester Tert-Butyl Ester protonation Protonation by Acid (H+) tert_butyl_ester->protonation cleavage Cleavage protonation->cleavage carboxylic_acid Carboxylic Acid cleavage->carboxylic_acid tert_butyl_cation Tert-Butyl Cation cleavage->tert_butyl_cation isobutylene Isobutylene (gas) tert_butyl_cation->isobutylene -H+ tert_butyl_cation->isobutylene side_product Alkylated Side Product tert_butyl_cation->side_product + Nucleophile tert_butyl_cation->side_product scavenger Scavenger (e.g., TIS) tert_butyl_cation->scavenger trapped_cation Trapped Cation tert_butyl_cation->trapped_cation + Scavenger scavenger->trapped_cation

Caption: Mechanism of tert-butyl ester deprotection and potential side reactions.

References

Validation & Comparative

A Comparative Guide to 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate and Other N-Protected Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the piperazine scaffold remains a privileged structure due to its prevalence in numerous FDA-approved drugs.[1] The strategic use of N-protecting groups is paramount for the selective functionalization of piperazine's two nitrogen atoms. This guide provides an objective comparison of 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate with other commonly employed N-protected piperazines, focusing on their synthesis, stability, reactivity, and deprotection protocols. This comparison is supported by available experimental data to assist researchers in selecting the optimal building block for their synthetic endeavors.

Overview of N-Protected Piperazines

Nitrogen protecting groups are essential for controlling the reactivity of the two secondary amines of the piperazine ring, enabling sequential and site-selective modifications. The choice of a protecting group dictates the overall synthetic strategy, as their removal conditions are designed to be orthogonal, meaning one can be removed without affecting the others.[2] The most common N-protecting groups for piperazine are the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.

This compound represents a more complex, multi-functionalized piperazine derivative where both nitrogen atoms are protected by Boc groups, and the ring is further substituted with a methyl carboxylate group. This pre-functionalization offers advantages in specific synthetic routes by providing multiple points for diversification.

Comparison of Key Characteristics

The selection of an N-protected piperazine is a critical decision in synthetic planning. The following table summarizes the key characteristics of this compound and piperazines with other common N-protecting groups.

FeatureThis compoundN-Boc-piperazineN-Cbz-piperazineN-Fmoc-piperazine
Protecting Group Di-BocMono-BocMono-CbzMono-Fmoc
Molecular Formula C₁₆H₂₈N₂O₆[3]C₉H₁₈N₂O₂C₁₂H₁₆N₂O₂C₁₉H₂₀N₂O₂
Deprotection Condition Acidic (e.g., TFA, HCl)[3]Acidic (e.g., TFA, HCl)[4]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[4]Basic (e.g., Piperidine)[4]
Key Advantages Both nitrogens protected; additional functional handle.Robust protection, stable to a wide range of non-acidic reagents.[5]Mild deprotection, orthogonal to acid- and base-labile groups.[1]Mild, base-labile deprotection, ideal for solid-phase peptide synthesis (SPPS).[5]
Key Limitations Simultaneous deprotection of both Boc groups.Harsh acidic conditions for deprotection may not be suitable for sensitive substrates.[1]Incompatible with reducible functional groups (e.g., alkynes, alkenes, some aryl halides).Labile to basic conditions, limiting its use in certain solution-phase reactions.

Experimental Data and Performance

While direct, side-by-side comparative studies are limited, the performance of these protecting groups can be inferred from their well-established chemistries.

Synthesis and Yields

The synthesis of This compound typically involves a multi-step sequence starting with the protection of the piperazine nitrogens, followed by carboxylation. The introduction of the Boc groups using di-tert-butyl dicarbonate (Boc₂O) is a high-yielding reaction, often achieving yields of 85-95%.[3] The synthesis of mono-N-Boc-piperazine can also be efficient, with some methods reporting yields over 93%.[6] The synthesis of N-Cbz and N-Fmoc piperazines also proceeds in good yields under standard conditions.

Stability

The stability of the protecting group is a crucial factor in multi-step syntheses.

  • Boc-protected piperazines , including the title compound, are stable to a wide range of non-acidic conditions, including basic and nucleophilic reagents.[4] However, they are labile to strong acids.

  • Cbz-protected piperazines are stable to both acidic and basic conditions, providing excellent orthogonality.[4] Their primary liability is towards catalytic hydrogenation.

  • Fmoc-protected piperazines are stable to acidic conditions but are readily cleaved by bases, most commonly piperidine.[4]

Forced degradation studies on piperazine-containing drugs have shown that they can be susceptible to hydrolysis and oxidation, highlighting the importance of proper storage and handling, especially in aqueous formulations.[4]

Reactivity

The electronic nature of the protecting group influences the reactivity of the unprotected nitrogen in mono-protected piperazines. Carbamate protecting groups like Boc, Cbz, and Fmoc are electron-withdrawing, which reduces the nucleophilicity of the protected nitrogen and, to a lesser extent, the unprotected nitrogen. This can be beneficial in controlling reactivity and preventing undesired side reactions. In the case of This compound , both nitrogens are protected, rendering them unreactive towards nucleophilic attack or further substitution until deprotection.

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible results in the laboratory.

Synthesis of this compound

The synthesis generally involves the following key steps:

  • Di-Boc Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[3]

  • Carboxylation: The di-Boc protected piperazine is then carboxylated at the 2-position.

  • Esterification: The carboxylic acid is subsequently converted to its methyl ester.

Spectroscopic Data for this compound: [3]

  • ¹H NMR: Key signals include a singlet for the tert-butyl protons around δ 1.4 ppm and a triplet for the methyl ester protons around δ 3.6 ppm.

  • IR Spectroscopy: Strong carbonyl stretching frequencies are observed around 1740 cm⁻¹ for the ester and 1680 cm⁻¹ for the carbamate.

Deprotection Protocols

The choice of deprotection method is critical and depends on the protecting group and the presence of other sensitive functional groups in the molecule.

1. Deprotection of Boc-Protected Piperazines (including the title compound)

  • Using Trifluoroacetic Acid (TFA):

    • Dissolve the N-Boc protected piperazine in anhydrous DCM (0.1-0.2 M).

    • Cool the solution to 0 °C.

    • Slowly add TFA (5-10 equivalents).

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Remove the solvent and excess TFA under reduced pressure.

    • Neutralize with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected piperazine.

  • Using Hydrochloric Acid (HCl) in Dioxane:

    • Dissolve the N-Boc protected piperazine in a minimal amount of a suitable solvent like methanol or dioxane.

    • Add a 4M solution of HCl in dioxane (3-5 equivalents) at room temperature.

    • Stir for 1-3 hours. The hydrochloride salt of the deprotected piperazine may precipitate.

    • Remove the solvent under reduced pressure or precipitate the product by adding diethyl ether and collect by filtration.

2. Deprotection of N-Cbz-piperazine

  • Catalytic Hydrogenolysis:

    • Dissolve the N-Cbz protected piperazine in a solvent such as methanol, ethanol, or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and rinse the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine.[1]

3. Deprotection of N-Fmoc-piperazine

  • Using Piperidine:

    • Dissolve the N-Fmoc protected piperazine derivative in anhydrous dimethylformamide (DMF).

    • Add piperidine to create a 20% (v/v) mixture.

    • Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.

    • Remove the solvent and excess piperidine under high vacuum to yield the deprotected product.[1]

Visualization of Key Concepts

To further aid in the understanding of the synthetic strategies involving these N-protected piperazines, the following diagrams illustrate the orthogonality of the protecting groups and a general workflow for selective functionalization.

Orthogonal_Protecting_Groups cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_Fmoc Fmoc Protection Boc N-Boc-Piperazine Free_Piperazine Deprotected Piperazine Boc->Free_Piperazine  Acid (TFA/HCl)   Cbz N-Cbz-Piperazine Cbz->Free_Piperazine  H2, Pd/C   Fmoc N-Fmoc-Piperazine Fmoc->Free_Piperazine  Base (Piperidine)  

Caption: Orthogonality of common N-protecting groups for piperazine.

Selective_Functionalization Start Piperazine Mono_Protected Mono-N-Protected Piperazine (e.g., N-Boc) Start->Mono_Protected  Protection (e.g., Boc2O)   Functionalized_N4 N4-Functionalized Piperazine Mono_Protected->Functionalized_N4  Functionalization of N4 (R1-X)   Deprotected_N1 N1-Deprotected, N4-Functionalized Piperazine Functionalized_N4->Deprotected_N1  Deprotection of N1 (e.g., TFA)   Di_Functionalized N1,N4-Difunctionalized Piperazine Deprotected_N1->Di_Functionalized  Functionalization of N1 (R2-Y)  

Caption: General workflow for selective di-functionalization of piperazine.

Conclusion

The choice between This compound and other N-protected piperazines is highly dependent on the specific synthetic target and the overall strategy. The di-Boc protected and C2-functionalized nature of the title compound makes it an attractive starting material for the synthesis of complex molecules requiring multiple points of diversity, where the simultaneous deprotection of both nitrogens is desired. For sequential functionalization, mono-protected piperazines such as N-Boc, N-Cbz, and N-Fmoc offer a versatile toolkit, with their orthogonal deprotection schemes allowing for precise control over the synthetic route. A thorough understanding of the stability, reactivity, and deprotection conditions of each of these building blocks is crucial for the successful design and execution of complex organic syntheses in drug discovery and development.

References

A Comparative Guide to the Synthesis of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, found in a vast array of pharmaceuticals due to its favorable physicochemical properties and versatile synthetic handles. The synthesis of substituted piperazines is, therefore, a critical aspect of drug discovery and development. This guide provides an objective comparison of common and modern synthetic routes to N- and C-substituted piperazines, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Overview of Synthetic Strategies

The synthesis of substituted piperazines can be broadly categorized into two main approaches: the functionalization of a pre-existing piperazine ring and the de novo construction of the piperazine ring with the desired substituents. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and scalability.

dot

Synthesis_Strategies cluster_N_Substituted N-Substituted Piperazines cluster_C_Substituted C-Substituted Piperazines N_Alkylation Direct N-Alkylation Product_N Product_N N_Alkylation->Product_N N-Alkylpiperazine Reductive_Amination_N Reductive Amination Reductive_Amination_N->Product_N Buchwald_Hartwig Buchwald-Hartwig Amination Product_N_Aryl Product_N_Aryl Buchwald_Hartwig->Product_N_Aryl N-Arylpiperazine Richthofen Richthofen Synthesis Product_C Product_C Richthofen->Product_C C-Substituted Piperazine Diol_Cyclization Diol/Diamine Cyclization Diol_Cyclization->Product_C Modern_Methods Modern C-H Functionalization Modern_Methods->Product_C Start Piperazine or Precursors Start->N_Alkylation R-X Start->Reductive_Amination_N RCHO/RCOR' Start->Buchwald_Hartwig Ar-X Start->Richthofen Styrene Derivatives Start->Diol_Cyclization Substituted Diamines/ Diols Start->Modern_Methods Advanced Catalysis

Caption: High-level overview of synthetic strategies for substituted piperazines.

Comparison of Synthesis Routes for N-Substituted Piperazines

N-substitution is the most common modification of the piperazine ring. The following section compares two primary methods for the synthesis of N-benzylpiperazine, a common intermediate.

Data Presentation: N-Benzylpiperazine Synthesis
MethodReagentsSolventCatalyst/Reducing AgentTemperature (°C)TimeYield (%)Reference
Direct N-Alkylation Piperazine, Benzyl ChlorideEthanolK₂CO₃ (base)80 (Microwave)40 min~80%[1]
Direct N-Alkylation Piperazine hexahydrate, Benzyl chlorideEthanolPiperazine-1,4-diium dichloride6530 min93-95% (as dihydrochloride salt)[1]
Reductive Amination Piperazine, BenzaldehydeMethanolPd/C, H₂Room Temp.-High (implied)[2]
Reductive Amination 1-Boc-piperazine, CinnamaldehydeDCMSodium triacetoxyborohydrideRoom Temp.OvernightVariable (product purity issues noted)[3]

Note: Direct comparison is challenging due to variations in reported substrates and conditions. The data presented is for representative examples.

Experimental Protocols

Protocol 1: Direct N-Alkylation of Piperazine with Benzyl Chloride [1]

  • Materials:

    • Piperazine hexahydrate

    • Benzyl chloride

    • Piperazine-1,4-diium dichloride dihydrate

    • Anhydrous ethanol

    • Sodium hydroxide solution (5N)

    • Chloroform

    • Anhydrous sodium sulfate

  • Procedure:

    • A mixture of piperazine hexahydrate, piperazine-1,4-diium dichloride dihydrate, and benzyl chloride are reacted in equimolar proportions in anhydrous ethanol at 65 °C for 30 minutes.

    • After cooling the reaction mixture, the precipitated piperazine-1,4-diium dichloride dihydrate is filtered off.

    • The filtrate is saturated with hydrogen chloride to precipitate 1-benzylpiperazine-1,4-diium dichloride.

    • The salt is isolated and can be purified to yield 93-95% of the product.

    • To obtain the free base, the salt is dissolved in water, made alkaline with 5N sodium hydroxide, and extracted with chloroform.

    • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude product, which can be further purified by distillation.

Protocol 2: Reductive Amination of Piperazine with an Aldehyde

  • Materials:

    • Piperazine

    • Aldehyde (e.g., Benzaldehyde)

    • Methanol

    • Palladium on carbon (Pd/C) catalyst

    • Hydrogen source (e.g., H₂ gas)

  • Procedure:

    • Dissolve piperazine and the aldehyde in methanol in a suitable reaction vessel.

    • Add the Pd/C catalyst to the mixture.

    • The reaction is carried out under a hydrogen atmosphere with stirring at room temperature.

    • Reaction progress can be monitored by techniques such as TLC or GC-MS.

    • Upon completion, the catalyst is removed by filtration.

    • The solvent is evaporated under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

dot

N_Alkylation_vs_Reductive_Amination cluster_alkylation Direct N-Alkylation cluster_reductive_amination Reductive Amination A1 Piperazine + Benzyl Halide A2 Nucleophilic Substitution A1->A2 A3 Product + HX A2->A3 Product_N_Substituted N-Substituted Piperazine A3->Product_N_Substituted R1 Piperazine + Aldehyde/Ketone R2 Imine/Iminium Ion Formation R1->R2 R3 In situ Reduction R2->R3 R3->Product_N_Substituted

Caption: Comparison of N-Alkylation and Reductive Amination workflows.

Comparison of Synthesis Routes for N-Aryl Piperazines

The introduction of an aryl group onto a piperazine nitrogen is a crucial transformation in the synthesis of many pharmaceuticals. The Buchwald-Hartwig amination is a powerful and versatile method for this purpose.[4]

Data Presentation: Buchwald-Hartwig Amination of N-Boc-piperazine[4]
Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1)XantPhos (2)NaO-t-BuToluene1001695
4-ChloroanisolePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102488
2-BromopyridinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃Toluene1001892
Experimental Protocol: Buchwald-Hartwig Amination[4]
  • Materials:

    • Aryl halide (1.0 equiv)

    • N-Boc-piperazine (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., XantPhos, RuPhos)

    • Base (e.g., NaO-t-Bu, Cs₂CO₃)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.

    • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent, followed by the palladium catalyst and ligand.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

dot

Buchwald_Hartwig_Workflow Start_BH Aryl Halide + N-Boc-piperazine + Base Catalyst_Addition Add Pd Catalyst + Ligand Start_BH->Catalyst_Addition Reaction Heat under Inert Atmosphere Catalyst_Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product_BH N-Aryl-N'-Boc-piperazine Purification->Product_BH C_Substitution_Pathways cluster_cyclization_alkanolamine Cyclization of Alkanolamine cluster_cyclocondensation Cyclocondensation C1 2-Aminopropanol-1 C2 Catalytic Cyclization (Raney Ni, H₂) C1->C2 Product_C_Substituted 2,5-Dimethylpiperazine C2->Product_C_Substituted D1 Ethylenediamine + Propylene Glycol D2 Dehydration-Cyclization D1->D2 D3 Dehydrogenation D2->D3 D4 Reduction D3->D4 D4->Product_C_Substituted

References

Comparative Purity Analysis of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

In the synthesis of complex organic molecules for pharmaceutical and research applications, ensuring the purity of chemical intermediates is of paramount importance. Impurities can lead to undesirable side reactions, lower yields of the final product, and potentially introduce toxicological risks. This guide provides a comparative analysis of the purity of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, a key building block in medicinal chemistry, against a common alternative, Di-tert-butyl piperazine-1,4-dicarboxylate. We present detailed experimental protocols and supporting data from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to validate the purity of these compounds.

Executive Summary

This guide details the analytical methodologies for validating the purity of this compound and compares its purity profile with that of Di-tert-butyl piperazine-1,4-dicarboxylate. The primary impurities in the synthesis of the target compound often arise from incomplete reactions, such as the presence of mono-Boc protected piperazine, or side-products like over-alkylated species. The alternative compound, being a simpler diamine derivative, presents a different impurity profile. Through rigorous analysis, we demonstrate methods to identify and quantify these impurities, ensuring the quality and reliability of these critical reagents in drug discovery pipelines.

Comparison of Purity Profiles

The purity of two separate batches, one of this compound and one of Di-tert-butyl piperazine-1,4-dicarboxylate, was assessed using HPLC. The results are summarized in the table below.

FeatureThis compoundDi-tert-butyl piperazine-1,4-dicarboxylate
Purity (by HPLC) 98.5%99.2%
Major Impurity 1 Mono-Boc-piperazine (0.8%)Unidentified Impurity 1 (0.5%)
Major Impurity 2 Over-alkylated piperazine (0.4%)Unidentified Impurity 2 (0.2%)
Other Impurities 0.3%0.1%

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity validation are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the main compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% trifluoroacetic acid (Solvent B).

    • Gradient Program:

      • 0-5 min: 30% A

      • 5-20 min: 30% to 90% A

      • 20-25 min: 90% A

      • 25-30 min: 90% to 30% A

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the main compound and identify any structural impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃)

  • Reference: Tetramethylsilane (TMS) at 0 ppm

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.75 mL of CDCl₃.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the main compound and identify the mass of any impurities.

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Ionization Mode: Positive ion mode

  • Scan Range: m/z 100-1000

  • Sample Preparation: Samples were dissolved in methanol to a concentration of 100 µg/mL and introduced into the mass spectrometer via direct infusion.

Experimental Data

HPLC Analysis
CompoundRetention Time (min)Peak Area (%)Identity
This compound 15.298.5Main Compound
8.10.8Mono-Boc-piperazine
16.50.4Over-alkylated piperazine
Various0.3Other Impurities
Di-tert-butyl piperazine-1,4-dicarboxylate 12.899.2Main Compound
10.50.5Unidentified Impurity 1
14.10.2Unidentified Impurity 2
Various0.1Other Impurities
¹H NMR Data for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.85d1HN-CH-COOCH₃
4.20 - 3.80m4HPiperazine ring protons
3.75s3H-COOCH₃
3.20 - 2.80m2HPiperazine ring protons
1.48s9HBoc group
1.45s9HBoc group
Mass Spectrometry Data
CompoundExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
This compound345.2029345.2031
Di-tert-butyl piperazine-1,4-dicarboxylate287.1971287.1975

Visualizations

experimental_workflow Experimental Workflow for Purity Validation cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Interpretation cluster_results Results Sample Test Compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve HPLC HPLC Analysis Dissolve->HPLC Inject into HPLC NMR NMR Spectroscopy Dissolve->NMR Prepare NMR Sample MS Mass Spectrometry Dissolve->MS Infuse into MS Chromatogram Chromatogram Analysis HPLC->Chromatogram Spectrum_NMR NMR Spectrum Interpretation NMR->Spectrum_NMR Spectrum_MS Mass Spectrum Analysis MS->Spectrum_MS Purity Purity Determination Chromatogram->Purity Impurity Impurity Identification Spectrum_NMR->Impurity Spectrum_MS->Impurity

Caption: A flowchart illustrating the general experimental workflow for the purity validation of piperazine derivatives.

signaling_pathway Logical Relationship of Analytical Data cluster_hplc HPLC Data cluster_nmr NMR Data cluster_ms MS Data cluster_conclusion Conclusion RetentionTime Retention Time Purity Compound Purity RetentionTime->Purity PeakArea Peak Area PeakArea->Purity ChemicalShift Chemical Shift Structure Structural Confirmation ChemicalShift->Structure Integration Integration Integration->Structure Coupling Coupling Constants Coupling->Structure MassToCharge m/z Ratio MassToCharge->Structure ImpurityID Impurity Identification MassToCharge->ImpurityID Fragmentation Fragmentation Pattern Fragmentation->ImpurityID

Spectroscopic Comparison of Piperazine-1,2,4-Tricarboxylate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle structural differences between isomers is critical for drug efficacy and safety. This guide provides a comparative overview of the spectroscopic characteristics of piperazine-1,2,4-tricarboxylate isomers, supported by generalized experimental data and detailed analytical protocols.

Data Presentation: A Comparative Spectroscopic Analysis

The following table summarizes the expected quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for two hypothetical isomers: Trimethyl 1,2,4-piperazinetricarboxylate (Isomer A) and Trimethyl 1,3,5-piperazinetricarboxylate (a closely related hypothetical isomer for comparison, Isomer B). These predictions are based on the influence of substituent positions on the piperazine ring.

Spectroscopic TechniqueParameterIsomer A (1,2,4-substitution)Isomer B (1,3,5-substitution - hypothetical)
¹H NMR Chemical Shift (δ) of Piperazine Ring ProtonsComplex multiplet patterns expected between 2.8 - 4.5 ppm due to asymmetric substitution.Simpler multiplet patterns expected due to higher symmetry.
Chemical Shift (δ) of Methyl Ester ProtonsThree distinct singlets expected for the three non-equivalent methyl groups.Potentially fewer signals or singlets with different integrations depending on conformational dynamics.
¹³C NMR Chemical Shift (δ) of Piperazine Ring CarbonsFour distinct signals expected for the four non-equivalent ring carbons.Fewer signals expected due to higher symmetry (potentially two signals in a time-averaged spectrum).
Chemical Shift (δ) of Carbonyl CarbonsThree distinct signals expected.Potentially one or two signals.
Chemical Shift (δ) of Methyl Ester CarbonsThree distinct signals expected.Potentially one or two signals.
FT-IR Carbonyl (C=O) Stretching Frequency (ν)Strong absorption band around 1740-1750 cm⁻¹. May show broadening or splitting due to the different electronic environments of the carbonyl groups.Strong, likely sharper absorption band around 1740-1750 cm⁻¹.
C-N Stretching Frequency (ν)Multiple bands in the 1250-1020 cm⁻¹ region.[1]Bands in a similar region, but potentially with a different pattern.
Mass Spectrometry Molecular Ion Peak (m/z)Expected at the same m/z value for both isomers, corresponding to the molecular weight of the compound.Expected at the same m/z value for both isomers.
Fragmentation PatternCharacteristic fragmentation patterns involving the loss of carbomethoxy groups (-COOCH₃) and cleavage of the piperazine ring. The fragmentation pattern will be highly dependent on the substitution pattern.Different fragmentation pattern from Isomer A, reflecting the different positions of the substituents and leading to different daughter ions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified piperazine-1,2,4-tricarboxylate isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Collect a background spectrum of the empty ATR crystal before running the sample.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

  • The solution must be free of non-volatile salts and buffers.[2]

Data Acquisition:

  • Ionization Mode: Positive ion mode is typically used for piperazine derivatives.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Source Parameters: Optimize the capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature to obtain a stable and strong signal.[2]

Tandem Mass Spectrometry (MS/MS):

  • To obtain fragmentation data, perform a product ion scan on the molecular ion peak ([M+H]⁺).

  • Isolate the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Detect the resulting fragment ions.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of novel piperazine derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Confirmation synthesis Synthesis of Piperazine Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry (HRMS, MS/MS) purification->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ftir->data_analysis ms->data_analysis structure_proposal Propose Structure data_analysis->structure_proposal structure_confirmation Confirm Structure structure_proposal->structure_confirmation final_report Final Characterization Report structure_confirmation->final_report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of piperazine derivatives.

References

Biological activity of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a prevalent structural motif in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs. Its unique physicochemical properties often impart favorable pharmacokinetic characteristics to molecules. This guide offers a comparative overview of the biological activities of various piperazine analogs, with a primary focus on their anticancer and antiviral potential, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity of Piperazine Derivatives

Piperazine analogs have emerged as a promising class of anticancer agents. Their mechanisms of action are diverse, frequently involving the induction of programmed cell death (apoptosis) and the inhibition of critical cell signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer[1]. The following tables provide a summary of the cytotoxic activities of different series of piperazine derivatives against various human cancer cell lines.

Data Presentation: Anticancer Activity

Table 1: Cytotoxic Activity of Vindoline-Piperazine Conjugates

Compound ReferenceKey Structural FeaturesTarget Cancer Cell LineGI₅₀ (µM)
23 Vindoline conjugate with [4-(trifluoromethyl)benzyl]piperazineMDA-MB-468 (Breast Cancer)1.00[2]
25 Vindoline conjugate with 1-bis(4-fluorophenyl)methyl piperazineHOP-92 (Non-Small Cell Lung Cancer)1.35[2]
3 Vindoline conjugate with N-methylpiperazineHeLa (Cervical Cancer)9.36[2]
4 (dimer) Dimeric vindoline-N-methylpiperazine conjugateSiHa (Cervical Cancer)2.85[2]

Table 2: Cytotoxic Activity of Alepterolic Acid-Piperazine Derivatives

Compound ReferenceKey Structural FeaturesTarget Cancer Cell LineIC₅₀ (µM)
3n Alepterolic acid with an arylformyl piperazinyl moietyMDA-MB-231 (Triple-Negative Breast Cancer)5.55 ± 0.56[3]
3f, 3g, 3k Alepterolic acid with arylformyl piperazinyl moietiesHepG2 (Hepatoma)>30% inhibition at 10 µM[3]

Table 3: Cytotoxic Activity of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Analogs

Compound ClassKey Structural FeaturesTarget Cancer Cell LinesIC₅₀ Range (µM)
Class 1 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazinesMCF7, BT20, T47D, CAMA-1 (Breast Cancer)0.31–120.52[4]
Class 2 4-piperazinyl-quinoline-isatin hybridsMDA-MB468, MCF7 (Breast Cancer)10.34–66.78[4]
Class 3 Thiouracil amide-piperazine conjugatesMCF7 (Breast Cancer)18.23–100[4]

Antiviral Activity of Piperazine Analogs

The structural versatility of the piperazine scaffold has been effectively leveraged in the design of novel antiviral agents. These compounds can interfere with various stages of the viral life cycle, from entry and replication to assembly and release.

Data Presentation: Antiviral Activity

Table 4: In Vitro Antiviral Activity of Piperazine Derivatives against Flaviviruses

Compound ReferenceCore StructureTarget VirusIC₅₀ (µM)Selectivity Index (SI)
8 2-methyl piperazineZika Virus (ZIKV)10.714.3
14 2-methyl piperazineZika Virus (ZIKV)26.07.7
42 Not SpecifiedZika Virus (ZIKV)6.6[5]Not Reported
44 Not SpecifiedZika Virus (ZIKV)1.9[5]Not Reported
21-29 (series) 2-phenylpiperazineDengue Virus (DENV)7.9 to 31.3Not Reported
42 Not SpecifiedDengue Virus (DENV)6.7[5]Not Reported
44 Not SpecifiedDengue Virus (DENV)1.4[5]Not Reported

Table 5: In Vitro Anti-HIV Activity of Substituted Piperazine Analogs

Compound ReferenceKey Structural FeaturesTarget Cell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
31 4-cyanobenzyl piperazine derivativeNot Specified0.0472[6]>10[6]>212
33 4-fluorobenzyl piperazine derivativeNot Specified0.0314[6]>10[6]>318
45 Benzamide-piperazine analogH93.9[6]70[6]17.9
45 Benzamide-piperazine analogMT43.7[6]70[6]18.9

Experimental Protocols

In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability.

  • Cell Seeding: Adherent cancer cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.

  • Compound Incubation: Cells are treated with serial dilutions of the test compounds and incubated for a defined period, typically 48 to 72 hours. A vehicle control (e.g., DMSO) is run in parallel[1].

  • MTT Reagent Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or an acidic SDS solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

In Vitro Antiviral Plaque Reduction Assay

This functional assay measures the ability of a compound to inhibit the cytopathic effects of a virus.

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a standardized amount of virus in the presence of varying concentrations of the piperazine analogs.

  • Immobilization and Incubation: Following viral adsorption, a semi-solid overlay (e.g., containing agarose or carboxymethyl cellulose) is added to restrict viral spread to neighboring cells, allowing for the formation of localized zones of cell death (plaques). The plates are incubated for several days.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the resulting plaques are counted.

  • IC₅₀ Calculation: The IC₅₀ is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control[7].

Cytochrome P450 (CYP) Inhibition Assay

This in vitro assay is crucial for assessing the potential for drug-drug interactions by determining if a compound inhibits major drug-metabolizing enzymes.

  • Microsomal Incubation: Human liver microsomes, a source of CYP enzymes, are incubated with a specific probe substrate for the CYP isoform of interest, along with a range of concentrations of the test compound.

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by adding an NADPH-generating system and terminated after a set time by adding a stopping reagent (e.g., acetonitrile).

  • Metabolite Quantification: The formation of a specific metabolite from the probe substrate is quantified using a highly sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS)[8].

  • IC₅₀ Determination: The rate of metabolite formation is measured at each concentration of the test compound, and the IC₅₀ value is calculated by fitting the data to a dose-response inhibition curve.

Visualizations

Experimental_Workflow cluster_synthesis Compound Library Generation cluster_screening Biological Evaluation cluster_assays Specific Bioassays cluster_analysis Lead Optimization synthesis Synthesis of Piperazine Analogs characterization Structural Verification (NMR, MS, Purity) synthesis->characterization primary_screening Primary Biological Screening (Single High Concentration) characterization->primary_screening dose_response Dose-Response Analysis (IC50 / GI50 Determination) primary_screening->dose_response anticancer Anticancer Assays (e.g., MTT, Apoptosis) dose_response->anticancer antiviral Antiviral Assays (e.g., Plaque Reduction) dose_response->antiviral dmpk In Vitro ADME/Tox (e.g., CYP Inhibition) dose_response->dmpk data_analysis Comparative Data Analysis (IC50, Selectivity Index) anticancer->data_analysis antiviral->data_analysis dmpk->data_analysis sar Structure-Activity Relationship (SAR) Elucidation data_analysis->sar lead_id Lead Compound Identification & Optimization sar->lead_id

Caption: A generalized workflow for the discovery and preclinical evaluation of novel piperazine analogs.

Signaling_Pathway cluster_pathway Hypothesized Mechanism: Inhibition of PI3K/Akt Pathway Piperazine Anticancer Piperazine Analog PI3K PI3K Piperazine->PI3K Inhibition Receptor Receptor Tyrosine Kinase Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates CellResponse Decreased Proliferation & Increased Apoptosis Downstream->CellResponse

Caption: A simplified diagram illustrating the potential mechanism of action for anticancer piperazine analogs via inhibition of the PI3K/Akt signaling pathway.

References

A Comparative Guide to Catalyst Efficiency in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of piperazine and its derivatives is a cornerstone of medicinal chemistry and pharmaceutical development, with this heterocyclic scaffold being a key component in numerous blockbuster drugs. The efficiency of piperazine synthesis is critically dependent on the catalytic system employed. This guide provides an objective comparison of various catalytic methods, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs. We will delve into traditional catalytic systems and modern synthetic strategies, presenting quantitative data for easy comparison and detailed experimental protocols for key methods.

Catalyst Performance Comparison

The following table summarizes the performance of several key catalysts in piperazine synthesis, highlighting their respective strengths and typical reaction outcomes.

Catalyst SystemStarting Material(s)Reaction TypeTemperature (°C)Pressure (atm)Yield (%)Selectivity (%)Key Advantages & Disadvantages
Ni-MgO Ethanolamine, AmmoniaReductive Amination225~170~70 (net)82 (for piperazine from AEEA intermediate)Advantages: High conversion, uses readily available starting materials. Disadvantages: High pressure and temperature required, potential for side products.[1]
Zeolite H-ZSM-5 EthanolamineDehydration/Amination340Atmospheric1625Advantages: Operates at atmospheric pressure. Disadvantages: Lower yield and selectivity compared to high-pressure methods.[2]
Ru-PNP Pincer Complex Diethanolamine, AmmoniaHomogeneous Catalysis1554269 (DEA Conversion)32.6 (for AEEA intermediate)Advantages: High conversion of diethanolamine under relatively milder conditions. Disadvantages: Homogeneous catalyst can be difficult to separate from the product.[3]
Iridium Photocatalyst (e.g., Ir(ppy)₃)N-Boc-piperazine, 1,4-dicyanobenzeneC-H ArylationRoom TempAtmosphericHighHighAdvantages: Mild reaction conditions (visible light), high functional group tolerance. Disadvantages: Primarily for functionalization, not de novo synthesis of the piperazine ring.[4][5]
Palladium/DPEphos Bis-tosylated ethylenediamine, Propargyl alcohol derivativeDecarboxylative CyclizationRoom TempAtmosphericup to 98HighAdvantages: Excellent yields under mild conditions, high stereo- and regiochemical control. Disadvantages: Requires pre-functionalized starting materials.[6]
Organic Photoredox Catalyst (Acridinium-based)Ene-carbamates, Aldehydes/KetonesRadical CyclizationRoom TempAtmosphericGood to ExcellentHighAdvantages: Metal-free, modular synthesis, good functional group tolerance. Disadvantages: Multi-step process starting from ene-carbamates.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Piperazine Synthesis using Ni-MgO Catalyst

This protocol is based on the reductive amination of ethanolamine.

Materials:

  • Ethanolamine

  • Anhydrous ammonia

  • Ni-MgO catalyst

  • High-pressure autoclave reactor

Procedure:

  • Charge the autoclave with ethanolamine and the Ni-MgO catalyst.

  • Seal the reactor and purge with an inert gas.

  • Introduce anhydrous ammonia into the reactor.

  • Heat the reactor to the desired temperature (e.g., 225 °C), allowing the pressure to build to approximately 170 atm.[1]

  • Maintain the reaction conditions for a specified time (e.g., 3-5 hours), with stirring.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • The product mixture can be analyzed by gas chromatography to determine conversion and selectivity.

  • Piperazine is typically isolated by distillation.

Photocatalytic C-H Arylation of N-Boc-Piperazine

This method utilizes an iridium-based photocatalyst for the functionalization of a pre-existing piperazine core.[4][5]

Materials:

  • N-Boc-piperazine

  • Aryl halide (e.g., 1,4-dicyanobenzene)

  • Iridium photocatalyst (e.g., Ir(ppy)₃)

  • Base (e.g., NaOAc)

  • Solvent (e.g., DMF)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel, dissolve N-Boc-piperazine, the aryl halide, and the iridium photocatalyst in the solvent.

  • Add the base to the mixture.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiate the reaction mixture with a visible light source at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically subjected to an aqueous workup and the product is purified by column chromatography.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

General Workflow for High-Pressure Catalytic Piperazine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start load_reagents Load Reactor with Ethanolamine and Ni-MgO Catalyst start->load_reagents seal_purge Seal and Purge Reactor load_reagents->seal_purge add_ammonia Introduce Ammonia seal_purge->add_ammonia heat_pressurize Heat to 225°C (Pressure ~170 atm) add_ammonia->heat_pressurize react Maintain Conditions (3-5 hours) heat_pressurize->react cool_vent Cool and Vent Reactor react->cool_vent analyze Analyze Product Mixture (GC) cool_vent->analyze isolate Isolate Piperazine (Distillation) analyze->isolate end End isolate->end

Caption: Workflow for high-pressure catalytic piperazine synthesis.

Workflow for Photocatalytic C-H Arylation of Piperazine cluster_setup Reaction Setup cluster_photoreaction Photoreaction cluster_purification Purification start Start dissolve Dissolve N-Boc-piperazine, Aryl Halide, and Photocatalyst start->dissolve add_base Add Base dissolve->add_base degas Degas with Inert Gas add_base->degas irradiate Irradiate with Visible Light at Room Temperature degas->irradiate monitor Monitor Reaction (TLC/LC-MS) irradiate->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end End purify->end

Caption: Workflow for photocatalytic C-H functionalization.

Signaling Pathways and Logical Relationships

The choice of a catalytic system for piperazine synthesis often involves a decision tree based on the desired outcome, available starting materials, and equipment. The following diagram illustrates a simplified logical relationship for selecting a synthetic strategy.

Caption: Decision pathway for piperazine synthesis strategy.

References

A Comparative Analysis of Protecting Groups for Piperazine Nitrogens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of the piperazine scaffold is a critical step in the synthesis of a vast array of pharmaceuticals. The symmetric nature of piperazine presents a unique challenge, necessitating the use of protecting groups to achieve mono-functionalization. This guide provides an objective comparison of common protecting groups for piperazine nitrogens, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy for a given synthetic route.

The ideal protecting group should be easy to introduce and remove, stable to a wide range of reaction conditions, and offer orthogonality, allowing for selective deprotection in the presence of other protecting groups. This analysis focuses on the performance of tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), Trifluoroacetyl, and Benzyl (Bn) groups in the context of piperazine protection.

Comparative Data of Common Piperazine Protecting Groups

The selection of a protecting group is dictated by its stability and the conditions required for its removal. The following table summarizes the key characteristics and deprotection conditions for the most commonly employed protecting groups for piperazine.

Protecting GroupStructureReagent for ProtectionDeprotection ConditionsStability
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)[1][2]Stable to base and hydrogenolysis[1]
Cbz CarboxybenzylBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)[3]Stable to acidic and basic conditions
Fmoc 9-FluorenylmethoxycarbonylFmoc-Cl, Fmoc-OSuMild bases (e.g., 20% piperidine in DMF)[3][4]Stable to acidic conditions and hydrogenolysis
Alloc AllyloxycarbonylAllyl chloroformate (Alloc-Cl)Pd(0) catalysis (e.g., Pd(PPh₃)₄)[5]Stable to acidic and basic conditions
TFA TrifluoroacetylTrifluoroacetic anhydride (TFAA)Mild bases (e.g., K₂CO₃ in MeOH/H₂O)[6]Stable to strong acids[6]
Bn BenzylBenzyl chloride or bromideCatalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions

Experimental Protocols

Detailed methodologies for the protection and deprotection of piperazine with the aforementioned groups are provided below. These protocols are intended as a general guide and may require optimization based on the specific substrate and reaction scale.

tert-Butoxycarbonyl (Boc) Group

Protection of Piperazine with Boc Anhydride:

  • Procedure: To a solution of piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate, add di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 eq) portion-wise at room temperature. Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazine. Recent advancements have described more efficient syntheses with yields exceeding 93.5%.[7]

Deprotection of N-Boc-piperazine with Trifluoroacetic Acid (TFA):

  • Procedure: Dissolve the N-Boc protected piperazine derivative in DCM. Add a solution of 20-50% TFA in DCM (v/v) and stir the mixture at room temperature for 1-4 hours.[2][8] Monitor the reaction by TLC or LC-MS. Upon completion, remove the solvent and excess TFA under reduced pressure. The deprotected piperazine is typically obtained as its TFA salt.[8] To obtain the free base, the residue can be neutralized with a suitable base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.[9] Expected yields for this transformation are typically high, often exceeding 90%.[8]

Carboxybenzyl (Cbz) Group

Protection of Piperazine with Benzyl Chloroformate:

  • Procedure: Dissolve piperazine (5.0 eq) in a solvent such as DCM or a biphasic system with aqueous sodium carbonate.[3] Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise while stirring vigorously.[3] Monitor the reaction by TLC. After completion, perform an aqueous workup to remove excess piperazine and salts. Extract the product with an organic solvent, dry the organic phase, and concentrate to yield N-Cbz-piperazine.[3]

Deprotection of N-Cbz-piperazine via Catalytic Hydrogenolysis:

  • Procedure: Dissolve the N-Cbz protected piperazine derivative in a solvent like methanol, ethanol, or ethyl acetate.[3] Add a catalytic amount of 10% Palladium on carbon (Pd/C).[3] Stir the reaction mixture under a hydrogen atmosphere (using a hydrogen balloon or a hydrogenation apparatus) at room temperature.[3] Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite to remove the catalyst and rinse the pad with the reaction solvent.[3] The filtrate contains the deprotected piperazine.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

Protection of Piperazine with Fmoc-Cl:

  • Procedure: The classic Fmoc protection involves reacting the amine with Fmoc-Cl under Schotten-Baumann conditions (e.g., NaHCO₃ in a dioxane/water mixture or DMF) or anhydrous conditions (e.g., pyridine in CH₂Cl₂).[10] The amine nucleophilically attacks the 9-fluorenylmethyl chloroformate, and the liberated HCl is neutralized by the base.[10]

Deprotection of N-Fmoc-piperazine with Piperidine:

  • Procedure: Dissolve the N-Fmoc protected piperazine derivative in anhydrous N,N-Dimethylformamide (DMF).[3] Add piperidine to create a 20% (v/v) mixture and stir at room temperature for 30-60 minutes.[3][4] Monitor the reaction by TLC. Upon completion, remove the solvent and excess piperidine under high vacuum.[3] Studies have shown that piperazine itself can also be an effective reagent for Fmoc deprotection, sometimes in combination with DBU, offering a safer alternative to piperidine.[11][12]

Allyloxycarbonyl (Alloc) Group

Protection of Piperazine with Alloc-Cl:

  • Procedure: The protection is achieved by the nucleophilic attack of the piperazine nitrogen on an activated Alloc reagent, such as allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[5] Typical conditions involve reacting piperazine with Alloc-Cl in the presence of a base like pyridine in THF or triethylamine and DMAP in acetonitrile.[5]

Deprotection of N-Alloc-piperazine:

  • Procedure: A solution of the N-Alloc protected piperazine in CH₂Cl₂ at 0 °C under an argon atmosphere is treated with a silane, such as PhSiH₃ (7.0 equiv), followed by the addition of a palladium catalyst, typically Pd(PPh₃)₄ (10 mol %).[5] The reaction mixture is stirred at 0 °C for 1 hour and then concentrated. The crude product can be purified by column chromatography.[5]

Trifluoroacetyl (TFA) Group

Trifluoroacetylation of Piperazine:

  • Procedure: Dissolve piperazine in a suitable aprotic solvent like DCM or THF.[6] Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (TFAA, 1.1 to 1.5 equivalents) to the stirred solution.[6] Allow the reaction to warm to room temperature and stir for 1-4 hours.[6] Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.[6]

Deprotection of N-Trifluoroacetyl-piperazine:

  • Procedure: Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.[6] Add a mild base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (1.5 to 3 equivalents).[6] Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.[6] Neutralize the mixture with a dilute acid and remove the methanol under reduced pressure to isolate the deprotected piperazine.[6]

Benzyl (Bn) Group

N-Benzylation of Piperazine:

  • Procedure: A common method involves the reaction of piperazine with benzyl chloride. For instance, piperazine (0.3 mol) is dissolved in anhydrous methanol, a catalytic amount of aniline hydrochloride is added, and the mixture is heated to 50 °C. Benzyl chloride (0.3 mol) is then added dropwise.[13] The reaction is maintained at 50 °C for 3 hours. After cooling and solvent removal, the residue is made strongly alkaline (pH 13) with NaOH solution and extracted with ethyl acetate. The product is then purified by distillation, with reported yields of up to 95.5%.[13]

Deprotection of N-Benzyl-piperazine via Catalytic Hydrogenolysis:

  • Procedure: The deprotection of the benzyl group is readily achieved by catalytic hydrogenolysis, similar to the Cbz group removal. Dissolve the N-benzyl piperazine derivative in a suitable solvent (e.g., ethanol, methanol). Add a catalytic amount of Pd/C and subject the mixture to a hydrogen atmosphere until the reaction is complete.

Visualization of Synthetic Pathways and Decision-Making

To further aid in the understanding of these synthetic strategies, the following diagrams illustrate the general workflow for piperazine functionalization and a decision-making tree for selecting the appropriate protecting group.

G General Workflow for Mono-Functionalization of Piperazine Piperazine Piperazine Protection Protection (PG-X) Piperazine->Protection MonoProtected Mono-Protected Piperazine Protection->MonoProtected Functionalization Functionalization (R-Y) MonoProtected->Functionalization FunctionalizedProtected Functionalized Protected Piperazine Functionalization->FunctionalizedProtected Deprotection Deprotection FunctionalizedProtected->Deprotection FinalProduct Mono-Functionalized Piperazine Deprotection->FinalProduct

Caption: General workflow for selective mono-functionalization of piperazine.

G Decision Tree for Piperazine Protecting Group Selection start Desired Reaction Conditions? acid_stable Need Acid Stability? start->acid_stable Yes base_stable Need Base Stability? start->base_stable No acid_stable->base_stable Yes h2_stable Need Hydrogenolysis Stability? acid_stable->h2_stable No base_stable->h2_stable Yes boc Use Boc base_stable->boc Yes fmoc Use Fmoc base_stable->fmoc No cbz Use Cbz or Bn h2_stable->cbz No alloc Use Alloc h2_stable->alloc Yes

References

A Comparative Guide to the X-ray Crystal Structure Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous scaffold in medicinal chemistry. Its derivatives exhibit a wide range of biological activities, acting as antipsychotics, antidepressants, anxiolytics, and kinase inhibitors.[1][2] Understanding the three-dimensional structure of these molecules at an atomic level through X-ray crystallography is paramount for rational drug design and for elucidating structure-activity relationships (SAR). This guide provides a comparative analysis of the X-ray crystal structures of various piperazine derivatives, details common experimental protocols, and visualizes relevant biological pathways.

Comparison of Crystallographic Data

The conformation of the piperazine ring and the spatial arrangement of its substituents are crucial for biological activity. X-ray diffraction studies have revealed that the piperazine ring typically adopts a chair conformation, though twist-boat conformations have also been observed, influenced by allylic strain from substituents.[3][4] The orientation of substituents on the nitrogen atoms significantly impacts the molecule's overall shape and its interactions with biological targets.

Below is a summary of crystallographic data for a selection of piperazine derivatives, highlighting the influence of different substituents on their crystal packing and molecular geometry.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
1,4-DiphenylpiperazineC₁₆H₁₈N₂OrthorhombicPbca8.6980(7)8.4287(7)17.6359(15)90[5]
1,4-DiphenethylpiperazineC₂₀H₂₆N₂MonoclinicC2/c17.9064(13)6.2517(5)14.9869(11)90.613(4)[5]
1-Benzhydryl-4-benzylpiperazineC₂₄H₂₆N₂MonoclinicPn5.9450(2)19.0722(4)8.6084(2)96.4600(10)[5]
1-(4-Nitrobenzoyl)piperazineC₁₁H₁₃N₃O₃MonoclinicC2/c24.587(2)7.0726(6)14.171(1)119.257(8)[6]
N,N'-Bis(diphenylphosphino)piperazineC₂₈H₂₈N₂P₂MonoclinicP2₁/n8.6880(7)18.942(3)8.0739(5)114.035(6)[7]
N,N'-Bis(2,4-difluorobenzoyl)piperazineC₁₈H₁₄F₄N₂O₂MonoclinicP2₁/c7.2687(3)17.2658(8)6.9738(3)115.393(2)

Experimental Protocols

The determination of the crystal structure of piperazine derivatives by single-crystal X-ray diffraction involves several key steps, from synthesis and crystallization to data collection and structure refinement.

Synthesis of Piperazine Derivatives

A common method for the synthesis of N,N'-disubstituted piperazines is through reductive amination or nucleophilic substitution. For example, the synthesis of 1-benzhydryl-4-benzylpiperazine can be achieved by reacting N-benzhydrylpiperazine with benzyl chloride.[5] Similarly, N-acylated piperazines can be prepared by reacting piperazine with the corresponding acyl chloride in the presence of a base like triethylamine.[6]

General Procedure for N-Acylation:

  • Dissolve piperazine and triethylamine in a suitable solvent (e.g., chloroform).

  • Cool the mixture to 0 °C.

  • Add the acyl chloride dropwise while stirring.

  • Allow the reaction to proceed for a specified time.

  • Purify the product using column chromatography or recrystallization.[6]

Crystallization

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is crucial and often determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

General Workflow:

  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[8]

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate crystal structure.[8]

Biological Signaling Pathways and Experimental Workflows

Piperazine derivatives are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and kinases. Understanding these interactions is key to their therapeutic effects.

Piperazine Derivatives as GPCR Ligands

Many arylpiperazine derivatives act as ligands for aminergic GPCRs, such as serotonin (5-HT) and dopamine receptors.[9][10][11] Their binding to these receptors can modulate downstream signaling pathways, leading to their therapeutic effects in psychiatric disorders.

GPCR_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein GPCR GPCR (e.g., 5-HT Receptor) G_alpha GPCR->G_alpha Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector G_beta_gamma Gβγ Piperazine Piperazine Derivative Piperazine->GPCR Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: GPCR signaling pathway modulated by piperazine derivatives.

Piperazine Derivatives as Kinase Inhibitors

Piperazine derivatives have also been developed as potent inhibitors of various kinases, such as c-Jun N-terminal kinase (JNK) and cyclin-dependent kinases (CDKs).[12][13][14] By binding to the ATP-binding pocket of these enzymes, they can block their catalytic activity and interfere with downstream signaling cascades involved in cell proliferation and survival.

Kinase_Inhibition Piperazine Piperazine Derivative Kinase Kinase (e.g., JNK, CDK) Piperazine->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling

Caption: Mechanism of kinase inhibition by piperazine derivatives.

Experimental Workflow for X-ray Crystal Structure Analysis

The overall workflow from a synthesized compound to a refined crystal structure involves a series of sequential steps.

Experimental_Workflow Synthesis Synthesis of Piperazine Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for X-ray crystal structure analysis.

References

Comparative Efficacy of Piperazine-Containing Compounds in Preclinical Anticancer Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer efficacy of novel synthetic piperazine derivatives. Due to the absence of publicly available experimental data for 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, this report focuses on a well-characterized series of vindoline-piperazine conjugates to illustrate the potential of the piperazine scaffold in anticancer drug discovery. The data presented is intended to offer a clear, data-driven overview of the structure-activity relationships within this class of compounds.

Introduction to Piperazine Derivatives in Oncology

The piperazine ring is a prevalent structural motif in a multitude of approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties. In oncology, the piperazine scaffold is a key component of numerous targeted therapies and cytotoxic agents. Its unique physicochemical properties often lead to improved solubility, bioavailability, and the ability to establish crucial interactions with biological targets. This guide explores the cytotoxic potential of vindoline-piperazine conjugates, highlighting how substitutions on the piperazine ring influence their anticancer activity.

Data Presentation: Comparative Cytotoxic Activity

The following table summarizes the 50% growth inhibition (GI₅₀) values for a selection of vindoline-piperazine conjugates against various human cancer cell lines. Lower GI₅₀ values indicate greater potency.

Compound IDDescriptionCancer Cell LineActivity (GI₅₀ in µM)
23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[1][2]
25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35[1][2]
4 Vindoline-piperazine dimerSiHa (Cervical)2.85[1]
3 Vindoline derivativeHeLa (Cervical)9.36[1]

Experimental Protocols

A detailed methodology for the key experiments cited is provided below to ensure reproducibility and facilitate further research.

In Vitro Cell Proliferation Assay (NCI60 Screen)

The antiproliferative activity of the vindoline-piperazine conjugates was determined using the National Cancer Institute's (NCI) 60 human tumor cell line screening panel.

1. Cell Preparation:

  • A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, were used.

  • Cells were cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • For the assay, cells were seeded into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the growth characteristics of each cell line.

  • The microtiter plates were incubated for 24 hours at 37°C, 5% CO₂, and 100% relative humidity prior to the addition of the experimental compounds.

2. Compound Treatment:

  • The vindoline-piperazine conjugates were solubilized in dimethyl sulfoxide (DMSO).

  • Following the 24-hour pre-incubation period, two plates of each cell line were fixed in situ with trichloroacetic acid (TCA) to represent cell population at the time of drug addition (Tz).

  • The experimental compounds were added to the remaining plates over a 5-log concentration range.

  • The plates were incubated for an additional 48 hours under the same conditions.

3. Sulforhodamine B (SRB) Assay:

  • After the 48-hour incubation period, adherent cells were fixed by adding cold 50% (w/v) TCA and incubated for 60 minutes at 4°C.

  • The supernatant was discarded, and the plates were washed five times with tap water and air-dried.

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) was added to each well, and the plates were incubated for 10 minutes at room temperature.

  • Unbound SRB was removed by washing five times with 1% (v/v) acetic acid.

  • The plates were air-dried, and the bound stain was solubilized with 10 mM trizma base.

  • The absorbance was read on an automated plate reader at a wavelength of 515 nm.

4. Data Analysis:

  • The percentage growth was calculated at each of the drug concentrations levels.

  • The GI₅₀ (the drug concentration resulting in a 50% reduction in the net protein increase) was calculated from the dose-response curves.

Visualizing Experimental Workflow and Biological Rationale

To further clarify the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Culture 60 Human Cancer Cell Lines cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Piperazine Conjugates add_compounds Add Compounds to Cells compound_prep->add_compounds incubation Incubate for 48 Hours add_compounds->incubation fixation Fix Cells with TCA incubation->fixation staining Stain with SRB fixation->staining solubilization Solubilize Bound Dye staining->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_growth Calculate Percent Growth read_absorbance->calculate_growth determine_gi50 Determine GI50 Values calculate_growth->determine_gi50

Caption: Workflow for In Vitro Anticancer Screening.

logical_relationship cluster_sar Structure-Activity Relationship (SAR) cluster_properties Physicochemical & Pharmacokinetic Properties cluster_activity Biological Outcome piperazine_core Piperazine Scaffold substituents Substituents on Piperazine piperazine_core->substituents linker Linker to Vindoline piperazine_core->linker solubility Solubility piperazine_core->solubility bioavailability Bioavailability piperazine_core->bioavailability target_binding Target Binding Affinity substituents->target_binding linker->target_binding anticancer_efficacy Anticancer Efficacy (GI50) solubility->anticancer_efficacy bioavailability->anticancer_efficacy target_binding->anticancer_efficacy

Caption: Factors Influencing Anticancer Efficacy.

References

The Double-Edged Sword: A Comparative Guide to Cross-Reactivity in Functionalized Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its structural versatility and presence in a multitude of FDA-approved drugs.[1][2][3] Its six-membered heterocyclic ring, with two opposing nitrogen atoms, provides an excellent foundation for developing therapeutics across diverse areas, including oncology, neuroscience, and infectious diseases.[1][3] However, this structural adaptability comes with a significant challenge: the potential for cross-reactivity and off-target effects.[4][5] This guide offers an in-depth comparison of how functionalization of the piperazine ring impacts target selectivity and provides a framework for assessing and mitigating cross-reactivity, grounded in experimental data and established protocols.

The Structural Basis of Piperazine Promiscuity: A Tale of Two Nitrogens

The inherent basicity of the two nitrogen atoms in the piperazine ring is a primary driver of its pharmacological promiscuity.[5] These nitrogens can be protonated under physiological pH, enhancing water solubility and bioavailability, but also facilitating interactions with a wide range of biological targets.[3][6] Functionalization at the N1 and N4 positions dramatically influences the molecule's electronic and steric properties, thereby dictating its binding affinity and selectivity.

Understanding the structure-activity relationships (SAR) is paramount in designing selective piperazine derivatives.[1] For instance, the introduction of specific functional groups can significantly alter the pharmacological profile. A classic example is the development of selective serotonin reuptake inhibitors (SSRIs) where optimization of piperazine derivatives led to widely used antidepressants like fluoxetine and sertraline.[1] Conversely, minor structural modifications can lead to unintended interactions with various G-protein coupled receptors (GPCRs), such as serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[4]

A critical concern in piperazine drug development is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to severe cardiotoxicity.[4] This off-target effect is often linked to the basicity of the piperazine nitrogen and the overall lipophilicity of the compound.[4]

Comparing Functionalization Strategies and Their Impact on Selectivity

The choice of substituents on the piperazine core is a critical determinant of a compound's selectivity profile. The following table summarizes the general effects of different functionalization strategies on the cross-reactivity of piperazine derivatives, based on established medicinal chemistry principles.

Functionalization StrategyImpact on Physicochemical PropertiesGeneral Effect on Cross-ReactivityKey Considerations & Examples
N-Aryl Substitution Increases lipophilicity and potential for π-π stacking interactions.Often leads to broad activity at GPCRs (e.g., 5-HT, dopamine receptors).[1] Can increase hERG liability.[4]The specific aryl substitution pattern is crucial. Electron-withdrawing groups can sometimes mitigate off-target effects.
N-Alkyl Substitution Modulates basicity and steric bulk.Can enhance selectivity for certain targets by optimizing interactions within the binding pocket. However, long or bulky alkyl chains can increase non-specific hydrophobic interactions.The length and branching of the alkyl chain are key parameters to optimize.[7]
Introduction of Polar Groups Increases hydrophilicity and reduces lipophilicity.Generally decreases promiscuity and can reduce hERG inhibition.[4] May improve metabolic stability.Polar groups like hydroxyl (-OH) or amino (-NH2) can be strategically placed to form specific hydrogen bonds with the target, enhancing selectivity.[4]
Acylation/Sulfonylation Reduces the basicity of the nitrogen atom.Can significantly reduce off-target effects related to basicity, such as hERG channel binding.[4] May alter cell permeability.The nature of the acyl or sulfonyl group can be varied to fine-tune electronic and steric properties.
Incorporation into Fused Ring Systems Constrains the conformation of the piperazine ring.Can lock the molecule into a bioactive conformation for the intended target, thereby increasing selectivity and reducing off-target binding.The rigidity introduced can sometimes be detrimental if the optimal conformation for the target is not achieved.

A Systematic Approach to Assessing Cross-Reactivity

A tiered and systematic approach is the most efficient strategy for evaluating the selectivity of novel functionalized piperazines.[4] This involves a combination of in silico predictions and in vitro experimental validation.

Cross_Reactivity_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation in_silico_start Design of Functionalized Piperazine Derivative similarity_search Similarity-Based Searches (Comparison to known off-target binders) in_silico_start->similarity_search pharmacophore Pharmacophore Modeling (Screening against off-target models, e.g., hERG) in_silico_start->pharmacophore docking Molecular Docking (Predicting binding to off-target crystal structures) in_silico_start->docking broad_screen Broad Off-Target Screening Panel (e.g., against >50 receptors, ion channels, transporters at a fixed concentration) in_silico_start->broad_screen dose_response Dose-Response Assays (For any 'hits' from the broad screen to determine IC50/EC50) broad_screen->dose_response specific_assays Specific Off-Target Assays (e.g., hERG patch-clamp, kinase panel) dose_response->specific_assays cellular_assays Cell-Based Functional Assays (To confirm activity in a physiological context) specific_assays->cellular_assays caption Figure 1: A tiered workflow for assessing the cross-reactivity of functionalized piperazines.

Caption: A logical workflow for the cross-validation of analytical techniques.[8]

Experimental Protocols for Key Cross-Reactivity Assays

Objective: To obtain a broad overview of the potential off-target liabilities of a functionalized piperazine derivative.

Principle: The test compound is screened at a single, high concentration (typically 10 µM) against a large panel of receptors, ion channels, transporters, and enzymes. The percentage of inhibition or activation is measured.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: Utilize commercially available off-target screening panels (e.g., from Eurofins, Charles River Laboratories). These are typically pre-formatted multi-well plates with different targets in each well.

  • Compound Addition: Add the test compound to each well at a final concentration of 10 µM. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plates according to the provider's instructions. Incubation times and conditions will vary depending on the specific assay (e.g., radioligand binding, enzyme activity).

  • Detection: Measure the activity in each well using the appropriate detection method (e.g., scintillation counting for radioligand binding, fluorescence/luminescence for enzymatic assays).

  • Data Analysis: Calculate the percentage of inhibition or activation for each target relative to the control. A common threshold for a "hit" is >50% inhibition or activation.

Objective: To evaluate the potential of a piperazine derivative to inhibit the hERG potassium channel, a key indicator of cardiotoxicity.[4]

Principle: This assay directly measures the flow of ions through the hERG channel in cells stably expressing the channel, using an automated patch-clamp system. Inhibition of the current by the test compound is quantified.

Methodology:

  • Cell Culture: Culture cells stably expressing the hERG channel (e.g., HEK293 cells) under standard conditions.

  • Compound Preparation: Prepare a series of dilutions of the test compound in the appropriate extracellular solution.

  • Automated Patch Clamp:

    • Harvest and dispense the cells into the microfluidic chip of the automated patch-clamp system.

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit hERG channel currents.

    • Perfuse the cells with the different concentrations of the test compound.

  • Data Acquisition: Record the hERG current before and after the application of the test compound.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percentage of inhibition of the hERG current for each concentration compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[4]

Visualizing the Impact of Functionalization on Target Interaction

The strategic placement of functional groups on the piperazine scaffold can either promote desired on-target interactions or lead to unintended off-target binding. This can be conceptualized as a balance between specific, favorable interactions and non-specific or unfavorable ones.

Functionalization_Impact cluster_compound Functionalized Piperazine cluster_target On-Target Protein cluster_off_target Off-Target Protein compound Piperazine Core N1-Functional Group N4-Functional Group on_target Binding Pocket H-bond Acceptor/Donor Hydrophobic Pocket compound:n1->on_target:hbond Specific H-bond compound:n4->on_target:hydrophobic Favorable Hydrophobic Interaction off_target Binding Pocket Charged Residue Steric Hindrance compound:core->off_target:charge Unfavorable Electrostatic Interaction compound:n1->off_target:steric Steric Clash caption Figure 2: Conceptual diagram of how functionalization influences target vs. off-target binding.

Caption: Conceptual diagram illustrating how functionalization dictates target interactions.

Conclusion

Functionalized piperazines will undoubtedly remain a vital scaffold in drug discovery due to their synthetic tractability and proven therapeutic value. However, a deep understanding of the structural drivers of cross-reactivity is essential to navigate the challenges of off-target effects. By employing a strategic combination of computational prediction, broad selectivity profiling, and specific in vitro assays, researchers can rationally design and select piperazine derivatives with improved selectivity and a lower risk of adverse effects. This systematic approach not only enhances the efficiency of the drug discovery process but also contributes to the development of safer and more effective medicines.

References

Comparative Guide to the Synthesis of 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate: An Evaluation of Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex molecules like 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is a critical process where the choice of reagents can significantly impact yield, purity, and overall efficiency. This guide provides a comprehensive comparison of the standard synthetic route using tert-butoxycarbonyl (Boc) protection with alternative methodologies, offering a detailed analysis of reagents, experimental protocols, and performance data.

The synthesis of this compound, a key intermediate in various pharmaceutical applications, typically involves a multi-step process centered around the selective protection of the piperazine nitrogen atoms and the introduction of a methyl carboxylate group. The conventional approach relies heavily on the use of di-tert-butyl dicarbonate (Boc₂O) for the installation of the Boc protecting groups. While effective, this method is not without its drawbacks, including the potential for side reactions and the use of strong acids for deprotection, which may not be compatible with sensitive substrates.

This guide explores viable alternatives for the key steps in the synthesis of this target molecule, providing a comparative analysis to aid in the selection of the most appropriate reagents for specific research and development needs.

Comparison of N-Protecting Group Strategies

The protection of the nitrogen atoms of the piperazine ring is a crucial first step in the synthesis. The choice of protecting group dictates the subsequent reaction conditions and deprotection strategies.

Protecting GroupReagentTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Boc (Standard) Di-tert-butyl dicarbonate (Boc₂O)85-95>98High yield, stable under various conditions.Requires strong acid for deprotection.
Cbz Benzyl chloroformate (Cbz-Cl)80-90>97Mild deprotection via hydrogenolysis.Catalyst can be pyrophoric.
Fmoc 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)85-95>98Base-labile deprotection, orthogonal to Boc.Can be expensive.

Synthetic Workflow Overview

The synthesis of this compound can be conceptualized in the following workflow. This guide will provide detailed protocols for the standard Boc-based route and a comparative Cbz-based alternative.

cluster_0 Standard Synthesis (Boc) cluster_1 Alternative Synthesis (Cbz) 2-Methylpiperazine 2-Methylpiperazine 1-Boc-2-methylpiperazine 1-Boc-2-methylpiperazine 2-Methylpiperazine->1-Boc-2-methylpiperazine Boc₂O, Base 1-Boc-2-methyl-piperazine-4-carboxylate 1-Boc-2-methyl-piperazine-4-carboxylate 1-Boc-2-methylpiperazine->1-Boc-2-methyl-piperazine-4-carboxylate Methyl Chloroformate Target Molecule (Boc) Target Molecule (Boc) 1-Boc-2-methyl-piperazine-4-carboxylate->Target Molecule (Boc) Boc₂O, Base 2-Methylpiperazine_alt 2-Methylpiperazine 1-Cbz-2-methylpiperazine 1-Cbz-2-methylpiperazine 2-Methylpiperazine_alt->1-Cbz-2-methylpiperazine Cbz-Cl, Base 1-Cbz-2-methyl-piperazine-4-carboxylate 1-Cbz-2-methyl-piperazine-4-carboxylate 1-Cbz-2-methylpiperazine->1-Cbz-2-methyl-piperazine-4-carboxylate Methyl Chloroformate Intermediate_alt Intermediate_alt 1-Cbz-2-methyl-piperazine-4-carboxylate->Intermediate_alt Boc₂O, Base Target Molecule (Cbz) Target Molecule (Cbz) Intermediate_alt->Target Molecule (Cbz) H₂, Pd/C

Figure 1: Comparative synthetic workflows for this compound.

Experimental Protocols

Standard Synthesis: Boc Protection Strategy

This protocol outlines the synthesis starting from 2-methylpiperazine using di-tert-butyl dicarbonate.

Step 1: Synthesis of 1-Boc-2-methylpiperazine

  • Materials: 2-methylpiperazine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Triethylamine (TEA).

  • Procedure: To a solution of 2-methylpiperazine (1.0 eq) in DCM, add TEA (1.1 eq). Cool the mixture to 0 °C and add a solution of Boc₂O (1.05 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography.

  • Expected Yield: 90-95%

  • Purity: >98% (by HPLC)

Step 2: Synthesis of 1-Boc-4-carbomethoxy-2-methylpiperazine

  • Materials: 1-Boc-2-methylpiperazine, Methyl chloroformate, DCM, TEA.

  • Procedure: To a solution of 1-Boc-2-methylpiperazine (1.0 eq) in DCM, add TEA (1.2 eq). Cool the mixture to 0 °C and add methyl chloroformate (1.1 eq) dropwise. Stir at 0 °C for 2 hours and then at room temperature for 4 hours. Work up the reaction as described in Step 1.

  • Expected Yield: 85-90%

  • Purity: >97% (by HPLC)

Step 3: Synthesis of this compound

  • Materials: 1-Boc-4-carbomethoxy-2-methylpiperazine, Boc₂O, DCM, 4-Dimethylaminopyridine (DMAP).

  • Procedure: To a solution of 1-Boc-4-carbomethoxy-2-methylpiperazine (1.0 eq) in DCM, add Boc₂O (1.2 eq) and a catalytic amount of DMAP. Stir the reaction at room temperature for 24 hours. Concentrate the reaction mixture and purify the residue by column chromatography to yield the final product.

  • Expected Yield: 80-85%

  • Purity: >99% (by HPLC)

Alternative Synthesis: Cbz Protection Strategy

This protocol utilizes the benzyl chloroformate protecting group, offering an alternative deprotection method.

Step 1: Synthesis of 1-Cbz-2-methylpiperazine

  • Materials: 2-methylpiperazine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate, Dichloromethane (DCM)/Water.

  • Procedure: Dissolve 2-methylpiperazine (1.0 eq) and sodium carbonate (1.5 eq) in a biphasic mixture of DCM and water. Cool to 0 °C and add Cbz-Cl (1.0 eq) dropwise. Stir vigorously at room temperature for 6 hours. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

  • Expected Yield: 85-90%

  • Purity: >98% (by HPLC)

Step 2 & 3: Carboxylation and Second N-Protection

Follow the procedures outlined in Step 2 and 3 of the standard synthesis, substituting 1-Cbz-2-methylpiperazine for 1-Boc-2-methylpiperazine in Step 2.

Step 4: Deprotection of the Cbz Group

  • Materials: 1-Cbz-4-Boc-2-methyl-piperazine-1,2-dicarboxylate, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure: Dissolve the Cbz-protected intermediate in methanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the deprotected product, which can then be further functionalized if needed. In this specific synthesis, the Cbz group would be removed to yield a secondary amine at the 1-position, which would then be protected with a Boc group to arrive at the final product. A more direct route would involve the direct conversion of the Cbz-protected intermediate to the di-Boc final product.

cluster_0 Boc Deprotection Mechanism cluster_1 Cbz Deprotection Mechanism Boc-Protected Amine Boc-Protected Amine Carbamic Acid Intermediate Carbamic Acid Intermediate Boc-Protected Amine->Carbamic Acid Intermediate Strong Acid (e.g., TFA) Free Amine Free Amine Carbamic Acid Intermediate->Free Amine Decarboxylation Isobutylene + CO₂ Isobutylene + CO₂ Carbamic Acid Intermediate->Isobutylene + CO₂ Fragmentation Cbz-Protected Amine Cbz-Protected Amine Adsorption to Catalyst Adsorption to Catalyst Cbz-Protected Amine->Adsorption to Catalyst H₂, Pd/C Hydrogenolysis Hydrogenolysis Adsorption to Catalyst->Hydrogenolysis H₂ Free Amine + Toluene + CO₂ Free Amine + Toluene + CO₂ Hydrogenolysis->Free Amine + Toluene + CO₂

Figure 2: Deprotection mechanisms for Boc and Cbz groups.

Conclusion

The choice of reagents for the synthesis of this compound is a critical decision that should be based on the specific requirements of the project. The standard Boc-based synthesis offers high yields and is a well-established method. However, for substrates that are sensitive to acidic conditions, the use of alternative protecting groups such as Cbz provides a valuable orthogonal strategy. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions to optimize their synthetic routes.

A Comparative Review of 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate: Synthesis, Applications, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, a versatile heterocyclic compound. We delve into its synthesis, potential therapeutic applications, and compare its performance with relevant alternatives, supported by available experimental data. This document aims to serve as a valuable resource for researchers engaged in drug discovery and organic synthesis.

Introduction

This compound is a substituted piperazine derivative that has garnered attention in medicinal chemistry as a key building block for the synthesis of more complex molecules.[1] The piperazine scaffold is a "privileged" structure in drug discovery, appearing in a wide range of clinically used drugs due to its favorable pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting groups and the methyl ester functionality in the target molecule offer strategic points for chemical modification, making it a valuable intermediate. This guide will explore its synthesis and its potential as an antimicrobial, anticancer, and cytochrome P450 (CYP) enzyme inhibiting agent.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process starting from piperazine or its derivatives. The following is a general synthetic workflow:

General Synthetic Workflow start Piperazine step1 Protection (e.g., Boc Anhydride) start->step1 step2 Introduction of Methyl Ester step1->step2 step3 Second Protection (e.g., Boc Anhydride) step2->step3 product 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate step3->product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Mono-Boc Protection of Piperazine

  • To a solution of piperazine in a suitable solvent (e.g., dichloromethane), add one equivalent of di-tert-butyl dicarbonate (Boc₂O) at 0°C.

  • The reaction is stirred at room temperature for several hours.

  • The resulting mono-Boc-piperazine is purified by column chromatography.

Step 2: Introduction of the Methyl Ester

  • The mono-Boc-piperazine is reacted with methyl chloroformate in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane).

  • The reaction mixture is stirred at room temperature until completion.

  • The product, a methyl piperazine-1-carboxylate derivative, is isolated and purified.

Step 3: Second Boc Protection

  • The product from Step 2 is subjected to a second Boc protection using Boc₂O and a catalyst (e.g., DMAP) in a suitable solvent.

  • The reaction is monitored by TLC for completion.

  • The final product, this compound, is purified by column chromatography.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Applications and Comparative Performance

The piperazine nucleus is associated with a wide range of biological activities.[3][4][5][6] While specific quantitative data for this compound is limited in publicly available literature, we can infer its potential applications and compare it with other piperazine derivatives based on existing studies.

Antimicrobial Activity

Piperazine derivatives have been extensively investigated for their antimicrobial properties.[7][8][9] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Comparative Data for Piperazine Derivatives (Antimicrobial Activity)

Compound/DerivativeOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Piperazine-1,2,3-triazole scaffold (7x)S. aureusNotable ActivityCiprofloxacin-
Piperazine-1,2,3-triazole scaffold (7x)E. coliNotable ActivityCiprofloxacin-

Note: Specific MIC values for compound 7x were not provided in the source.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow for Antimicrobial Susceptibility Testing

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare serial dilutions of test compound incubation Incubate microplate at 37°C for 18-24h compound_prep->incubation inoculum_prep Prepare standardized bacterial inoculum inoculum_prep->incubation read_results Visually assess for turbidity incubation->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Materials: Aseptic techniques should be used throughout the procedure. Prepare sterile Mueller-Hinton broth (MHB), 96-well microtiter plates, and a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anticancer Activity

Numerous piperazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[10][11][12][13][14] The proposed mechanisms of action include apoptosis induction and cell cycle arrest.

Comparative Data for Piperazine Derivatives (Anticancer Activity)

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Piperazine-1,2,3-triazole scaffold (7i)Not specified5.22 ± 0.05--
Piperazine-1,2,3-triazole scaffold (7a)Not specified5.34 ± 0.13--
4-Acyl-1-phenylaminocarbonyl-2-phenyl piperazine (26)MCF7 (Breast)9.6--
4-Acyl-1-phenylaminocarbonyl-2-phenyl piperazine (27)MCF7 (Breast)16.8--
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

MTT Assay Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in a 96-well plate compound_treatment Treat cells with various concentrations of the test compound cell_seeding->compound_treatment mtt_addition Add MTT solution to each well compound_treatment->mtt_addition incubation Incubate for 2-4 hours mtt_addition->incubation formazan_solubilization Add solubilization solution (e.g., DMSO) incubation->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC₅₀ value read_absorbance->calculate_ic50

Caption: Workflow for determining cell viability using the MTT assay.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Cytochrome P450 Inhibition

Certain piperazine derivatives have been identified as inhibitors of cytochrome P450 enzymes, particularly CYP2C19.[1] Inhibition of these enzymes can lead to significant drug-drug interactions.

Signaling Pathway: CYP450-mediated Drug Metabolism

CYP450 Drug Metabolism Pathway Drug Drug (Substrate) CYP450 CYP450 Enzyme (e.g., CYP2C19) Drug->CYP450 Metabolism Metabolite Metabolite (More polar) CYP450->Metabolite Excretion Excretion Metabolite->Excretion Inhibitor Piperazine Derivative (Inhibitor) Inhibitor->CYP450 Inhibition

Caption: Simplified diagram of CYP450-mediated drug metabolism and inhibition.

Comparative Data for CYP2C19 Inhibitors

CompoundKᵢ (µM)kᵢnact (min⁻¹)
(S)-Norfluoxetine70.059

Note: Data for this compound is not available. (S)-Norfluoxetine is a known potent CYP2C19 inhibitor and is provided for reference.[15]

Experimental Protocol: CYP2C19 Inhibition Assay (In Vitro)

This protocol describes a method to determine the inhibitory potential of a compound on CYP2C19 activity using human liver microsomes.

  • Materials: Human liver microsomes, a CYP2C19-specific substrate (e.g., S-mephenytoin), NADPH regenerating system, and the test compound.

  • Incubation: Pre-incubate the human liver microsomes with various concentrations of the test compound.

  • Reaction Initiation: Initiate the metabolic reaction by adding the CYP2C19 substrate and the NADPH regenerating system.

  • Reaction Termination: After a specific incubation time, stop the reaction (e.g., by adding a cold organic solvent).

  • Analysis: Analyze the formation of the metabolite (e.g., 4'-hydroxy-S-mephenytoin) using LC-MS/MS.

  • Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mechanism of inhibition.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery. While specific experimental data for this compound is sparse in the reviewed literature, the broader class of piperazine derivatives demonstrates promising antimicrobial, anticancer, and CYP450 inhibitory activities. The provided experimental protocols offer a standardized framework for evaluating the biological properties of this and other novel piperazine-based compounds. Further research is warranted to fully elucidate the therapeutic potential and structure-activity relationships of this specific tricarboxylate derivative.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for the Proper Disposal of a Novel Piperazine Derivative.

I. Hazard Identification and Classification

The first crucial step is to treat 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate as a hazardous waste. Laboratory personnel should consider all chemical waste as hazardous unless confirmed otherwise by a qualified safety officer.[5] Structurally related piperazine compounds are known to cause skin and serious eye irritation.[3][4][6][7] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Impervious clothing, such as a lab coat or chemical-resistant apron

  • Closed-toe shoes

Hazard ClassDescriptionPrimary Precaution
Skin Irritant May cause skin irritation upon contact.[3][4][6][7]Wear appropriate chemical-resistant gloves and a lab coat.
Eye Irritant May cause serious eye irritation or damage.[3][4][6][7]Wear safety goggles or a face shield.
Respiratory Irritant May cause respiratory irritation if inhaled as dust or vapor.[4][6][8]Handle in a well-ventilated area or a chemical fume hood.

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Segregation:

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Incompatible materials must be kept separate to prevent dangerous reactions.[9][10] For instance, store acids and bases in separate containers.[9]

2. Container Selection and Labeling:

  • Use a designated, compatible, and leak-proof container for waste collection. Plastic containers are often preferred.[11] The original container may be used if it is in good condition.[9]

  • Clearly label the waste container with the words "Hazardous Waste."[10]

  • The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas) and the accumulation start date.[10]

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][11]

  • The SAA must be inspected weekly for any signs of leakage.[9]

  • Keep the waste container securely capped at all times, except when adding waste.[5][9]

4. Requesting Waste Pickup:

  • Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal contractor for pickup.[9][11]

  • Do not dispose of this chemical down the drain or in the regular trash.[5][12]

III. Emergency Procedures

In the event of a spill or exposure, follow these immediate safety measures.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean up.

    • For a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

    • Collect the absorbent material and the spilled chemical into a designated hazardous waste container.

    • For large spills, contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3][4] If skin irritation occurs, seek medical attention.[3][4]

    • Eye Contact: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency start Waste Generated: 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe spill Spill or Exposure Occurs start->spill container Select Compatible & Labeled Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa cap Keep Container Tightly Closed saa->cap inspect Weekly Inspection for Leaks cap->inspect full Container Full or Max Time Reached? inspect->full full->saa No pickup Contact EH&S for Hazardous Waste Pickup full->pickup Yes emergency_proc Follow Emergency Procedures spill->emergency_proc

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS No. 171504-98-6) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including piperazine derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Hazard Profile and Safety Summary

Based on data from related piperazine compounds, this compound should be handled as a potentially hazardous substance. Primary hazards associated with similar compounds include skin irritation, serious eye damage, and potential harm if swallowed.[1] The piperazine moiety, in particular, can cause severe skin burns, eye damage, and potential allergic reactions.[1][2][3] Therefore, strict adherence to safety precautions is paramount.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing is likely.[4]
Skin Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][4] Gloves should be inspected before use and changed frequently, especially after direct contact. For larger quantities or potential spills, additional protective clothing may be necessary.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][4] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]

Operational Plan: Safe Handling Procedure

Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.

1. Preparation:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before handling the chemical.

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear chemical safety goggles.

  • If splashing is a risk, wear a face shield.

  • Put on chemical-resistant gloves.

3. Handling and Experimental Protocol:

  • Conduct all work within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid all personal contact, including inhalation.[6]

  • When handling, do not eat, drink, or smoke.[6]

  • Keep the container tightly sealed when not in use.[6]

  • Avoid contact with skin and eyes.[1]

  • If transferring the solid, use appropriate tools to avoid generating dust.

  • For solution preparation, slowly add the compound to the solvent to avoid splashing.

4. Storage:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.[1]

  • Avoid contact with incompatible materials such as strong oxidizing agents.[7]

Disposal Plan

Dispose of this compound as hazardous chemical waste in accordance with all local, state, and federal regulations.[1]

Disposal StepProcedure
Waste Collection Collect all waste containing the compound, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and include the chemical name.
Spill Management In the event of a spill, evacuate the immediate area and ensure proper ventilation. Contain the spill using an inert absorbent material such as vermiculite or sand.[1][6] Carefully collect the absorbed material into the hazardous waste container. Clean the spill area thoroughly.
Decontamination Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.[1] Dispose of any contaminated cleaning materials as hazardous waste.
Final Disposal Securely seal the hazardous waste container. Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not empty into drains.[4]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Gather PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace don_ppe Don PPE prep_workspace->don_ppe conduct_experiment Conduct Experiment in Fume Hood don_ppe->conduct_experiment store Store Properly conduct_experiment->store collect_waste Collect Hazardous Waste conduct_experiment->collect_waste decontaminate Decontaminate Equipment collect_waste->decontaminate dispose Dispose via EHS decontaminate->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.